2-Amino-3-chloro-6-fluorobenzoic acid
Description
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Properties
IUPAC Name |
2-amino-3-chloro-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUFTONIJPBELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Strategic Synthesis of 2-Amino-3-chloro-6-fluorobenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-chloro-6-fluorobenzoic acid is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring electron-donating and electron-withdrawing groups, makes it a valuable and versatile building block for complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic pathways to this target molecule. We will deconstruct three core strategies: classical nucleophilic aromatic substitution, reduction of a nitro precursor, and modern palladium-catalyzed amination. Each section explains the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind procedural choices, offering field-proven insights for researchers and process chemists.
Introduction and Physicochemical Profile
The strategic placement of amino, chloro, and fluoro substituents on a benzoic acid core imparts a distinct electronic and steric profile to this compound. This arrangement provides multiple reactive handles for subsequent chemical transformations, making it a key intermediate in the synthesis of bioactive molecules such as kinase inhibitors and plant growth regulators.[1][2] The interplay between the electron-donating amino group and the strongly electron-withdrawing halogens and carboxylic acid influences the molecule's reactivity, pKa, and binding interactions in a biological context.
Physicochemical Data
A summary of the key computed and experimental properties of the target compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₅ClFNO₂ | [3] |
| Molecular Weight | 189.57 g/mol | [3] |
| CAS Number | 1039815-76-3 (for isomer) | [3][4] |
| Appearance | Expected to be a crystalline solid | [5] |
| Melting Point | 185-187 °C (for 2-amino-3-chlorobenzoic acid) | [1] |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Cl | [3] |
| InChIKey | WYADKQWQWFMCNJ-UHFFFAOYSA-N | [3] |
Note: Data for the exact this compound isomer is limited; some data is inferred from closely related analogs like 2-amino-6-chloro-3-fluorobenzoic acid and 2-amino-3-chlorobenzoic acid.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The choice of pathway often depends on the availability of starting materials, scalability, and tolerance for harsh reaction conditions. The three primary strategies evaluated in this guide are depicted below.
Caption: High-level overview of the main synthetic routes.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
This classical approach leverages a highly activated dihalo-precursor, where an ortho- or para-positioned electron-withdrawing group facilitates the displacement of a halide by a nucleophile. In our case, the carboxylic acid and fluorine atom activate the C2 position for amination.
Causality and Experimental Choices
The direct amination of a dihalobenzoic acid is a robust, albeit forceful, method often employed in industrial settings. A US Patent (US5233083A) details a similar process for 2-amino-3-chlorobenzoic acid starting from 2,3-dichlorobenzoic acid, which serves as an excellent model for our target.[1]
-
Starting Material: The logical precursor is 2,3-dichloro-6-fluorobenzoic acid .
-
Nucleophile: Aqueous ammonia serves as the nitrogen source. A large excess is required to drive the reaction to completion and act as a solvent.
-
Catalyst: Copper salts (CuCl, Cu(OH)₂, etc.) are essential. Copper(I) is believed to facilitate the substitution by coordinating to the incoming nucleophile and the leaving group, thereby lowering the activation energy.
-
Conditions: High temperatures (160-190 °C) and pressures are necessary to overcome the high activation energy of breaking the strong aryl-chloride bond. The reaction is conducted in a sealed autoclave to maintain pressure and contain the volatile ammonia.
Detailed Experimental Protocol
Warning: This procedure involves high pressure and temperature and must be performed only in a suitable, pressure-rated autoclave by trained personnel.
-
Charging the Autoclave: To a 2 L stainless steel autoclave, add 2,3-dichloro-6-fluorobenzoic acid (1 mol), 50% aqueous sodium hydroxide (1 mol), 25% aqueous ammonia solution (approx. 15 mol), and copper(I) chloride (0.03 mol).
-
Sealing and Pressurizing: Seal the autoclave. Forcing in additional liquid or gaseous ammonia may be required to achieve the desired molar excess.
-
Reaction: Heat the sealed autoclave to 170-175 °C with vigorous stirring. The internal pressure will rise significantly. Maintain this temperature for 12-18 hours.
-
Work-up and Isolation:
-
Cool the autoclave to room temperature (<25 °C). Carefully vent the excess ammonia into a scrubber.
-
Transfer the reaction mixture to a beaker. Gently heat to 100 °C in a fume hood to drive off residual ammonia.
-
Cool the solution to 25 °C and slowly acidify to pH 3-4 with 30% hydrochloric acid. The product will precipitate out of the solution.
-
Stir the slurry for 1 hour to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum at 70-80 °C.
-
Workflow Diagram
Caption: Experimental workflow for the high-pressure SNAr pathway.
Pathway 2: Reduction of a Nitro Precursor
This is a quintessential strategy in aromatic chemistry. It involves introducing a nitro group ortho to the desired amine position and then reducing it. The primary challenge is the regioselective synthesis of the required 3-chloro-6-fluoro-2-nitrobenzoic acid intermediate.
Causality and Experimental Choices
-
Step A: Nitration: The nitration of 3-chloro-6-fluorobenzoic acid is the key step. The directing effects of the substituents must be carefully considered. The -COOH group is a meta-director, while -Cl and -F are ortho, para-directors. The powerful activating effect of the -F and the deactivating effect of -Cl and -COOH will likely direct the incoming nitro group to the C2 position. However, formation of isomers is a significant risk, necessitating careful purification.
-
Step B: Reduction: The reduction of the aryl nitro group is a well-established transformation. Several reagents can be employed:
-
Tin(II) Chloride (SnCl₂): A reliable and mild method, often used in laboratory settings.
-
Hydrogenation (H₂/Pd/C): A clean method that produces water as the only byproduct, making it ideal for large-scale synthesis. However, it requires specialized hydrogenation equipment.
-
Sodium Dithionite (Na₂S₂O₄): An effective reducing agent in aqueous ammonia, as mentioned in related syntheses.[1]
-
Detailed Experimental Protocol
Part A: Nitration of 3-chloro-6-fluorobenzoic acid
-
Acid Mixture: In a flask cooled to 0 °C, carefully add fuming nitric acid (1.2 eq.) to concentrated sulfuric acid.
-
Substrate Addition: Slowly add solid 3-chloro-6-fluorobenzoic acid (1 eq.) to the cold acid mixture in portions, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5-10 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Isolation: Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary to isolate the desired 3-chloro-6-fluoro-2-nitrobenzoic acid isomer.
Part B: Reduction of 3-chloro-6-fluoro-2-nitrobenzoic acid
-
Dissolution: Suspend the nitro-benzoic acid (1 eq.) in ethanol or acetic acid.
-
Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) and heat the mixture to reflux (approx. 80 °C) for 3-5 hours.
-
Work-up:
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Add water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8. This will precipitate tin salts.
-
Filter the mixture to remove the inorganic salts.
-
Acidify the filtrate with hydrochloric acid to pH 3-4 to precipitate the desired amino acid.
-
-
Purification: Filter the product, wash with cold water, and dry.
Pathway Diagram
Caption: Two-stage synthesis via nitration and subsequent reduction.
Pathway 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] It offers a modern alternative that often proceeds under milder conditions than classical methods and with high functional group tolerance.[7][8]
Causality and Experimental Choices
This pathway would likely start from a precursor with a bromine or iodine atom at the C2 position, such as 2-bromo-3-chloro-6-fluorobenzoic acid , as C-Br bonds are more reactive in this catalytic cycle than C-Cl bonds.
-
Ammonia Source: Direct coupling with ammonia gas is challenging. Therefore, an "ammonia equivalent" like benzophenone imine or a protected amine is often used, followed by a deprotection step.
-
Palladium Catalyst: A palladium(0) source is required. This is typically generated in situ from a precatalyst like Pd₂(dba)₃ or a pre-formed catalyst complex.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like XantPhos or t-BuXPhos are common choices for amination reactions.[9]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.[8]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: In a glovebox, combine 2-bromo-3-chloro-6-fluorobenzoic acid (1 eq.), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and sodium tert-butoxide (2.2 eq.) in a Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by benzophenone imine (1.2 eq.).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C for 12-24 hours under an inert atmosphere (argon or nitrogen).
-
Deprotection and Work-up:
-
Cool the reaction to room temperature. Add 2 M hydrochloric acid and stir vigorously for 2-4 hours to hydrolyze the imine.
-
Dilute with ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the final amino acid.
Catalytic Cycle Diagram
Caption: Key steps in the Pd-catalyzed amination cycle.
Purification and Characterization
Regardless of the synthetic pathway, the final product requires rigorous purification and characterization to ensure it meets the standards for downstream applications.
General Purification Protocol
Recrystallization is the most common method for purifying the final product.
-
Dissolve the crude solid in a minimal amount of a hot solvent, such as an ethanol/water or acetic acid/water mixture.
-
If the solution is colored, it can be treated with activated charcoal and hot-filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
Expected Analytical Data
The identity and purity of this compound would be confirmed using standard analytical techniques. Expected spectral data, inferred from analogues, are summarized below.[5]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (2H) in the 6.5-8.0 ppm range; broad singlets for the amine (NH₂, 2H) and carboxylic acid (COOH, 1H) protons. |
| ¹³C NMR | Signals for 7 distinct carbons, including the carboxyl carbon (~170 ppm) and aromatic carbons, showing C-F and C-Cl coupling. |
| IR (cm⁻¹) | Broad O-H stretch (2500-3300); N-H stretches (3300-3500); C=O stretch (~1700); C=C aromatic stretches (1450-1600); C-Cl stretch (700-800). |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass, showing the characteristic isotopic pattern for a chlorine-containing compound. |
Conclusion
The synthesis of this compound can be accomplished through several viable pathways.
-
Nucleophilic Aromatic Substitution is a direct but harsh method, best suited for industrial scale-up where high-pressure equipment is available.
-
The Nitro Reduction Pathway is a classic and reliable laboratory method, but its efficiency is highly dependent on the regioselectivity of the initial nitration step, which can be problematic.
-
Buchwald-Hartwig Amination represents a modern, versatile, and often milder approach, though it involves more expensive catalysts and ligands and may require more extensive optimization.
The optimal choice will depend on the specific project requirements, including scale, available equipment, cost of goods, and purity specifications. This guide provides the foundational knowledge for researchers to make an informed decision and execute the synthesis effectively.
References
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Sandmeyer reaction - Wikipedia. [Link]
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2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]
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Tariq, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review . Journal of the Iranian Chemical Society. [Link]
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2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]
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2-amino-6-chloro-3-fluorobenzoic acid (C7H5ClFNO2) - PubChemLite. [Link]
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2-Amino-3-fluorobenzoic Acid: Properties, Applications, and Synthesis . [Link]
- US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google P
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Al-Jassas, E., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation . MDPI. [Link]
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Topolko, D., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation . Angewandte Chemie. [Link]
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NLX-204 - Wikipedia. [Link]
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Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides - ResearchGate. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. [Link]
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Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation - Preprints.org. [Link]
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Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - Chemical Communications (RSC Publishing). [Link]
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2-Amino-3-chlorobenzoic acid | C7H6ClNO2 | CID 80807 - PubChem. [Link]
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A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. [Link]
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Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC - PubMed Central. [Link]
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Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride - ResearchGate. [Link]
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2-amino-5,6-dichloro-3-fluorobenzoic acid - C7H4Cl2FNO2 | CSCS00014544304. [Link]
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The Synthesis and Importance of 2-Amino-3-fluorobenzoic Acid in Specialty Chemicals . [Link]
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Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. [Link]
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An In-depth Technical Guide to the Molecular Structure of 2-Amino-3-chloro-6-fluorobenzoic acid
This guide provides a comprehensive technical overview of 2-Amino-3-chloro-6-fluorobenzoic acid, a halogenated and aminated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug discovery and material science, this document delves into the compound's molecular structure, physicochemical properties, spectroscopic profile, and synthetic considerations. The unique substitution pattern on the benzoic acid core imparts specific electronic and steric characteristics, making it a molecule of interest for further chemical elaboration and as a potential building block in the synthesis of more complex bioactive molecules.
Molecular Structure and Physicochemical Properties
This compound (IUPAC name: this compound) is a polysubstituted aromatic compound.[1] Its structure is characterized by a benzoic acid backbone with an amino group at the C2 position, a chlorine atom at the C3 position, and a fluorine atom at the C6 position.
The interplay of these functional groups—the electron-donating amino group and the electron-withdrawing halogen atoms—creates a unique electronic environment on the aromatic ring. This influences the acidity of the carboxylic acid, the basicity of the amino group, and the reactivity of the molecule in further chemical transformations. The ortho-positioning of the amino and fluoro substituents relative to the carboxylic acid can lead to intramolecular hydrogen bonding, which can affect the compound's conformation and physical properties.
Below is a visualization of the molecular structure:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 946117-78-8 | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (predicted) | - |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, DMSO, and ethyl acetate (inferred from analogs) | - |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The two aromatic protons will likely appear as doublets or doublet of doublets in the range of 6.5-8.0 ppm, with their chemical shifts and coupling constants influenced by the electronic effects of the substituents. The amino group protons may appear as a broad singlet, and the carboxylic acid proton as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can depend on the solvent used.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will resonate at the most downfield position (typically >165 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Based on data for similar compounds like 2-amino-3-chlorobenzoic acid, the following peaks can be anticipated[2]:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O stretching: A strong absorption band around 1660-1700 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
C-F stretching: A strong band in the 1200-1300 cm⁻¹ region.
-
C-Cl stretching: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.57 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of the carboxylic acid group (M-45) and other characteristic fragmentations of substituted benzoic acids.
Synthesis Methodology
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol (Hypothetical)
The following is a hypothetical, multi-step protocol based on analogous syntheses. This should be considered a conceptual framework and would require experimental optimization.
Step 1: Carboxylation of 2,4-Dichloro-5-fluoronitrobenzene
This step would introduce the carboxylic acid group. One possible approach is through a Grignard reaction followed by carboxylation with carbon dioxide.
-
Grignard Reagent Formation: React 2,4-dichloro-5-fluoronitrobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent. This reaction would need to be carefully controlled due to the presence of the nitro group.
-
Carboxylation: Bubble dry carbon dioxide gas through the Grignard reagent solution at low temperature (e.g., -78 °C).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate and yield 3-chloro-6-fluoro-2-nitrobenzoic acid. Purify the product by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
The nitro group of 3-chloro-6-fluoro-2-nitrobenzoic acid would then be reduced to an amino group.
-
Reaction Setup: Dissolve the nitrobenzoic acid derivative in a suitable solvent such as ethanol or acetic acid.
-
Reduction: Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., with SnCl₂ in concentrated HCl, or iron powder in acetic acid).
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), filter off the catalyst (if used). Neutralize the reaction mixture to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent system.
Applications and Future Directions
While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of chemical research and development:
-
Pharmaceutical Intermediate: Polysubstituted anthranilic acid derivatives are important precursors for the synthesis of various heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific substitution pattern of this molecule could be leveraged to synthesize novel drug candidates.
-
Material Science: Fluorinated organic molecules are of interest in material science for their unique electronic properties and thermal stability. This compound could serve as a monomer or a building block for the synthesis of specialty polymers or organic electronic materials.
-
Agrochemicals: Substituted benzoic acids are also found in the structures of some herbicides and pesticides.
Further research is needed to fully explore the chemical reactivity and potential applications of this compound. Elucidation of its biological activity profile could open up new avenues for its use in drug discovery programs.
References
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PubChem. (n.d.). 2-Amino-3-chlorobenzoic acid. Retrieved from [Link]
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Topic: 2-Amino-3-chloro-6-fluorobenzoic Acid Derivatives and Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Anthranilic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the use of versatile and strategically functionalized building blocks. Among these, substituted anthranilic acids (2-aminobenzoic acids) have emerged as privileged scaffolds, forming the core of numerous approved drugs and clinical candidates.[1][2] Their inherent bifunctionality—a nucleophilic amine and a versatile carboxylic acid—provides ideal anchor points for combinatorial library synthesis and molecular elaboration.[3][4]
This guide focuses on a specific, highly functionalized analog: 2-Amino-3-chloro-6-fluorobenzoic acid . The precise placement of halogen atoms on this scaffold is not arbitrary; it is a deliberate design element intended to modulate the molecule's physicochemical properties and biological activity. The electron-withdrawing nature of chlorine and fluorine significantly impacts the acidity of the carboxyl group and the basicity of the aniline amine, influencing reactivity and potential intermolecular interactions with biological targets.[5] Specifically, the fluorine atom is often incorporated to enhance metabolic stability and binding affinity, while the chlorine atom can provide a vector for further chemical modification or establish critical contacts within a protein's binding pocket.[6]
This document serves as a technical deep-dive into the synthesis, derivatization, and application of this scaffold, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and examine the structure-activity relationships (SAR) that drive lead optimization.
Chapter 1: The Core Scaffold: Physicochemical & Synthetic Landscape
Analysis of Physicochemical Properties and Reactivity
The unique arrangement of substituents on the this compound ring governs its chemical behavior. The interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing halogen atoms (-Cl, -F) creates a distinct electronic and steric environment.[5]
-
Acidity and Basicity: The inductive effect of the ortho-fluorine and meta-chloro substituents significantly lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid, making it a stronger acid. Conversely, these same effects decrease the electron density on the nitrogen atom, rendering the amino group less basic than in aniline.
-
Reactivity: The amino group serves as the primary site for nucleophilic attack, readily undergoing acylation or alkylation. The carboxylic acid can be converted to esters, amides, or other derivatives. The aromatic ring itself is deactivated towards electrophilic substitution, but the halogen atoms, particularly the chlorine, can participate in metal-catalyzed cross-coupling reactions, offering a powerful tool for creating carbon-carbon or carbon-heteroatom bonds.[5]
Synthesis of the Core Scaffold
The preparation of 2-amino-3-chlorobenzoic acid derivatives often starts from more readily available dichlorinated precursors. The following protocol is a robust method for synthesizing the core scaffold via a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of 2-Amino-3-chlorobenzoic Acid
This protocol is adapted from established industrial processes for the amination of dichlorobenzoic acids.[7]
Objective: To synthesize 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid.
Materials:
-
2,3-dichlorobenzoic acid (1 mol)
-
Sodium hydroxide (at least 1 mol)
-
Aqueous ammonia solution (25%) (approx. 500-2500 mol%)
-
Copper(II) sulfate (catalytic amount)
-
Deionized water
-
Hydrochloric acid (for acidification)
-
High-pressure autoclave reactor
Procedure:
-
Salt Formation: In a suitable beaker, dissolve 1 mol of 2,3-dichlorobenzoic acid in 1000 parts of water by adding at least an equimolar amount of sodium hydroxide with stirring until a clear solution is obtained. This forms the sodium salt, increasing solubility.
-
Catalyst Addition: To the solution, add a catalytic amount of a copper salt, such as copper(II) sulfate. Copper catalysts are essential for facilitating the nucleophilic substitution of the aromatic chlorine.[7]
-
Reaction Setup: Transfer the solution to a high-pressure autoclave reactor. Add the aqueous ammonia solution. The large excess of ammonia serves as both the nucleophile and the reaction medium.
-
Amination Reaction: Seal the reactor and heat the mixture to approximately 170-175°C. The reaction is carried out under pressure generated by the heated ammonia solution. Maintain this temperature with vigorous stirring for 8-12 hours.
-
Cooling and Workup: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia in a fume hood.
-
Isolation of Product: Transfer the reaction mixture to a large beaker. While stirring, slowly acidify the solution with hydrochloric acid to a pH of ~4-5. The 2-amino-3-chlorobenzoic acid product, being amphoteric, will precipitate at its isoelectric point.
-
Purification: Collect the precipitated solid by filtration. Wash the crude product thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum at 60°C. Characterize the final product by NMR and MS to confirm its identity and purity.
Chapter 2: Synthesis of Biologically Active Derivatives: Quinazolinones
The 2-amino-3-chlorobenzoic acid scaffold is an excellent starting material for the synthesis of fused heterocyclic systems. Quinazolinones, in particular, are a prominent class of compounds in medicinal chemistry, known for their broad range of biological activities, including anticancer and anti-inflammatory effects.
Case Study: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones
The following multi-step protocol outlines a general and reliable method for constructing quinazolinone derivatives, which have been shown to inhibit critical cell signaling pathways like PI3K/AKT.[8]
Experimental Protocol: Synthesis of Quinazolinone Derivatives
Objective: To synthesize 2,3-disubstituted-8-chloro-4(3H)-quinazolinones from 2-amino-3-chlorobenzoic acid.
Step 1: N-Acylation
-
Dissolve 1 equivalent of 2-amino-3-chlorobenzoic acid in anhydrous pyridine and cool the solution to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with constant stirring. The pyridine acts as a base to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl intermediate. Collect the solid by filtration and wash with water.[8]
Step 2: Cyclization to Benzoxazinone
-
Reflux the N-acyl intermediate from Step 1 in an excess of acetic anhydride for 2-4 hours. Acetic anhydride serves as both the solvent and the dehydrating agent for the cyclization.
-
Cool the mixture and pour it into crushed ice.
-
Collect the precipitated 2-substituted-8-chloro-3,1-benzoxazin-4-one by filtration, wash with cold water, and dry.[8]
Step 3: Formation of Quinazolinone
-
Heat the benzoxazinone intermediate from Step 2 with 1.2 equivalents of a primary amine (R'-NH₂) in glacial acetic acid under reflux for 6-8 hours.
-
Cool the reaction mixture. The desired 2,3-disubstituted-8-chloro-4(3H)-quinazolinone will precipitate from the solution.
-
Collect the final product by filtration and recrystallize from ethanol to obtain the pure compound.[8]
Diagram: Synthetic Workflow for Quinazolinone Derivatives
Caption: A three-step synthetic workflow for producing quinazolinone derivatives.
Chapter 3: Applications in Drug Discovery: Kinase Inhibition
Derivatives of halogenated anthranilic acids are frequently investigated as kinase inhibitors. Recent studies have shown that 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, exhibits potent cytotoxic effects against breast cancer cells by modulating the PI3K/AKT signaling pathway.[9]
Mechanism of Action: Targeting the PI3K/AKT Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Compounds derived from the 2-amino-3-chlorobenzoic acid scaffold can inhibit this pathway, leading to the downregulation of pro-survival signals and the induction of apoptosis in cancer cells.
Diagram: Inhibition of the PI3K/AKT Signaling Pathway
Caption: Simplified PI3K/AKT pathway and the inhibitory action of the derivative.
Structure-Activity Relationship (SAR) Analysis
The potency of these derivatives is highly dependent on the nature of the substituents introduced at the R and R' positions (from the quinazolinone synthesis). While a comprehensive SAR study on this specific scaffold is emerging, data from related kinase inhibitors allow us to infer key relationships.
| Compound ID | R-Group (Position 2) | R'-Group (Position 3) | Target/Assay | IC₅₀ (µM) | Citation |
| 1 | Methyl | Benzyl | MDA-MB-231 Cytotoxicity | 7.2 | [9] |
| 2 | Phenyl | Benzyl | PI3K Inhibition (Predicted) | ~5-10 | [8] |
| 3 | Methyl | 4-Fluorobenzyl | Kinase Inhibition (General) | Likely <10 | [10] |
| 4 | Methyl | Cyclohexyl | Kinase Inhibition (General) | > 20 | [10] |
Key Insights:
-
Aromaticity at R': Aromatic or substituted aromatic groups at the R' position (Position 3) are often crucial for potent activity, likely engaging in π-stacking interactions within the kinase ATP-binding pocket. A simple alkyl group like cyclohexyl (Compound 4) leads to a significant loss of activity.
-
Small Alkyl Groups at R: Small, non-bulky groups like methyl at the R position (Position 2) are generally well-tolerated.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect (IC₅₀ value) of a synthesized derivative on a cancer cell line (e.g., MDA-MB-231).
Materials:
-
MDA-MB-231 breast cancer cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. After 24 hours, remove the old media from the wells and add 100 µL of the media containing the various concentrations of the compound. Include a "vehicle control" (media with DMSO) and a "no cells" blank. Incubate for 48 hours.[9]
-
MTT Addition: After the 48-hour incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Chapter 4: Analytical Quality Control
Rigorous analytical characterization is essential to ensure the identity, purity, and quality of the core scaffold and its derivatives. Due to the fluorinated nature of these compounds, a combination of chromatographic and spectrometric techniques is typically employed.[11][12]
Comparative Analysis of Chromatographic Techniques
| Technique | Principle | Derivatization Needed? | Throughput | Key Advantages | Best Suited For | Citation |
| HPLC/UHPLC-MS | Partitioning between stationary and mobile phases | No | High | Excellent resolution, fast analysis, high sensitivity (ng/mL) | Routine QC, purity assessment | [11][13] |
| GC-MS | Separation by volatility and stationary phase interaction | Yes (Esterification) | Medium | Very high sensitivity (ng/L), excellent for trace analysis | Impurity identification, trace analysis | [11][14] |
Protocol: HPLC-MS for Purity and Identity Confirmation
Objective: To confirm the molecular weight and assess the purity of a synthesized this compound derivative.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.
Procedure:
-
Sample Preparation: Dissolve a small amount of the final compound (~1 mg) in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~10 µg/mL with the initial mobile phase composition.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Data Acquisition: Acquire both UV and MS data.
-
Data Analysis:
-
Purity: Integrate the area of the main peak in the UV chromatogram and calculate the area percentage relative to all other peaks. A pure compound should show a single major peak.
-
Identity: Examine the mass spectrum corresponding to the main peak. The observed mass-to-charge ratio (m/z) in the ESI+ mode should correspond to [M+H]⁺ and in the ESI- mode to [M-H]⁻ of the target molecule.
-
Diagram: Analytical QC Workflow
Caption: Workflow for analytical quality control using HPLC-MS.
Conclusion and Future Outlook
The this compound scaffold represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its pre-functionalized and electronically tuned structure provides a robust platform for the synthesis of complex heterocyclic derivatives, particularly those targeting protein kinases. The demonstrated activity of its analogs against the PI3K/AKT pathway in cancer cells underscores the therapeutic potential embedded within this core structure.
Future research will likely focus on expanding the diversity of derivatives through combinatorial chemistry, leveraging the scaffold's multiple reaction handles. The development of more selective and potent inhibitors will depend on detailed structure-based drug design, guided by co-crystal structures of lead compounds with their target proteins. As analytical techniques become more sensitive, the ability to profile these compounds for off-target effects and metabolic stability will further accelerate their journey from laboratory synthesis to potential clinical candidates. This guide provides the foundational knowledge and protocols necessary for researchers to effectively harness the power of this promising chemical entity.
References
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- BenchChem. (n.d.). Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols.
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Yadav, A., Kumar, A., & Malik, A. K. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. Retrieved from [Link]
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Javed, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5804. Retrieved from [Link]
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Konishi, Y., et al. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry, 9(21), 1871-1882. Retrieved from [Link]
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Javed, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Retrieved from [Link]
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Konishi, Y., et al. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Bentham Science Publishers. Retrieved from [Link]
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Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. Retrieved from [Link]
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ResearchGate. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-6-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]
- Google Patents. (1993). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
-
Al-Mekhlafi, N. A., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 29(14), 3330. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3-chloro-6-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-Amino-3-chloro-6-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The intricate interplay of electronic and steric effects governed by the chloro, fluoro, and carboxylic acid substituents dictates the nucleophilicity and basicity of the amino group, influencing its behavior in a range of chemical transformations. This document delves into the theoretical underpinnings of its reactivity, supported by quantitative data where available, and presents detailed, field-proven protocols for its key reactions, including acylation, diazotization, and N-alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Introduction: A Molecule of Tuned Reactivity
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the presence of multiple functional groups—an amino group, a carboxylic acid, and two different halogen atoms—that can be selectively manipulated to construct complex molecular architectures.[2] The reactivity of the amino group is of paramount importance as it serves as a primary handle for derivatization. However, its reactivity is significantly modulated by the electronic and steric environment imposed by the adjacent substituents. Understanding these influences is crucial for designing efficient and selective synthetic strategies.
Electronic and Steric Landscape of the Amino Group
The reactivity of the amino group in this compound is a delicate balance of several competing factors.
Attenuated Basicity and Nucleophilicity
The amino group in this molecule is considerably less basic and nucleophilic than that of aniline. This is a direct consequence of the powerful electron-withdrawing effects of the substituents on the aromatic ring.
-
Inductive Effects (-I): The highly electronegative fluorine and chlorine atoms exert strong negative inductive effects, pulling electron density away from the benzene ring and, consequently, from the nitrogen atom of the amino group.[3] The carboxylic acid group also contributes a significant -I effect. This reduction in electron density on the nitrogen atom makes the lone pair less available for donation to a proton (reducing basicity) or an electrophile (reducing nucleophilicity).
-
Mesomeric Effects (+M/-M): While the amino group itself has a strong electron-donating mesomeric effect (+M), and the halogens have a weaker +M effect, the overall electronic character of the ring is dominated by the inductive withdrawal of the halogens and the combined -I and -M effects of the carboxyl group.
The "Ortho Effect" and Steric Hindrance
The chlorine atom at the 3-position (ortho to the amino group) introduces significant steric hindrance. This "ortho effect" can physically block the approach of bulky electrophiles to the amino group, thereby slowing down reaction rates compared to sterically unencumbered anilines.[6] This steric crowding can also influence the conformation of reaction intermediates and transition states.
Key Chemical Transformations of the Amino Group
Despite its attenuated reactivity, the amino group of this compound participates in several synthetically valuable reactions.
Acylation and Amide Bond Formation: Gateway to Heterocycles
The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is a cornerstone for the synthesis of a variety of heterocyclic scaffolds, most notably quinazolinones, which are prevalent in many biologically active molecules.[2]
The general workflow involves an initial acylation of the amino group, followed by a cyclization step.
Experimental Protocol: Synthesis of 2,3-Disubstituted-8-chloro-6-fluoro-4(3H)-quinazolinones [2][7]
-
Step 1: Acylation and Cyclization to form the Benzoxazinone Intermediate
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as anhydrous pyridine or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add an excess of acetic anhydride to the reaction mixture.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
The precipitated solid, the 2-substituted-8-chloro-6-fluoro-3,1-benzoxazin-4-one, is collected by filtration, washed with cold water, and dried.
-
-
Step 2: Formation of the Quinazolinone Ring
-
Heat the obtained benzoxazinone intermediate with 1.2 equivalents of a primary amine (R'-NH₂) in a suitable solvent like ethanol or glacial acetic acid under reflux for 6-8 hours.
-
Cool the reaction mixture. The precipitated 2,3-disubstituted-8-chloro-6-fluoro-4(3H)-quinazolinone is collected by filtration.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
-
Diazotization and Sandmeyer Reactions: Versatile Functional Group Interconversion
The conversion of the primary amino group to a diazonium salt is a powerful strategy for introducing a wide range of substituents onto the aromatic ring.[8] The resulting diazonium salt is typically not isolated but used in situ in subsequent reactions, most notably the Sandmeyer reaction, to replace the diazo group with halides (Cl, Br), a cyano group, or a hydroxyl group.[9][10]
Experimental Protocol: General Procedure for Sandmeyer Reaction [11]
-
Step 1: Diazotization
-
Suspend 1.0 equivalent of this compound in an aqueous solution of a strong mineral acid (e.g., HCl or HBr).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Step 2: Sandmeyer Reaction (Example: Chlorination)
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated HCl.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) for 1 hour or until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
N-Alkylation
Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amine. However, under appropriate conditions with a suitable base and alkylating agent (e.g., alkyl halides or sulfates), mono-N-alkylation can be achieved. More modern methods, such as reductive amination or transition-metal-catalyzed N-alkylation, may offer higher selectivity and yields.
Experimental Protocol: N-methylation [1]
-
Under an inert atmosphere, dissolve 1.0 equivalent of this compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (2.0 equivalents).
-
Cool the mixture to 5-10 °C.
-
Slowly add a methylating agent, such as dimethyl sulfate (1.1 equivalents), dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product via standard chromatographic techniques.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | [12] |
| Molecular Weight | 189.57 g/mol | [12] |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | Not widely reported |
Spectroscopic Data Summary:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring, as well as a broad signal for the amino protons and a signal for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals, with the carboxyl carbon appearing at the most downfield shift (typically >165 ppm). The carbons attached to the electronegative F and Cl atoms will also show characteristic shifts and coupling (in the case of C-F).[13]
-
IR Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.[14][15]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak, and the fragmentation pattern will be influenced by the presence of the halogen atoms, particularly the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio).[16]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The amino group of this compound, while electronically deactivated and sterically hindered, remains a versatile functional handle for a variety of important chemical transformations. Its reduced nucleophilicity necessitates carefully chosen reaction conditions, but allows for selective functionalization in the presence of other reactive sites. A thorough understanding of the electronic and steric factors governing its reactivity, as detailed in this guide, is essential for harnessing the full synthetic potential of this valuable building block in the pursuit of novel pharmaceuticals and advanced materials.
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-
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1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. ResearchGate. Available at: [Link]. (Accessed: August 6, 2025)
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]. (Accessed: August 6, 2025)
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Effect of Substituents on the Basicity of Anilines. YouTube. Available at: [Link]. (Accessed: August 6, 2025)
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-
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13C NMR Chemical Shift. Oregon State University. Available at: [Link]. (Accessed: August 6, 2025)
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The Role of Halogens in the Reactivity of 2-Amino-3-chloro-6-fluorobenzoic Acid: A Mechanistic and Synthetic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-chloro-6-fluorobenzoic acid is a polysubstituted aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its utility as a synthetic intermediate stems from the unique and complex reactivity profile imparted by its specific substitution pattern.[1] This guide provides an in-depth analysis of the individual and synergistic roles of the chlorine and fluorine atoms in modulating the reactivity of the aromatic ring, the carboxylic acid moiety, and the amino group. We will explore the interplay of inductive and resonance effects, steric hindrance, and the notable "ortho effect," grounding our discussion in mechanistic principles and providing practical, field-proven experimental context.
Introduction: The Strategic Importance of a Polysubstituted Scaffold
In the landscape of drug discovery, small molecule intermediates that offer multiple, distinct points for chemical elaboration are invaluable. This compound is a prime example of such a scaffold. It serves as a key building block for a variety of heterocyclic systems, most notably quinazolinones, which are present in compounds investigated for antiallergic, anti-inflammatory, and anticancer properties.[1]
The strategic placement of two different halogen atoms (chlorine and fluorine) alongside an activating amino group and a deactivating carboxylic acid group creates a molecule with a nuanced electronic and steric environment.[2] Understanding how these substituents govern the molecule's behavior is paramount for designing efficient synthetic routes and for predicting the properties of its derivatives. Fluorine, in particular, is increasingly incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] This guide will dissect the roles of the halogens, providing the foundational knowledge required to leverage this versatile intermediate effectively.
The Electronic and Steric Landscape: A Tug-of-War of Effects
The reactivity of this compound is not merely the sum of its parts. It is the result of a complex interplay between the electron-donating and electron-withdrawing properties of its four substituents.
dot
Figure 1: Competing electronic effects on the aromatic ring.
The Halogen Substituents: Deactivators yet Directors
Both chlorine and fluorine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to benzene.[5][6] However, they also possess lone pairs of electrons that can be donated into the ring through resonance (a +M or mesomeric effect), which directs incoming electrophiles to the ortho and para positions.[5][7]
-
Fluorine (at C6): Fluorine has the strongest inductive effect of all halogens. Counterintuitively, its resonance effect is also the most significant among halogens due to the effective overlap between the 2p orbitals of fluorine and carbon.[8][9] This makes fluorobenzene more reactive towards EAS than chlorobenzene, though still less reactive than benzene.[8]
-
Chlorine (at C3): Chlorine has a weaker inductive effect than fluorine but a much less effective resonance contribution due to poorer 3p-2p orbital overlap.[8][9]
The net result is that both halogens reduce the overall electron density of the ring but enrich the positions ortho and para to them relative to the meta positions.
The Amino and Carboxylic Acid Groups
-
Amino Group (at C2): This is a powerful activating group, donating electron density via a strong +M effect, which heavily outweighs its -I effect. It is a strong ortho, para-director.
-
Carboxylic Acid Group (at C1): This is a deactivating group through both inductive (-I) and resonance (-M) effects. It is a meta-director.[10]
Modulated Reactivity at Key Functional Sites
The combination of these substituents creates a unique reactivity profile at each functional site.
Acidity of the Carboxylic Acid Group: The Ortho Effect
The acidity of a substituted benzoic acid is highly dependent on its substituents. Electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion.[11][12][13] In this compound, the -COOH group is flanked by two ortho substituents: the amino group and the fluorine atom.
This arrangement invokes the ortho effect , a phenomenon where ortho substituents, regardless of their electronic nature, increase the acidity of a benzoic acid.[14][15][16] This is primarily due to steric hindrance, which forces the carboxylic acid group to twist out of the plane of the benzene ring.[15][16] This rotation disrupts the resonance between the -COOH group and the ring, destabilizing the neutral acid form relative to the carboxylate anion, thereby increasing acidity.[15] The strong inductive effects of the ortho-fluoro and meta-chloro groups further stabilize the conjugate base, leading to a significantly lower pKa than benzoic acid itself.
Basicity of the Amino Group
Conversely, the basicity of the aniline-like amino group is substantially reduced. The presence of ortho substituents (in this case, chlorine at C3 and fluorine at C6) sterically hinders the approach of a proton and interferes with the solvation of the resulting ammonium cation.[14][17] This steric inhibition of protonation makes the conjugate acid less stable, thus decreasing the basicity of the amino group.[16] Furthermore, the powerful electron-withdrawing effects of the adjacent halogens and the carboxylic acid group reduce the electron density on the nitrogen atom, making its lone pair less available for protonation.
Reactivity of the Aromatic Ring
-
Electrophilic Aromatic Substitution (EAS): The directing effects of the four substituents are in competition. The powerful activating amino group directs ortho and para. The halogens direct ortho and para. The carboxylic acid directs meta.
-
Position C4 is ortho to -Cl and meta to -NH2, -COOH, and -F.
-
Position C5 is para to -NH2, meta to -Cl and -F, and meta to -COOH. The dominant activating effect of the amino group strongly favors substitution at its para position (C5). While the ring is generally deactivated by three electron-withdrawing groups, the potent activation by the amino group makes EAS at C5 the most probable outcome.
-
-
Nucleophilic Aromatic Substitution (NAS): The presence of multiple electron-withdrawing groups makes the ring susceptible to NAS, a reaction that is typically difficult for benzene derivatives. The fluorine atom, in particular, can be a surprisingly good leaving group in NAS reactions, especially when ortho or para to a strong electron-withdrawing group.[18] Its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step.[18][19] This provides a synthetic handle to replace the fluorine atom with other nucleophiles.
Applications in Pharmaceutical Synthesis
The modulated reactivity of this compound makes it a strategic precursor in multi-step syntheses.
| Feature | Consequence for Synthesis | Application Example |
| Amino & Carboxylic Acid Groups | Allows for the formation of heterocyclic rings through condensation reactions. | Key precursor for synthesizing quinazolinone cores, found in various bioactive molecules.[1] |
| Halogen Atoms (Cl, F) | Act as handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2][20] | Enables the introduction of diverse aryl, alkyl, or heteroatom substituents to build molecular complexity. |
| Fluorine Atom | Can be displaced via Nucleophilic Aromatic Substitution (NAS). | Allows for late-stage functionalization by introducing nucleophiles at the C6 position.[19] |
| Steric & Electronic Profile | Can impart conformational rigidity into a larger molecule. | Used to create rigid scaffolds in peptidomimetics to mimic specific secondary structures like β-turns.[21] |
Experimental Protocol: Synthesis of a Quinazolinone Derivative
This protocol outlines a general, reliable procedure for the synthesis of an 8-chloro-7-fluoro-quinazolinone derivative, demonstrating the utility of this compound as a synthetic precursor. This workflow is based on established methodologies for quinazolinone synthesis.[1]
dot
Figure 2: General workflow for synthesizing a quinazolinone derivative.
Materials and Reagents:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Primary Amine (e.g., Aniline)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Ethanol, Ethyl Acetate, Hexane
-
Sodium Bicarbonate (aq. solution)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, TLC apparatus
Methodology:
Part A: N-Acetylation
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).
-
Acylation: Cool the solution in an ice bath. Add 1.1 equivalents of acetic anhydride dropwise with stirring, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexane).
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol to remove residual pyridine. Dry the solid under vacuum. This yields the N-acetylated intermediate.
Part B: Cyclization to form the Quinazolinone Ring
-
Reaction Setup: To a flask equipped with a reflux condenser, add the dried N-acetylated intermediate (1.0 eq.), the desired primary amine (1.1 eq.), and phosphorus oxychloride (as both reagent and solvent).
-
Cyclization: Heat the mixture to reflux (typically 80-110 °C) and maintain for 4-6 hours. Again, monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Precipitation: Basify the acidic aqueous solution by the slow addition of a concentrated sodium hydroxide or ammonia solution until the pH is ~8-9. This will precipitate the crude quinazolinone product.
-
Purification: Collect the crude solid by vacuum filtration and wash extensively with water. Recrystallize the product from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the pure quinazolinone derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Conclusion
The chlorine and fluorine atoms in this compound are not passive substituents; they are critical modulators of reactivity. Through a combination of powerful inductive withdrawal, resonance donation, and steric effects, they fine-tune the acidity of the carboxylic acid, diminish the basicity of the amino group, and create specific activation and deactivation patterns across the aromatic ring. This intricate electronic balance provides multiple, predictable reaction pathways, making the molecule an exceptionally versatile and valuable building block for the synthesis of complex, high-value compounds in the pharmaceutical industry. A thorough understanding of these underlying principles is essential for any scientist seeking to exploit its full synthetic potential.
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Spectroscopic Characterization of 2-Amino-3-chloro-6-fluorobenzoic Acid: A Predictive and Methodological Guide
Abstract
2-Amino-3-chloro-6-fluorobenzoic acid is a substituted anthranilic acid derivative of interest in synthetic chemistry and drug discovery. Its complex substitution pattern presents a unique spectroscopic signature. This technical guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. In the absence of publicly available experimental data, this document leverages established principles of spectroscopy and substituent effects to forecast the chemical shifts, coupling constants, and vibrational frequencies. Furthermore, it outlines robust, field-proven methodologies for the acquisition of high-quality spectral data, serving as a practical resource for researchers engaged in the synthesis and characterization of this and related compounds.
Introduction and Molecular Structure
The precise characterization of molecular structure is a cornerstone of chemical research and development. For a molecule such as this compound (CAS: 946117-78-8), spectroscopic techniques like NMR and IR are indispensable for confirming its identity, purity, and structure. The benzene ring is substituted with four distinct functional groups: an amine (-NH₂), a chloro (-Cl), a fluoro (-F), and a carboxylic acid (-COOH). The relative positions of these substituents dictate the electronic environment of each atom, resulting in a unique and predictable spectroscopic fingerprint.
This guide will first elucidate the predicted ¹H and ¹³C NMR spectra, followed by the anticipated IR absorption bands. Each prediction is grounded in fundamental principles and supported by data from analogous structures. Finally, standardized protocols for experimental data acquisition are provided to ensure reproducibility and accuracy.
Caption: Predicted major coupling interactions in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is excellent for identifying the functional groups present in a molecule. The predicted spectrum of this compound will be complex, but key characteristic bands can be anticipated. [1]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. [2]This broadness often obscures the C-H stretching region.
-
N-H Stretches (Amine): As a primary aromatic amine, two distinct, sharp to medium intensity peaks are expected in the 3300-3500 cm⁻¹ region. [3][4]These correspond to the asymmetric and symmetric N-H stretching modes.
-
C-H Stretches (Aromatic): A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). [5]* C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is predicted in the range of 1680-1710 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency compared to aliphatic carboxylic acids. [6]* N-H Bend (Amine): A medium to strong scissoring vibration for the primary amine is expected around 1580-1650 cm⁻¹. [4]* C=C Stretches (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region due to the stretching vibrations within the benzene ring.
-
C-O Stretch and O-H Bend: A strong C-O stretching band coupled with O-H in-plane bending is expected between 1210-1320 cm⁻¹. [6]* C-F Stretch: A strong absorption for the C-F stretch is expected in the 1100-1360 cm⁻¹ region. [7]* C-Cl Stretch: A medium to strong absorption for the C-Cl stretch is expected in the fingerprint region, typically between 550-850 cm⁻¹. [8][9]
Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity O-H Stretch Carboxylic Acid 2500 - 3300 Strong, Very Broad N-H Stretches Primary Amine 3300 - 3500 Medium, Sharp (Two bands) C-H Stretch Aromatic 3030 - 3100 Weak to Medium C=O Stretch Carboxylic Acid 1680 - 1710 Strong, Sharp N-H Bend Primary Amine 1580 - 1650 Medium to Strong C=C Stretches Aromatic Ring 1450 - 1600 Medium to Weak C-O Stretch / O-H Bend Carboxylic Acid 1210 - 1320 Strong C-F Stretch Aryl Fluoride 1100 - 1360 Strong | C-Cl Stretch | Aryl Chloride | 550 - 850 | Medium to Strong |
Experimental Protocols
To validate the predictions outlined above, the following experimental procedures are recommended for acquiring high-quality spectroscopic data.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (which is effective for dissolving both the amine and carboxylic acid functionalities and will show exchangeable protons). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H. Insert the sample, lock the field frequency to the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm, centered around 8 ppm, should be sufficient.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard. DEPT-135 and DEPT-90 experiments should be run to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region here).
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS (0 ppm). Calibrate the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
IR Spectroscopy Protocol
Method: Attenuated Total Reflectance (ATR) ATR is a modern, rapid technique suitable for solid powder samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Label the significant peaks and compare them with the predicted values. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By applying fundamental principles of NMR and IR spectroscopy, we have forecasted the key spectral features that will enable its unambiguous identification. The ¹H NMR spectrum is expected to be characterized by two distinct coupled signals in the aromatic region, while the ¹³C NMR will show seven unique carbons, with the C-F bond introducing characteristic splitting patterns. The IR spectrum will be dominated by the strong, broad O-H stretch of the carboxylic acid and the sharp, dual N-H stretches of the primary amine. The detailed experimental protocols provided herein offer a validated approach for researchers to obtain high-quality data and confirm these structural predictions in the laboratory.
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Topic: 2-Amino-3-chloro-6-fluorobenzoic acid as a Synthetic Building Block
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Anthranilic Acids
In the landscape of modern medicinal chemistry and materials science, the strategic placement of functional groups on an aromatic scaffold is paramount to tuning molecular properties. 2-Amino-3-chloro-6-fluorobenzoic acid is a prime exemplar of a polysubstituted anthranilic acid derivative designed for versatility and targeted reactivity. Its architecture, featuring an amino group, a carboxylic acid, and two distinct halogen atoms (chlorine and fluorine), offers multiple reactive handles for complex molecular construction.
The interplay between the electron-donating amino group and the electron-withdrawing halogens creates a unique electronic and steric environment. This arrangement not only influences the acidity of the carboxyl group but also directs the regioselectivity of subsequent synthetic transformations. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and reactivity of this compound, establishing its role as a critical building block in the synthesis of high-value compounds, particularly heterocyclic scaffolds such as quinazolinones.
Physicochemical & Safety Data
A thorough understanding of a building block's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 946117-78-8; 1039815-76-3 | [1][2] |
| Molecular Formula | C₇H₅ClFNO₂ | [2] |
| Molecular Weight | 189.57 g/mol | [2] |
| Appearance | Light yellow to light brown solid | [3] |
| Purity | ≥95% | [4] |
| pKa (Predicted) | 3.28 ± 0.25 | [3] |
Safety & Handling: This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, requiring appropriate handling and personal protective equipment in a laboratory setting.[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Core Reactivity and Synthetic Applications
The utility of this compound stems from the differential reactivity of its functional groups. The amino and carboxylic acid groups are poised for cyclization reactions, while the halogen atoms can serve as sites for cross-coupling or further substitution.
Caption: Key reactive sites on this compound.
Pillar Application: Synthesis of Substituted Quinazolinones
One of the most powerful applications of anthranilic acid derivatives is in the construction of the quinazolinone scaffold, a privileged core in medicinal chemistry found in numerous bioactive compounds.[5][6] The general strategy involves the acylation of the 2-amino group, followed by cyclocondensation.
Mechanism Insight: The synthesis typically proceeds through a two-step sequence. First, the amino group of the anthranilic acid is acylated using an acyl chloride or anhydride. The resulting N-acyl intermediate is then cyclized, often by heating with a dehydrating agent like acetic anhydride, to form a benzoxazinone intermediate.[7] This stable but reactive intermediate is subsequently treated with a primary amine, which opens the oxazinone ring and then cyclizes to form the final 3-substituted-4(3H)-quinazolinone. The halogen substituents on the benzene ring are retained, providing further points for diversification.
Caption: General workflow for synthesizing quinazolinones from anthranilic acid.
Experimental Protocol: Synthesis of a 2,3-Disubstituted-8-chloro-5-fluoro-4(3H)-quinazolinone
This protocol provides a representative method for leveraging this compound as a precursor.
Step 1: Acylation to form N-acyl-2-amino-3-chloro-6-fluorobenzoic acid
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of this compound in anhydrous pyridine.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the N-acyl intermediate.
Step 2: Cyclization to form the Benzoxazinone Intermediate
-
Reflux the N-acyl intermediate from Step 1 in an excess of acetic anhydride for 2-3 hours.[7]
-
Cool the mixture to room temperature and then pour it over crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. This yields the 2-substituted-8-chloro-5-fluoro-3,1-benzoxazin-4-one.
Step 3: Formation of the Quinazolinone
-
In a suitable solvent such as glacial acetic acid or ethanol, dissolve the benzoxazinone intermediate from Step 2.
-
Add 1.2 equivalents of the desired primary amine (R'-NH₂).
-
Heat the mixture to reflux and maintain for 6-8 hours until TLC analysis indicates the consumption of the benzoxazinone.
-
Cool the reaction mixture to room temperature. The quinazolinone product will often precipitate from the solution.
-
Collect the product by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted-8-chloro-5-fluoro-4(3H)-quinazolinone.[8]
Case Study: Application of Halogenated Benzoic Acids in Drug Synthesis
While specific examples for this compound are proprietary, the synthetic utility of closely related analogs is well-documented. For instance, 3-chloro-4-fluorobenzoic acid is a key starting material for the synthesis of NLX-204 , a biased 5-HT1A receptor agonist under investigation as a rapid-acting antidepressant.[9] This synthesis highlights the industrial relevance of this class of building blocks.
Caption: Simplified synthetic pathway to NLX-204, starting from a related building block.[9]
This synthetic route demonstrates how the carboxylic acid function is used for amide bond formation early in the sequence, while the halogen substituents remain on the core aromatic ring, influencing the final compound's electronic properties and receptor-binding profile.
Conclusion
This compound is a highly functionalized and strategically designed building block for advanced organic synthesis. Its pre-installed amino, carboxyl, and dual halogen functionalities provide a robust platform for constructing complex molecular architectures, most notably the pharmaceutically relevant quinazolinone core. The distinct reactivity of each functional group allows for sequential, controlled transformations, making it an invaluable tool for researchers in drug discovery and materials science seeking to generate novel compounds with tailored properties.
References
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Al-Obaidi, A., & Al-Shimmari, R. (2017). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available at: [Link]
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Various Authors. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]
-
Various Authors. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
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Jadrijević-Mladar Takač, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]
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Various Authors. (2022). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
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PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (n.d.). NLX-204. Wikipedia. Available at: [Link]
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potential applications of 2-Amino-3-chloro-6-fluorobenzoic acid in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Amino-3-chloro-6-fluorobenzoic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Halogenated Anthranilic Acid Scaffold
In the landscape of modern drug discovery, the selection of a core molecular scaffold is a decision of paramount strategic importance. The scaffold dictates the three-dimensional arrangement of functional groups, influencing target binding, pharmacokinetic properties, and synthetic accessibility. This compound, a polyfunctionalized aromatic compound, has emerged as a scaffold of significant interest.[1] Its structure, an anthranilic acid core decorated with both chlorine and fluorine atoms, provides a unique combination of reactivity and pre-organization, making it a valuable building block for creating complex molecules with specific biological activities.[2][3]
The presence of the amino and carboxylic acid groups offers versatile handles for synthetic modification, allowing for the construction of diverse compound libraries through reactions like amidation and esterification.[1][4] Concurrently, the halogen substituents—chlorine and fluorine—are not mere decorations. They profoundly influence the molecule's electronic properties and can engage in crucial halogen bonding interactions with biological targets, enhancing binding affinity and specificity.[2] The strategic placement of these halogens also modulates the molecule's reactivity, opening avenues for advanced synthetic transformations such as cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the known and potential applications of this versatile scaffold in medicinal chemistry, grounded in mechanistic insights and practical synthetic strategies.
Core Therapeutic Applications
The unique structural and chemical attributes of this compound and its analogs make them suitable for developing therapeutics in several key areas.
Anticancer Drug Development: Targeting Critical Survival Pathways
One of the most promising applications of this scaffold is in oncology. Research has demonstrated that derivatives, and indeed the core molecule itself, can exhibit potent anticancer activity.
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
A seminal study identified 2-amino-3-chlorobenzoic acid, isolated from the bacterium Streptomyces coelicolor, as a potent anticancer agent against breast cancer cell lines.[5] The mechanism of action was linked to the inhibition of the PI3K/AKT signaling pathway, a cascade that is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and metastasis.[5][6] By inhibiting this pathway, the compound can effectively induce apoptosis (programmed cell death) in cancer cells.
Below is a diagram illustrating the point of intervention within this critical cancer pathway.
Caption: Inhibition of the PI3K/AKT pathway by 2-amino-3-chlorobenzoic acid derivatives.
Quantitative Cytotoxicity Data
The efficacy of 2-amino-3-chlorobenzoic acid (referred to as 2A3CB in the study) against the MDA-MB-231 breast cancer cell line was quantified, demonstrating potent cytotoxic effects.[5]
| Cell Line | Time Point | IC₅₀ Value (µM) |
| MDA-MB-231 | 24 hours | 26 |
| MDA-MB-231 | 48 hours | 5 |
| MDA-MB-231 | 72 hours | 7.2 |
| Table 1: In vitro cytotoxicity of 2-amino-3-chlorobenzoic acid against a breast cancer cell line.[5] |
These results underscore the compound's potential as a lead for developing new anticancer therapeutics that function by downregulating key cell survival signals.[5]
Anti-inflammatory and Analgesic Agents
Anthranilic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The this compound scaffold fits this profile, and related structures are used as intermediates in the synthesis of anti-inflammatory and analgesic agents.[3][7]
Mechanism of Action: COX Inhibition and NF-κB Suppression
The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory prostaglandins. Derivatives of halogenated benzoic acids are being specifically developed as selective COX-2 inhibitors, which offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[7][8]
Furthermore, compounds containing a similar 4-amino-2-chloro-6-fluorobenzoic acid structure have been shown to suppress the Nuclear Factor-κB (NF-κB) pathway.[7] NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. Its inhibition leads to a broad-spectrum anti-inflammatory effect.
Caption: Suppression of the NF-κB inflammatory signaling pathway.
Synthetic Protocols and Chemical Reactivity
The utility of this compound as a scaffold is underpinned by its synthetic accessibility and versatile reactivity. It serves as a key intermediate for building more complex heterocyclic systems, such as quinazolinones, which possess a wide range of pharmacological activities.[6]
General Synthetic Workflow for Quinazolinone Derivatives
The following protocol outlines a general, reliable method for synthesizing 2,3-disubstituted-8-chloro-4(3H)-quinazolinones, a class of compounds with significant therapeutic potential, starting from 2-amino-3-chlorobenzoic acid.
Caption: Synthetic workflow for quinazolinone derivatives from the core scaffold.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful isolation of the intermediate at each stage confirms the reaction's progress.
Step 1: N-Acylation of 2-Amino-3-chlorobenzoic Acid [6]
-
In a round-bottom flask, dissolve 1 equivalent of 2-amino-3-chlorobenzoic acid in a suitable anhydrous solvent (e.g., pyridine or dioxane).
-
Cool the solution to 0°C using an ice bath.
-
Add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-3-chlorobenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry thoroughly.
Step 2: Cyclization to form the Benzoxazinone Intermediate [6]
-
Reflux the N-acyl intermediate obtained in Step 1 with an excess of acetic anhydride for 2-4 hours.
-
After reflux, cool the reaction mixture and pour it into crushed ice.
-
The precipitated solid, which is the 2-substituted-8-chloro-3,1-benzoxazin-4-one, is collected by filtration.
-
Wash the solid with cold water and dry.
Step 3: Formation of the Final Quinazolinone Product [6]
-
Heat the benzoxazinone intermediate from Step 2 with 1.2 equivalents of a primary amine (R'-NH₂) in a suitable solvent like ethanol or glacial acetic acid.
-
Maintain the mixture at reflux for 6-8 hours.
-
Cool the reaction mixture. The final 2,3-disubstituted-8-chloro-4(3H)-quinazolinone product will precipitate out of the solution.
-
Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Physicochemical Properties and Structural Insights
A molecule's physical and chemical properties are critical determinants of its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | 2-amino-6-chloro-3-fluorobenzoic acid | [9] |
| CAS Number | 1039815-76-3 | [9] |
| Molecular Formula | C₇H₅ClFNO₂ | [9] |
| Molecular Weight | 189.57 g/mol | [9] |
| Appearance | Predicted to be a solid | [1] |
Due to steric hindrance from the ortho-substituents (chlorine at position 6 and the amino group at position 2), the carboxylic acid group is forced out of the plane of the benzene ring.[10][11] This non-planar conformation is a key structural feature that can influence intermolecular interactions, such as hydrogen bonding, and ultimately affects how the molecule docks into the binding pocket of a target protein.
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a privileged scaffold with demonstrated potential in medicinal chemistry. Its inherent biological activity against cancer cell lines and its utility as a core for constructing potent anti-inflammatory agents highlight its value.[3][5] The dual halogen substitution provides a unique handle for chemists to fine-tune electronic properties and introduce specific, high-affinity interactions with biological targets.
Future research should focus on expanding the library of derivatives based on this scaffold. Exploring a wider range of substitutions on the amino and carboxylic acid groups could yield novel inhibitors for various kinases, proteases, and other enzyme classes. Furthermore, leveraging the halogen atoms in advanced cross-coupling reactions will enable the synthesis of highly complex and novel molecular architectures. In-depth mechanistic studies and preclinical evaluations of the most promising compounds will be crucial steps in translating the potential of this versatile scaffold into next-generation therapeutics.
References
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2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
-
2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283. PubChem. [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]
-
Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
-
2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
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2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. [Link]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
- Process for the preparation of 2-amino-3-chlorobenzoic acid.
-
2-Chloro-6-fluorobenzoic acid. PMC. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles from 2-Amino-3-chloro-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Amino-3-chloro-6-fluorobenzoic Acid in Heterocyclic Chemistry
This compound is a highly functionalized anthranilic acid derivative that serves as a privileged starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—featuring an amine, a carboxylic acid, and two distinct halogen atoms (chloro and fluoro) at strategic positions—offers a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the aromatic ring, enabling a range of selective chemical transformations.
This guide provides an in-depth exploration of the synthetic routes to key heterocyclic scaffolds, including quinazolinones, acridones, benzodiazepines, and benzothiazoles, starting from this compound. The protocols detailed herein are designed to be robust and reproducible, offering valuable insights into the underlying reaction mechanisms and practical considerations for successful synthesis.
I. Synthesis of 8-Chloro-5-fluoroquinazolin-4(3H)-ones: A Cornerstone of Medicinal Chemistry
Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of pharmacological activities. The 8-chloro-5-fluoro-quinazolin-4(3H)-one scaffold is of particular interest in drug discovery. The synthesis of this core structure from this compound is a straightforward and efficient process.
Reaction Pathway: Cyclocondensation with Formamide
The most direct route to the unsubstituted 8-chloro-5-fluoroquinazolin-4(3H)-one involves a cyclocondensation reaction with formamide. This reaction, a variation of the Niementowski quinazoline synthesis, proceeds through an initial formation of a formamido intermediate, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone.[1]
Caption: General workflow for the synthesis of 8-chloro-5-fluoroquinazolin-4(3H)-one.
Experimental Protocol: Conventional Heating Method
Materials:
-
This compound
-
Formamide
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of this compound with a 10-20 fold excess of formamide.
-
Heat the mixture to 150-160 °C using a heating mantle and maintain this temperature for 2-4 hours under reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 8-chloro-5-fluoroquinazolin-4(3H)-one.
| Parameter | Value |
| Reactants | This compound, Formamide |
| Temperature | 150-160 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
| Purification | Recrystallization from ethanol |
Protocol Variation: Microwave-Assisted Synthesis
For enhanced efficiency, a microwave-assisted protocol can be employed, significantly reducing the reaction time.
Procedure:
-
In a microwave-safe reaction vessel, combine 1.0 equivalent of this compound with a 5-10 fold excess of formamide.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 150 °C for 15-30 minutes.[1]
-
Follow the same work-up and purification procedure as the conventional heating method.
II. Synthesis of 2,3-Disubstituted-8-chloro-5-fluoroquinazolin-4(3H)-ones
The versatility of the quinazolinone scaffold can be expanded by introducing substituents at the 2 and 3 positions. This is typically achieved through a two-step process involving the formation of a benzoxazinone intermediate.[2]
Reaction Pathway: Acylation and Cyclization
The synthesis begins with the acylation of the amino group of this compound with an appropriate acyl chloride. The resulting N-acyl derivative is then cyclized with a dehydrating agent like acetic anhydride to form a 2-substituted-8-chloro-5-fluoro-3,1-benzoxazin-4-one. This intermediate readily reacts with a primary amine to yield the desired 2,3-disubstituted quinazolinone.
Caption: General strategy for the synthesis of 1-chloro-4-fluoroacridone.
IV. Synthesis of 7-Chloro-4-fluoro-1,3-dihydro-2H-benzo[e]d[2][3]iazepin-2-ones
Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of the 7-chloro-4-fluoro-1,4-benzodiazepin-2-one ring system from this compound requires a multi-step approach, often involving the initial formation of a 2-aminobenzophenone derivative.
Reaction Pathway: A Multi-Step Approach
A plausible synthetic route involves the conversion of the carboxylic acid group of this compound into a benzoyl group, followed by reaction with an amino acid derivative to construct the seven-membered diazepine ring. A key intermediate would be N-(2-amino-3-chloro-6-fluorobenzoyl)glycine ethyl ester, which can be cyclized to form the benzodiazepine core.
V. Synthesis of 5-Chloro-8-fluorobenzothiazoles: A Bioisosteric Scaffold
Benzothiazoles are important heterocyclic motifs in medicinal chemistry. The synthesis of 2-amino-5-chloro-8-fluorobenzothiazole from this compound can be envisioned through a reaction sequence involving conversion of the carboxylic acid to an aniline and subsequent reaction with a thiocyanate source. A more direct, albeit analogous, route involves the reaction of 3-chloro-4-fluoroaniline with potassium thiocyanate in the presence of bromine, a reaction that should be adaptable to the corresponding derivative of our starting material. [3][4][5]
Reaction Pathway: Oxidative Cyclization
The reaction of a substituted aniline with potassium thiocyanate and bromine in glacial acetic acid leads to the formation of a 2-aminobenzothiazole through an in-situ generated thiocyanogen intermediate that attacks the aniline, followed by an intramolecular cyclization.
Experimental Protocol (Adapted from a similar synthesis)
Materials:
-
3-Chloro-4-fluoroaniline (as a model for the derivative of the starting material)
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
In a flask cooled in an ice-salt bath, add the substituted aniline to a solution of potassium thiocyanate in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the mixture for several hours at low temperature and then at room temperature overnight.
-
Add water and heat the slurry to 85 °C, then filter the hot solution.
-
Cool the filtrate to precipitate the product.
-
Collect the solid by filtration and recrystallize from a suitable solvent like an ethanol/benzene mixture to obtain the pure 2-amino-substituted benzothiazole.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of medicinally important heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this starting material and to generate novel molecular entities with potential therapeutic applications. The careful selection of reaction conditions and reagents allows for the selective construction of diverse and complex heterocyclic systems.
References
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
-
ResearchGate. (2010). Synthesis and Cyclization of Benzothiazole: Review. [Link]
-
Der Pharma Chemica. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-chloro-6-fluorobenzoic Acid Derivatives
Introduction: Navigating the Challenges of Complex Arylamine Synthesis
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable method in both academic and industrial research.[1] However, the successful application of this methodology to highly functionalized and electronically demanding substrates, such as 2-amino-3-chloro-6-fluorobenzoic acid derivatives, requires a nuanced understanding of the underlying mechanistic principles and careful optimization of reaction parameters.
This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to the challenging substrate class of this compound and its derivatives. We will delve into the specific hurdles presented by this molecule and offer detailed, field-proven protocols to overcome them. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecular architectures.
The Unique Challenges of this compound Derivatives
The structure of this compound presents a confluence of chemical features that can complicate the Buchwald-Hartwig amination. A thorough understanding of these challenges is paramount for the rational design of a successful synthetic strategy.
-
The Inhibitory Potential of the Free Amino Group: The endocyclic primary amine can act as a competing ligand for the palladium catalyst, leading to the formation of off-cycle, inactive complexes and ultimately catalyst deactivation.[6] This necessitates the use of specialized ligands that can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.
-
The Dual Role of the Carboxylic Acid Moiety: The carboxylic acid group introduces two primary concerns. Firstly, its acidic proton will readily react with the strong bases typically employed in Buchwald-Hartwig aminations, requiring the use of at least one extra equivalent of base. Secondly, the resulting carboxylate can potentially coordinate to the palladium center, influencing the catalyst's reactivity and stability. Careful selection of a non-coordinating or weakly coordinating base is therefore crucial.
-
Electron-Deficient Nature of the Aryl Halide: The cumulative electron-withdrawing effects of the chloro, fluoro, and carboxylic acid substituents render the aryl chloride bond more challenging to activate via oxidative addition, which is often the rate-determining step in the catalytic cycle.[7] This demands a catalyst system with high activity, typically involving electron-rich and sterically hindered phosphine ligands that can promote this crucial step.[1][8]
-
Steric Hindrance from the Ortho-Chloro Substituent: The chlorine atom positioned ortho to the site of coupling can sterically hinder the approach of both the palladium catalyst and the incoming amine nucleophile. This steric impediment necessitates the use of bulky ligands that can create a sufficient coordination sphere around the palladium to facilitate both oxidative addition and reductive elimination.
The Mechanistic Blueprint: A Palladium-Catalyzed Ballet
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A fundamental grasp of this mechanism is essential for troubleshooting and optimizing the reaction for a specific substrate.[1][2][7]
Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[9][10] Subsequent coordination of the amine, followed by deprotonation by a base, generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[11]
Strategic Protocol Design: A Multi-Parameter Optimization
The successful amination of this compound derivatives hinges on the judicious selection of several key reaction components.
The Catalyst System: Palladium Precursor and Ligand Selection
Given the challenging nature of the substrate, a pre-formed palladium catalyst or a combination of a palladium precursor and a sophisticated ligand is highly recommended.
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[12] Pre-catalysts, where the ligand is already coordinated to the palladium center, often offer superior performance and reproducibility.[5]
-
Ligand Selection: The choice of ligand is arguably the most critical factor. For electron-deficient and sterically hindered aryl chlorides, bulky, electron-rich biarylphosphine ligands are the gold standard.[1][6] These ligands promote both the oxidative addition and reductive elimination steps.
| Ligand | Structure | Key Features | Recommended for... |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for coupling aryl chlorides. | General starting point for challenging substrates. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Excellent for coupling primary amines.[2] | Reactions with primary amine nucleophiles. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for a broad range of amines.[8] | Screening alongside other bulky ligands. |
| tBuBrettPhos | Particularly effective for amination of unprotected heterocyclic bromides.[13] | Cases where catalyst inhibition is a significant issue. |
The Base: A Crucial but Delicate Choice
The base plays a multifaceted role in the Buchwald-Hartwig amination: it deprotonates the amine nucleophile and facilitates the formation of the active catalyst.[14][15] For substrates containing an acidic proton, such as a carboxylic acid, the choice of base is even more critical.
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a widely used and effective base.[12] However, its high basicity can be incompatible with sensitive functional groups.
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer milder alternatives.[10][12] While they may require higher reaction temperatures or longer reaction times, they often provide better functional group tolerance.
-
Lithium Hexamethyldisilazide (LiHMDS): This base can be particularly useful for substrates with acidic protons, as it can deprotonate the carboxylic acid and the amine without interfering with the catalytic cycle.[2]
Solvent Selection: Influencing Solubility and Reactivity
The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of the reactants and the stability of the catalytic species.
-
Aprotic Polar Solvents: Dioxane and tetrahydrofuran (THF) are commonly used and generally provide good results.[9]
-
Aromatic Hydrocarbons: Toluene can also be an effective solvent, particularly for reactions involving aryl bromides.[2]
-
Polar Aprotic Solvents: In some cases, more polar solvents like N,N-dimethylformamide (DMF) can be beneficial, especially when using inorganic bases like Cs₂CO₃.[14]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound derivatives. Optimization of these conditions may be necessary for specific substrates and amine coupling partners.
Protocol 1: General Procedure using a Palladium Pre-catalyst
Figure 2: A Generalized Experimental Workflow.
Materials:
-
This compound derivative (1.0 equiv)
-
Amine coupling partner (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., Cs₂CO₃, 2.5-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, THF, or toluene)
Procedure:
-
To a dry, oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound derivative, the amine coupling partner, and the base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium pre-catalyst to the vessel under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Protocol 2: In Situ Catalyst Generation
Materials:
-
This compound derivative (1.0 equiv)
-
Amine coupling partner (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., XPhos, 1.2-3.6 mol%)
-
Base (e.g., NaOtBu, 2.5-3.0 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the palladium precursor and the ligand to the vessel under a positive pressure of inert gas.
-
Proceed with steps 4-11 from Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Catalyst deactivation | Screen different ligands (e.g., BrettPhos, RuPhos). Use a pre-catalyst. Ensure strictly anhydrous and anaerobic conditions. |
| Insufficiently active catalyst | Increase catalyst loading. Increase reaction temperature. | |
| Inappropriate base | Screen different bases (e.g., K₃PO₄, LiHMDS). Ensure the base is finely powdered and dry. | |
| Formation of side products | Hydrodehalogenation | Use a less sterically hindered ligand. Lower the reaction temperature. |
| Homocoupling of the amine | Use a slight excess of the aryl halide. | |
| Poor reproducibility | Inconsistent catalyst activity | Use a pre-catalyst for more reliable results. |
| Presence of moisture or oxygen | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. |
Conclusion: Empowering Complex Molecule Synthesis
The Buchwald-Hartwig amination of this compound derivatives, while challenging, is a tractable and highly valuable transformation. By understanding the inherent difficulties posed by the substrate and by systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can successfully forge the desired C-N bonds. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of efficient and scalable syntheses of these important molecular building blocks, thereby empowering the advancement of drug discovery and materials science.
References
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Buchwald–Hartwig amination - Wikipedia.
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Buchwald-Hartwig Amination - Chemistry LibreTexts.
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
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Role of the base in Buchwald-Hartwig amination - PubMed.
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
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Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem.
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate.
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega.
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[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
-
Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed.
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives - Benchchem.
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Buchwald Hartwig amination catalysts - Johnson Matthey.
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Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
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Application Notes and Protocols for the Esterification of 2-Amino-3-chloro-6-fluorobenzoic acid
Introduction: The Strategic Importance of 2-Amino-3-chloro-6-fluorobenzoic Acid Esters in Medicinal Chemistry
This compound is a highly functionalized aromatic scaffold of significant interest to the pharmaceutical industry. Its esters are key intermediates in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other targeted therapeutics. The strategic placement of amino, chloro, and fluoro substituents on the benzoic acid core presents a unique set of challenges and opportunities for synthetic chemists. The electron-withdrawing nature of the halogen substituents increases the acidity of the carboxylic acid, while the amino group, a powerful electron-donating group, can be protonated under acidic conditions, complicating traditional esterification methods.[1]
This document provides a comprehensive guide to the esterification of this versatile building block, offering detailed protocols for two robust methods: the classic Fischer-Speier esterification and the milder, more versatile Steglich esterification. The choice between these methods will depend on the specific alcohol to be used, the scale of the reaction, and the sensitivity of any other functional groups present in the reactants.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] For a substrate like this compound, where the amino group can be protonated by the strong acid catalyst, a stoichiometric amount of acid is often required.[2] This method is particularly well-suited for simple, low-boiling alcohols like methanol and ethanol that can be used in large excess to drive the reaction equilibrium towards the product ester.[2][4]
Causality of Experimental Choices
The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2][5] A large excess of the alcohol serves a dual purpose: it acts as the solvent and shifts the equilibrium of this reversible reaction towards the formation of the ester, in accordance with Le Châtelier's principle.[6] The reaction is typically heated to reflux to increase the reaction rate.[1]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
This compound
-
Methanol (or other suitable alcohol), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., 10-20 eq.), which also serves as the solvent.[1]
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (1.1 eq.) dropwise to the suspension. Caution: The addition is exothermic. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form but will dissolve as the reaction progresses.[6]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.[1]
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[6] This will neutralize the excess acid and deprotonate the amino group, causing the ester to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[1]
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification
For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method, or for use with more complex and sterically hindered alcohols, the Steglich esterification offers a mild and efficient alternative.[4][7] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8][9]
Causality of Experimental Choices
The Steglich esterification proceeds under neutral conditions at room temperature, making it compatible with a wide range of functional groups.[9] DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10][11] DMAP then acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more stable and highly reactive N-acylpyridinium salt.[7] This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The use of DMAP is critical as it suppresses the formation of the N-acylurea byproduct, which can occur through a 1,3-rearrangement of the O-acylisourea intermediate and complicate purification.[9][12]
Experimental Protocol: Steglich Esterification
Materials:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel or similar)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq.), the alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).[13]
-
Cooling: Cool the mixture to 0 °C in an ice bath with magnetic stirring.[13]
-
DCC Addition: Add DCC (1.1 eq.) portion-wise to the cooled solution.[13] A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.[13] Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture to remove the precipitated DCU byproduct.[13] Wash the filter cake with a small amount of cold DCM.
-
Work-up: Combine the filtrate and washings in a separatory funnel.
-
Washing: Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.[13]
-
Purification: Purify the crude ester by column chromatography on silica gel.[13]
Workflow Diagram
Caption: Workflow for Steglich Esterification.
Comparative Analysis of Esterification Methods
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Harsh (strong acid, heat) | Mild (neutral, room temperature)[9] |
| Reagents | Carboxylic acid, excess alcohol, strong acid catalyst | Carboxylic acid, alcohol, DCC, catalytic DMAP |
| Reaction Time | Several hours | 12-24 hours[13] |
| Substrate Scope | Best for simple, unhindered alcohols[4] | Wide scope, good for hindered and acid-sensitive substrates[7] |
| Byproducts | Water | Dicyclohexylurea (DCU) |
| Work-up | Neutralization, extraction | Filtration, extraction, washes[13] |
| Advantages | Inexpensive reagents, simple setup | High yields, mild conditions, broad applicability[12] |
| Disadvantages | Not suitable for acid-sensitive substrates, requires excess alcohol | More expensive reagents, DCU byproduct can be difficult to remove completely[14] |
Conclusion
The successful esterification of this compound is a critical step in the synthesis of numerous pharmaceutical targets. The choice of method should be guided by the specific requirements of the synthetic route. The Fischer-Speier esterification provides a cost-effective and straightforward approach for simple alcohols. In contrast, the Steglich esterification offers a milder and more versatile option, particularly for more complex or sensitive substrates, ensuring high yields and preserving the integrity of the molecular framework. The detailed protocols and comparative analysis presented herein are intended to empower researchers in drug development to select and execute the most appropriate esterification strategy for their specific needs.
References
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068. [Link]
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Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
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Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. [Link]
-
ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Wikipedia. (2023). Carbodiimide. In Wikipedia. [Link]
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Wikipedia. (2023). Steglich esterification. In Wikipedia. [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec Peptides. [Link]
-
PMC. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]
-
Prezi. (n.d.). Synthesis of Benzocaine. Prezi. [Link]
-
ASM Digital Library. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. ASM Digital Library. [Link]
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Application Note & Protocols: A Strategic Workflow for the Development of Novel Anti-Inflammatory Agents from 2-Amino-3-chloro-6-fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: This document provides a comprehensive, strategy-driven guide for the design, synthesis, and evaluation of novel anti-inflammatory agents using 2-Amino-3-chloro-6-fluorobenzoic acid as a versatile starting scaffold. We detail a complete workflow from synthetic library generation and multi-tiered in vitro screening to mechanism of action elucidation and in vivo validation. The protocols are designed to be self-validating, with integrated controls and decision-making logic, while the scientific rationale behind each step is thoroughly explained to empower researchers in their drug discovery efforts.
Introduction: The Rationale for the Scaffold
Inflammation is a critical biological response, but its dysregulation underlies a vast array of chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, the quest for agents with improved efficacy and safety profiles is perpetual.[3]
Anthranilic acid and its derivatives have long been recognized as privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of potent anti-inflammatory and analgesic agents.[3][4] The starting scaffold, this compound, presents a unique combination of functional handles and electronic properties ripe for exploitation:
-
The Carboxylic Acid: Provides a key interaction point with many biological targets and a reactive handle for derivatization into amides, esters, and other functional groups.
-
The Amino Group: A versatile nucleophile for forming amide bonds, sulfonamides, or participating in condensation reactions, such as the Ullmann condensation, to build molecular complexity.[5][6]
-
Halogen Substituents (Cl, F): The chloro and fluoro groups modulate the acidity (pKa) of the carboxylic acid and the basicity of the amine. They also alter the lipophilicity and metabolic stability of the resulting derivatives and can form specific halogen bonds with target proteins, potentially enhancing binding affinity and selectivity.
This guide outlines a logical, field-proven workflow to leverage this scaffold for the discovery of next-generation anti-inflammatory compounds.
Phase I: Synthetic Library Generation
The initial phase focuses on creating a chemically diverse library of compounds from the starting scaffold. We propose the synthesis of N-acyl derivatives, a common and effective strategy for exploring the structure-activity relationship (SAR) of anthranilic acids.
General Synthetic Scheme: N-Acylation
The primary amino group of this compound will be acylated with a variety of carboxylic acids (R-COOH) using a standard peptide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or the more modern and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as Hydroxybenzotriazole (HOBt).
Caption: General workflow for the synthesis of an N-acyl derivative library.
Detailed Protocol: Synthesis of a Representative Compound
This protocol details the synthesis of a single derivative using benzoic acid as the coupling partner. This process can be adapted for parallel synthesis to generate the library.
Objective: To synthesize 2-(Benzoylamino)-3-chloro-6-fluorobenzoic acid.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DMF.
-
Activator Addition: Add HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Coupling Agent: Add EDC (1.2 eq) to the mixture, followed by the slow addition of DIPEA (2.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1 M HCl.
-
Separate the organic layer. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Phase II: The In Vitro Screening Cascade
A tiered approach is employed to efficiently identify promising compounds. We begin with high-throughput enzymatic and cell-based assays to assess primary anti-inflammatory activity, followed by more detailed mechanism of action studies.
Caption: A multi-tiered workflow for in vitro screening and hit identification.
Tier 1: Enzymatic Inhibition Assays (COX-1/COX-2)
Rationale: The primary mechanism of most NSAIDs is the inhibition of COX enzymes, which convert arachidonic acid into prostaglandins.[7] COX-1 is constitutively expressed and has housekeeping functions (e.g., gastric protection), while COX-2 is induced during inflammation.[8] Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.[9][10]
Protocol: COX (Ovine) Inhibitor Screening Assay (Colorimetric)
-
Reagent Preparation: Prepare assay buffer, heme, enzyme (COX-1 or COX-2), arachidonic acid (substrate), and a colorimetric substrate solution according to the manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 701050).
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in assay buffer.
-
Assay Plate Setup:
-
Add 150 µL of assay buffer to the background wells.
-
Add 140 µL of assay buffer to the 100% initial activity wells.
-
Add 10 µL of test compound dilutions or reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) to inhibitor wells.
-
Add 10 µL of DMSO to 100% initial activity wells as a vehicle control.
-
-
Enzyme Addition: Add 10 µL of heme to all wells except the background. Add 10 µL of COX-1 or COX-2 enzyme to all wells except the background.
-
Incubation: Gently shake the plate and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells.
-
Detection: Immediately add 30 µL of the colorimetric substrate solution. Incubate for 10 minutes at room temperature with gentle shaking.
-
Measurement: Read the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Tier 2: Cell-Based Assay (Nitric Oxide Production)
Rationale: During inflammation, macrophages are activated and produce high levels of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[11] Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a robust and physiologically relevant method to assess anti-inflammatory potential.[12]
Protocol: Inhibition of NO Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media. Add 100 µL of fresh media containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding 10 µL of LPS (final concentration 1 µg/mL). Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Quantify the amount of nitrite in the samples. Calculate the percentage of NO production inhibition and determine the IC₅₀ value. Crucially, perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition is not due to cytotoxicity.
Hit Selection and Data Summary
Compounds that demonstrate potent inhibition in these assays (e.g., IC₅₀ < 10 µM) and, ideally, selectivity for COX-2, are advanced as "hits" for further study.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ | NO Inhibition IC₅₀ (µM) | Cell Viability (at 50 µM) |
| Scaffold | > 100 | > 100 | - | > 100 | 98% |
| ACME-001 | 25.4 | 1.2 | 21.2 | 5.6 | 95% |
| ACME-002 | > 100 | 8.9 | > 11.2 | 12.1 | 99% |
| ACME-003 | 5.6 | 4.9 | 1.1 | 25.3 | 96% |
| Celecoxib | 15.0 | 0.05 | 300 | 2.5 | 97% |
| Indomethacin | 0.1 | 1.5 | 0.07 | 8.4 | 94% |
| ¹ Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) |
Phase III: Mechanism of Action (MoA) Elucidation
For selected hits (e.g., ACME-001), we investigate the molecular mechanisms underlying their anti-inflammatory effects. This involves probing key inflammatory signaling pathways.
Rationale: Inflammation is orchestrated by complex signaling networks. The NF-κB and MAPK pathways are master regulators of pro-inflammatory gene expression, including cytokines and enzymes like COX-2 and iNOS.[13][14][15][16] Understanding a compound's effect on these pathways provides deeper insight into its MoA and potential therapeutic value.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Protocol: Western Blot for NF-κB Activation
Objective: To determine if a hit compound inhibits the phosphorylation and degradation of IκBα and the subsequent phosphorylation of the NF-κB p65 subunit in LPS-stimulated macrophages.
-
Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the hit compound (e.g., at its IC₅₀ and 2x IC₅₀) for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes. Include unstimulated and LPS-only controls.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-IκBα
-
Total IκBα
-
Phospho-p65
-
Total p65
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Compare the treated groups to the LPS-only control. A successful compound will reduce the levels of p-IκBα and p-p65.
Phase IV: In Vivo Proof-of-Concept
The final validation step involves testing the lead candidate in a relevant animal model of inflammation.
Rationale: In vivo models are essential to assess a compound's efficacy in a complex biological system, providing insights into its pharmacokinetics and potential side effects that cannot be obtained in vitro.[17] The carrageenan-induced paw edema model is a classic acute inflammation model widely used for evaluating NSAID-like drugs.[18][19]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na, orally)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, orally)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before inducing inflammation.
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the paw volume increase (edema) at each time point relative to the baseline volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean edema in the control group and V_t is the mean edema in the treated group).
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A p-value < 0.05 is considered significant.
-
Conclusion
This application note provides a robust, multi-phase framework for the discovery and preclinical development of novel anti-inflammatory agents derived from this compound. By systematically progressing from targeted synthesis through a logical cascade of in vitro and in vivo assays, researchers can efficiently identify and characterize lead compounds. This structured approach, which integrates mechanistic studies early in the process, increases the probability of discovering candidates with promising therapeutic potential.
References
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Wihadmadyatami, H., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. Retrieved from [Link]
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Al-Mekhlafi, F. A., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. Retrieved from [Link]
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Chen, Y. S., et al. (2023). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid. Retrieved from [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]
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Gupta, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Retrieved from [Link]
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Kyriakis, J. M., & Avruch, J. (2001). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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Jeelani, R., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Pharmacognosy Reviews. Retrieved from [Link]
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Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf. Retrieved from [Link]
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Shreedhara, C. S., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. Retrieved from [Link]
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Perera, M., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC. Retrieved from [Link]
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Cleveland Clinic. (n.d.). COX-2 Inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
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Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
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Pop, O., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. Retrieved from [Link]
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Shreedhara, C. S., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Das, S., & De, D. (2024). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research. Retrieved from [Link]
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Dargo, G., & Zumpano, H. (2022). COX Inhibitors. NCBI Bookshelf. Retrieved from [Link]
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Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Retrieved from [Link]
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Gupta, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]
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Mulero, M. C., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. Retrieved from [Link]
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Singh, S., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Retrieved from [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-3-chloro-6-fluorobenzoic Acid
Introduction
2-Amino-3-chloro-6-fluorobenzoic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its structural motifs are integral to the development of novel therapeutic agents and crop protection technologies. The escalating demand for this key building block necessitates robust, scalable, and economically viable synthetic routes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, emphasizing process optimization, safety, and analytical validation.
Strategic Approach to Synthesis: A Multi-Step Pathway
The synthesis of this compound is a multi-step process that requires careful consideration of starting materials, reaction conditions, and purification methods to ensure high yield and purity on a larger scale. A common and effective strategy involves the nitration of a substituted toluene, followed by oxidation and subsequent reduction.
Visualizing the Synthetic Workflow
The following diagram outlines the key transformations in the proposed synthetic pathway.
Application Notes and Protocols for the Purification of 2-Amino-3-chloro-6-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-chloro-6-fluorobenzoic acid is a halogenated anthranilic acid derivative of significant interest as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of high-value compounds, such as pharmaceuticals and agrochemicals, necessitates a high degree of purity.[3] The presence of starting materials, regioisomers, or side-reaction products can impede downstream reactions, reduce yields, and introduce undesirable toxicological profiles in final products. This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization, acid-base extraction, and column chromatography. The methodologies are explained with a focus on the underlying chemical principles, ensuring adaptability and success for researchers in various settings.
Understanding the Molecule: Physicochemical Properties and Their Implications for Purification
The purification strategy for this compound is dictated by its molecular structure. It is an amphoteric compound, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The aromatic ring is further substituted with electron-withdrawing chloro and fluoro groups, which influence its pKa, solubility, and reactivity.
-
Acidity and Basicity: The carboxylic acid group allows the molecule to be deprotonated in basic solutions to form a water-soluble carboxylate salt. Conversely, the amino group can be protonated in acidic solutions to form a water-soluble ammonium salt. This dual reactivity is the cornerstone of purification by acid-base extraction.
-
Polarity: The combination of a polar carboxylic acid, an amino group capable of hydrogen bonding, and halogen substituents results in a moderately polar molecule. This polarity profile dictates its solubility in various organic solvents, which is the key parameter for purification by recrystallization and chromatography.
-
Potential Impurities: Common impurities depend on the synthetic route but may include unreacted starting materials (e.g., dichlorofluorobenzoic acid isomers), regioisomers from incomplete regioselective reactions, or byproducts from side reactions.[4][5]
Purification Strategy I: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids to a high degree. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain either fully soluble or insoluble at all temperatures.
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent is identified. Based on protocols for structurally similar compounds, polar protic solvents are excellent candidates.[6]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add the chosen solvent (e.g., methanol, ethanol, or an acetone/water mixture) dropwise.[5][6]
-
Dissolution: Heat the test tube gently (e.g., in a warm water bath) while adding more solvent until the solid completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or add a seed crystal.
-
Cooling: Once crystal formation begins at room temperature, place the solution in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the purified compound should be sharp and consistent with literature values (a related compound, 2-amino-3-chlorobenzoic acid, melts at 189-191 °C).[7]
Protocol 2: Two-Solvent Recrystallization
This method is employed when no single solvent has the ideal solubility profile. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). A combination of ethyl acetate and hexane has been shown to be effective for a similar compound.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of the hot "soluble solvent" (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 3 through 7 from the single-solvent protocol.
Data Presentation: Solvent Selection Guide
| Solvent/System | Type | Rationale & Notes |
| Methanol | Polar Protic | Good for dissolving polar compounds when hot, with reduced solubility upon cooling.[6] |
| Ethanol | Polar Protic | Similar to methanol, but less volatile. A good starting point for screening.[5] |
| Acetone/Water | Polar Protic/Aprotic Mix | Acetone provides good dissolving power, while water acts as an anti-solvent.[5] |
| Ethyl Acetate/Hexane | Polar Aprotic/Nonpolar Mix | Effective for compounds of intermediate polarity. Ethyl acetate dissolves the compound, while hexane induces precipitation.[1] |
Visualization: Recrystallization Workflow
Caption: Workflow for Purification by Recrystallization.
Purification Strategy II: Acid-Base Extraction
This powerful technique leverages the amphoteric nature of this compound to separate it from neutral or non-amphoteric acidic/basic impurities. The process involves selectively moving the target compound between an aqueous phase and an immiscible organic phase by altering the pH.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Base Extraction (to remove acidic impurities): Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will remain in the organic layer, while stronger acidic impurities will move to the aqueous layer. Discard the aqueous layer.
-
Acidification and Salt Formation: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amino group will be protonated, forming a water-soluble ammonium salt, which partitions into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product and discard the organic layer containing neutral impurities.
-
Basification and Precipitation: Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or ammonium hydroxide) with stirring until the solution is brought to the isoelectric point (typically pH 3-5 for amino acids).[4] The pure this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.[4]
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for Purification by Acid-Base Extraction.
Purification Strategy III: Column Chromatography
For removing impurities with very similar solubility profiles, column chromatography offers the highest resolution. Normal-phase chromatography using silica gel is typically effective for moderately polar compounds.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (a low-polarity solvent like hexane). Pour the slurry into a chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A gradient from 100% hexane to a 4:6 hexane:ethyl acetate mixture can be effective.[8]
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation: Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase separation of moderately polar organic molecules. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. Start with low polarity (high hexane content) and gradually increase polarity (increase ethyl acetate content).[8] |
| Detection | TLC with UV visualization (254 nm) | Aromatic nature of the compound allows for easy visualization under UV light. |
Visualization: Column Chromatography Workflow
Caption: Workflow for Purification by Column Chromatography.
Purity Assessment
After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can reveal the presence of impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range.
References
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-Amino-3-chlorobenzoic acid CAS#: 6388-47-2 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Comprehensive Analytical Strategy for Purity Characterization of 2-Amino-3-chloro-6-fluorobenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-chloro-6-fluorobenzoic acid is a key substituted anthranilic acid derivative utilized as a versatile building block in the synthesis of complex pharmaceutical compounds, including anti-inflammatory and anticancer agents.[1][2] The precise molecular architecture, featuring amino, chloro, and fluoro substituents, provides a reactive scaffold for constructing advanced heterocyclic systems.[2] Given its role as a critical starting material, the purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, impact the yield and quality of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
This application note presents a multi-faceted analytical framework for the comprehensive characterization of the purity of this compound. We move beyond a single-method approach to advocate for an orthogonal strategy that combines high-resolution chromatography for separation of related substances, spectroscopic techniques for definitive structural confirmation, and titrimetric analysis for an absolute assay value. This guide provides detailed, field-proven protocols and explains the scientific rationale behind the selection of each method, ensuring a self-validating and robust system for quality assessment in research and drug development environments.
The Foundational Analytical Workflow: An Orthogonal Approach
No single analytical method can definitively determine that a compound is 100% pure.[3] Impurities may be non-chromophoric, non-volatile, or co-elute with the main peak in a given system. Therefore, a scientifically sound purity assessment relies on an integrated workflow utilizing orthogonal methods—techniques that measure the analyte based on different chemical or physical principles. This approach provides a high degree of confidence in the final purity value.
The logical flow for characterizing a new batch of this compound is outlined below. It begins with high-specificity chromatographic methods for impurity profiling, followed by spectroscopic analysis for identity confirmation, and concludes with an absolute assay method to corroborate the chromatographic findings.
Caption: Integrated workflow for purity characterization.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Principle of Method Selection: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for pharmaceutical purity analysis.[4] Its suitability for polar, non-volatile organic molecules makes it ideal for this compound. The method separates the main component from its structurally related impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. UV detection is effective due to the aromatic nature of the analyte.
Protocol 2.1: HPLC-UV Purity Determination
This protocol is designed to be a starting point for method development and validation, adhering to principles outlined in the ICH Q2(R2) guideline.[5][6][7]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µl.
-
-
Reagent and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the criteria in Table 1 are met. This ensures the chromatographic system is performing adequately on the day of analysis.[8]
-
-
Procedure & Calculation:
-
Inject the diluent (as a blank), followed by the prepared sample solution.
-
Identify the peak for this compound based on the retention time from the standard injection.
-
Calculate the purity by area percent, assuming all impurities have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Table 1: HPLC System Suitability and Performance Characteristics
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| RSD for Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision of the injection and detection system. |
| RSD for Retention Time | ≤ 1.0% (for n=5) | Indicates the stability of the pump and mobile phase composition. |
Structural Confirmation and Impurity Identification
Chromatographic peaks alone do not confirm identity. Spectroscopic methods are essential for verifying the structure of the main peak and for elucidating the structures of any detected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is an unparalleled technique for unambiguous structure determination. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The resulting spectrum is a unique "fingerprint" that can be compared against a reference standard or theoretical data to confirm identity.[9]
Protocol 3.1.1: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher). The ¹H NMR spectrum for this compound can be found in public databases for comparison.[10]
Mass Spectrometry (MS)
Principle: MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. For this compound, the presence of a chlorine atom provides a highly diagnostic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[11] Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.
Protocol 3.2.1: LC-MS Analysis
-
Utilize the HPLC method described in Protocol 2.1, but direct the column effluent into a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Operate the MS in both positive and negative electrospray ionization (ESI) modes to determine the optimal ionization.
-
Acquire full scan data to obtain the mass spectra of the main peak and any impurities.
-
The expected monoisotopic mass for C₇H₆ClNO₂ is approximately 171.01 Da. Look for the [M+H]⁺ ion at ~172.02 Da or the [M-H]⁻ ion at ~170.00 Da, both exhibiting the characteristic 3:1 isotopic pattern for chlorine.
Orthogonal Assay by Potentiometric Titration
Principle: While HPLC provides a purity value based on relative peak areas, it is not an absolute method. Potentiometric titration is a classic, absolute technique that quantifies the analyte based on a chemical reaction. For this compound, the carboxylic acid functional group can be titrated with a standardized strong base. This method is orthogonal to chromatography as it relies on chemical reactivity rather than chromatographic separation, providing an independent confirmation of the main component's content.[12] Methods for similar aminobenzoic acids have been well-established.[13]
Protocol 4.1: Non-Aqueous Potentiometric Titration
-
Instrumentation: Autotitrator with a pH electrode suitable for non-aqueous media.
-
Reagents:
-
Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in isopropanol, standardized.
-
Solvent: A suitable non-aqueous solvent such as acetone or dimethylformamide (DMF).
-
-
Procedure:
-
Accurately weigh approximately 150 mg of the this compound sample into a beaker.
-
Dissolve in 50 mL of the chosen solvent.
-
Immerse the electrode and the titrant delivery tube into the solution.
-
Titrate with 0.1 M TBAH, recording the potential (mV) as a function of titrant volume.
-
Determine the equivalence point from the point of maximum inflection on the titration curve (first derivative).
-
-
Calculation:
-
Assay (%) = (V x M x F / W) x 100
-
Where:
-
V = Volume of titrant at equivalence point (mL)
-
M = Molarity of the standardized TBAH solution
-
F = Molar mass of the analyte (171.58 g/mol )
-
W = Weight of the sample (mg)
-
-
Data Integration and Purity Assignment
A final purity value should be assigned by integrating the results from all orthogonal methods. The workflow for this final assessment is visualized below.
Caption: Logic for final purity assignment.
The purity value from HPLC (area %) serves as the primary measure for related substances. The titration provides a value for the absolute content of the acidic moiety. These two values should be in close agreement. A mass balance approach, where the sum of all impurities (chromatographic, water, residual solvents, non-combustible residue) is subtracted from 100%, provides the most comprehensive purity assignment.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]
-
Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]
-
MDPI. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
Acta Crystallographica Section E. (2011). 2-Chloro-6-fluorobenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2015). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Retrieved from [Link]
-
European Union Reference Laboratory for Feed Additives. (2017). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Profile of p-Aminobenzoic Acid. Retrieved from [Link]
-
Analele Universității din București. (n.d.). DETERMINATION OF m-AMINOBENZOIC ACID BY POTENTIOMETRIC TITRATION. Retrieved from [Link]
-
PharmaCompass. (n.d.). Benzoic acid, European Pharmacopoeia (EP) Reference Standard. Retrieved from [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
ResearchGate. (2007). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]
-
ACS Publications. (2021). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Potentiometric titration of p-Aminobenzoic acid and α-naphthylamine with NaNO2 solution in presence of HCl. Retrieved from [Link]
-
ResearchGate. (2017). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Retrieved from [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
-
PubMed. (1985). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
MDPI. (2022). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
-
European Pharmacopoeia. (2008). 4-AMINOBENZOIC ACID. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]
-
ResearchGate. (2016). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved from [Link]
-
YouTube. (2021). Mass Spectrometry Fragmentation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Briti Scientific. (n.d.). Benzoic acid standard for volumetric solutions, complies with British Pharmacopoeia (BP). Retrieved from [Link]
-
Enfanos. (n.d.). Purity of Reagents. Retrieved from [Link]
Sources
- 1. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. enfanos.com [enfanos.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. rsc.org [rsc.org]
- 10. 2-Amino-3-chlorobenzoic acid(6388-47-2) 1H NMR [m.chemicalbook.com]
- 11. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 12. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 13. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-chloro-6-fluorobenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-3-chloro-6-fluorobenzoic acid. This molecule is a highly substituted anthranilic acid derivative, and its synthesis presents several challenges due to the electronic and steric effects of its three distinct substituents. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential hurdles in its preparation. We will address common problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Part 1: Conceptual Synthetic Strategy
The synthesis of this compound is not widely documented with a standardized, high-yield procedure. Therefore, a robust synthesis strategy must be inferred from established methods for related polysubstituted aromatic compounds. A logical and common approach involves the late-stage reduction of a nitro group, as this functionality is a powerful directing group and a reliable precursor to the desired amine.
The key intermediate is 3-chloro-6-fluoro-2-nitrobenzoic acid . The primary challenges, therefore, are twofold:
-
The regioselective synthesis of the nitroaromatic precursor.
-
The chemoselective reduction of the nitro group without compromising the halogen substituents.
Below is a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this specific molecule so challenging?
A1: The challenge lies in achieving the correct substitution pattern on the benzene ring. The directing effects of the amino (ortho-, para-directing, activating), chloro (ortho-, para-directing, deactivating), fluoro (ortho-, para-directing, deactivating), and carboxylic acid (meta-directing, deactivating) groups are often in conflict. Attempting to introduce these groups sequentially via electrophilic aromatic substitution requires careful strategic planning to avoid the formation of undesired regioisomers. Therefore, multi-step syntheses starting from a pre-functionalized ring, followed by functional group interconversion (like the reduction of a nitro group), are generally more viable.
Q2: What are the most critical safety precautions for this synthesis?
A2: The synthesis involves several hazardous reagents and conditions:
-
Nitration: Nitrating agents (e.g., HNO₃/H₂SO₄) are highly corrosive and can cause severe burns. Reactions can be highly exothermic and must be performed with strict temperature control.
-
Reduction: Catalytic hydrogenation involves flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., Raney Nickel, Palladium on Carbon). Chemical reducing agents like sodium dithionite can release toxic sulfur dioxide gas upon acidification.[1]
-
Solvents: Many organic solvents used are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Q3: Which analytical techniques are best for monitoring reaction progress?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying major impurities during the reaction.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for tracking the fluorine-containing species.
Troubleshooting Specific Synthesis Steps
Q: My initial attempts at precursor synthesis result in a mixture of isomers and low yields. How can I improve regioselectivity?
A: This is the most significant synthetic hurdle. Direct functionalization of a simple benzene derivative is unlikely to succeed. Consider a more robust, multi-step approach:
-
Rationale: Build upon a molecule that already contains some of the required substituents in the correct positions. For example, starting with 2-chloro-5-fluorotoluene. The methyl group can be oxidized to a carboxylic acid in a later step. The existing chloro and fluoro groups will direct the nitration. The methyl group is ortho-, para-directing, while the halogens are also ortho-, para-directing but deactivating. The nitration will likely be directed by the strongest activating group (the methyl group) to the positions ortho and para to it. Careful selection of nitrating conditions (temperature, agent) is crucial to favor the desired isomer.
-
Alternative Strategy (Isatin Synthesis): An alternative route, adapted from the synthesis of related fluorinated anthranilic acids, involves the construction of a 7-chloro-4-fluoroisatin intermediate.[3][4] This is a more complex but potentially more controlled pathway, which concludes with the oxidative cleavage of the isatin ring using hydrogen peroxide under basic conditions to yield the anthranilic acid.[3][5]
Q: My reduction of 3-chloro-6-fluoro-2-nitrobenzoic acid stalls, and I recover significant amounts of starting material. What's going wrong?
A: Incomplete reduction is a common issue, often related to the choice of reducing agent or catalyst deactivation.
Caption: Troubleshooting logic for incomplete nitro group reduction.
-
Expert Insight: Catalytic hydrogenation is often clean, but the catalyst can be sensitive. The presence of two different halogens on the ring increases the risk of a side reaction known as hydrodehalogenation, where a C-Cl or C-F bond is also reduced. This is particularly a risk with palladium catalysts. Using platinum oxide (PtO₂) can sometimes mitigate this issue.[1] For chemical reduction, sodium dithionite is effective and often used for related chloro-nitrobenzoic acids.[1] It's crucial to use a sufficient excess and maintain appropriate reaction conditions.
Q: The crude product after reduction is a dark, oily solid that is difficult to purify. How can I obtain a clean, crystalline product?
A: The purification of amino acids relies heavily on their amphoteric nature. Colored impurities are often polymeric byproducts from the reduction.
-
Step 1: Initial Workup & Decolorization: After the reaction, if using a metal-based reductant, filter the reaction mixture to remove the metal salts. If the filtrate is dark, consider treating it with activated charcoal.[3] Stir the solution with a small amount of charcoal for 15-30 minutes, then filter through a pad of celite to remove the charcoal.
-
Step 2: pH-Controlled Precipitation: This is the most critical step.
-
Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃) to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt. The amino group remains neutral.
-
Filter this basic solution to remove any insoluble, non-acidic impurities.
-
Slowly and carefully acidify the clear filtrate with a dilute acid (e.g., 3M HCl) while stirring vigorously.[3][5] As the pH drops, the carboxylic acid will be protonated. The product will precipitate at or near its isoelectric point (typically around pH 3-5 for anthranilic acids).
-
Monitor the pH closely. Adding too much acid can protonate the amino group, re-dissolving the product as the ammonium salt.
-
-
Step 3: Recrystallization: The precipitated solid can be further purified by recrystallization. Based on procedures for similar molecules, a mixed solvent system like ethanol/water or acetone/water is often effective.[3] Dissolve the solid in the minimum amount of hot alcohol and slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to form pure crystals.
Part 3: Protocols and Data
Adapted Protocol: Reduction of a Substituted 2-Nitrobenzoic Acid
This protocol is adapted from a verified procedure for the synthesis of 2-amino-3-chlorobenzoic acid and should serve as a robust starting point.[1]
Reaction: Reduction of 3-chloro-6-fluoro-2-nitrobenzoic acid using Sodium Dithionite.
Materials:
-
3-chloro-6-fluoro-2-nitrobenzoic acid (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (4.0 eq)
-
30% Aqueous Ammonia (NH₃)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-chloro-6-fluoro-2-nitrobenzoic acid (1.0 eq) in water, add 30% aqueous ammonia until the starting material dissolves and the solution is basic.
-
At room temperature, add a solution of sodium dithionite (4.0 eq) in water portion-wise over 30-60 minutes. The temperature may rise slightly. Maintain the temperature below 40°C with an ice bath if necessary.
-
Stir the reaction mixture for 1-2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 3. A precipitate should form.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify further by recrystallization as described in the troubleshooting section.
Table 1: Comparison of Reduction Methods for Nitroarenes
| Method | Reductant | Typical Conditions | Advantages | Potential Challenges |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst | 1-5 atm H₂, RT, Methanol/Ethanol solvent | High atom economy, clean workup, high yields. | Risk of hydrodehalogenation[1], requires specialized pressure equipment, catalyst poisoning. |
| Metal/Acid Reduction | SnCl₂·2H₂O / conc. HCl | 50-100°C, Ethanol solvent | Reliable, strong reducing system. | Requires large excess of reagents, acidic workup, metal waste disposal. |
| Dithionite Reduction | Na₂S₂O₄ | RT, aq. NH₃ / H₂O | Mild conditions, avoids harsh acids.[1] | Requires aqueous system, potential for SO₂ release upon acidification. |
References
-
Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents: US5233083A - Process for the prepar
Sources
Technical Support Center: Synthesis of 2-Amino-3-chloro-6-fluorobenzoic acid
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Amino-3-chloro-6-fluorobenzoic acid. As a Senior Application Scientist, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize the formation of impurities. The primary route involves the selective chlorination of a fluorinated anthranilic acid precursor. Understanding the reactivity of the starting materials and the mechanism of the reactions is crucial for successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Chlorination: The chlorinating agent may be old or decomposed. Reaction temperature might be too low for efficient reaction. 2. Substrate Degradation: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the decomposition of the starting material or product. 3. Poor Quality Starting Material: Impurities in the 2-amino-6-fluorobenzoic acid can interfere with the reaction. | 1. Verify Reagent Activity & Optimize Conditions: Use a fresh batch of the chlorinating agent (e.g., N-chlorosuccinimide). Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. 2. Controlled Reaction Environment: Maintain a consistent temperature using an oil bath and a temperature controller. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Purify Starting Material: Recrystallize the 2-amino-6-fluorobenzoic acid from a suitable solvent system (e.g., ethanol/water) to remove impurities before use. |
| Formation of Dichloro- Isomers | Over-chlorination: Excess chlorinating agent or prolonged reaction time can lead to the formation of dichlorinated byproducts. | Stoichiometric Control: Use a precise stoichiometry of the chlorinating agent (typically 1.0 to 1.1 equivalents). Add the chlorinating agent portion-wise to maintain a low concentration in the reaction mixture. Monitor the reaction progress carefully and stop it once the desired product is the major component. |
| Presence of Unreacted Starting Material | Insufficient Chlorinating Agent: The amount of chlorinating agent used was not enough to fully convert the starting material. Low Reaction Temperature: The activation energy for the reaction was not reached. | Incremental Addition of Reagent: If TLC or LC-MS shows significant unreacted starting material after the initial charge of the chlorinating agent, add a small additional amount (e.g., 0.05 equivalents) and continue to monitor. Optimize Temperature: As mentioned above, a modest increase in temperature can improve the reaction rate. |
| Difficult Product Isolation/Purification | Formation of Emulsions during Extraction: The presence of polar impurities can lead to the formation of stable emulsions during the aqueous workup. Co-precipitation of Impurities: Isomeric impurities or byproducts may co-precipitate with the desired product during crystallization. | Break Emulsions: Add a small amount of brine or a different organic solvent to the extraction mixture to break the emulsion. Centrifugation can also be effective. Optimize Crystallization: Experiment with different solvent systems for recrystallization. A two-solvent system (one in which the product is soluble at high temperatures and sparingly soluble at low temperatures, and another in which it is poorly soluble) often provides better separation. |
Experimental Workflow & Protocol
A plausible and detailed experimental workflow for the synthesis of this compound is outlined below. This protocol is based on established chemical principles and analogous syntheses of similar compounds.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, dissolve 2-amino-6-fluorobenzoic acid (1 equivalent) in anhydrous acetonitrile.
-
Chlorination: To the stirred solution, add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 30 minutes at room temperature.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain this compound as a solid.
Frequently Asked Questions (FAQs)
Q1: What is the role of N-chlorosuccinimide (NCS) in this synthesis?
A1: N-chlorosuccinimide (NCS) is an electrophilic chlorinating agent. In this reaction, the electron-rich aromatic ring of 2-amino-6-fluorobenzoic acid attacks the electrophilic chlorine atom of NCS, leading to the substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Q2: Why is the chlorination selective for the 3-position?
A2: The directing effects of the substituents on the aromatic ring govern the position of chlorination. The amino group (-NH₂) is a strong activating and ortho-, para-directing group. The carboxylic acid (-COOH) and fluorine (-F) groups are deactivating and meta-directing. The strong activating effect of the amino group directs the incoming electrophile (chlorine) to the ortho and para positions. In this case, the position ortho to the amino group and meta to the fluorine and carboxylic acid groups (the 3-position) is the most electronically favored for substitution.
Q3: Can I use other chlorinating agents?
A3: While other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) can be used, NCS is often preferred in laboratory settings due to its solid nature, ease of handling, and milder reaction conditions, which can lead to better selectivity and fewer side products.[1]
Q4: What are the key safety precautions for this synthesis?
A4: It is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. N-chlorosuccinimide is an irritant and should be handled with care.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity of this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by its melting point.
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The chlorination of 2-amino-6-fluorobenzoic acid with NCS proceeds via an electrophilic aromatic substitution mechanism.
Caption: Simplified mechanism of electrophilic chlorination.
The amino group activates the ring, and its directing effect, combined with the steric hindrance from the adjacent carboxylic acid group, favors the substitution at the 3-position.
By understanding these principles and following the guidance provided, researchers can improve the yield and purity of their this compound synthesis.
References
-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link].
-
MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Available at: [Link].
- Google Patents. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
Sources
side reactions in the nitration of halogenated benzoic acids
Welcome to the Technical Support Center for the Nitration of Halogenated Benzoic Acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during the nitration of halogenated benzoic acids.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions based on mechanistic principles.
Issue 1: Low Yield of the Desired Mononitrated Product
Question: I am getting a low yield of my target mononitrated halogenated benzoic acid. What are the likely causes and how can I improve it?
Answer:
Low yields in the nitration of halogenated benzoic acids can stem from several factors, primarily related to incomplete reaction or degradation of the starting material or product.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficient Reaction Temperature | The nitration of a deactivated ring system (due to both the halogen and carboxylic acid groups) requires sufficient thermal energy to proceed at a reasonable rate. | Carefully increase the reaction temperature in small increments (e.g., 5-10°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant byproduct generation.[1][2] |
| Inadequate Nitrating Agent Concentration | The active electrophile, the nitronium ion (NO₂⁺), is generated from the reaction of nitric acid and sulfuric acid.[3][4][5][6][7][8] If the concentration of the mixed acid is too low (e.g., diluted by atmospheric moisture or impure reagents), the concentration of the nitronium ion will be insufficient for efficient nitration. | Ensure the use of concentrated nitric acid and sulfuric acid. For particularly deactivated substrates, fuming nitric acid or oleum (fuming sulfuric acid) can be used to increase the concentration of the nitronium ion.[1][3] |
| Poor Solubility of Starting Material | Halogenated benzoic acids may have limited solubility in the reaction medium, especially at lower temperatures. This can lead to a heterogeneous reaction mixture and reduced reaction rates. | If solubility is an issue, consider alternative solvent systems. While the classic mixed acid system is often used neat, the use of a co-solvent like glacial acetic acid can sometimes improve solubility. However, this may also alter the reactivity and should be optimized carefully. |
| Premature Quenching | The reaction may not have proceeded to completion before being quenched. | Monitor the reaction progress closely using TLC. Quench the reaction only after the starting material has been consumed to a significant extent. |
Issue 2: Formation of Polynitrated Byproducts
Question: My final product is contaminated with significant amounts of dinitrated or even trinitrated compounds. How can I favor mono-nitration?
Answer:
The formation of polynitrated species is a common side reaction, especially when the reaction conditions are too harsh.[9]
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| High Reaction Temperature | Higher temperatures increase the overall reaction rate, including the subsequent nitration of the initially formed mononitro product.[10][11] | Maintain a lower reaction temperature. For many nitrations, a temperature range of 0-10°C is a good starting point.[12] Use an ice bath to carefully control the temperature, especially during the addition of the nitrating agent.[1] |
| Excess Nitrating Agent | A large excess of the nitrating mixture will drive the reaction towards polynitration.[13] | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.[13] |
| Prolonged Reaction Time | Leaving the reaction to stir for an extended period after the starting material is consumed can lead to the formation of polynitrated byproducts.[9] | Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[1] |
Issue 3: Presence of Unexpected Isomers
Question: I am observing isomers other than the expected major product. Why is this happening and how can I improve the regioselectivity?
Answer:
The regiochemical outcome of the nitration of halogenated benzoic acids is governed by the directing effects of the existing substituents. The carboxylic acid group is a meta-director, while the halogen is an ortho-, para-director.[14][15] The observed isomer distribution is a result of the interplay between these directing effects.
Directing Effects on Halogenated Benzoic Acids:
-
2-Halobenzoic Acid: The -COOH group directs meta (to position 5), and the halogen directs ortho and para (to positions 3 and 5). The primary products are typically 3-nitro- and 5-nitro-2-halobenzoic acid.
-
3-Halobenzoic Acid: The -COOH group directs meta (to position 5), and the halogen directs ortho and para (to positions 2, 4, and 6). This can lead to a more complex mixture of isomers.
-
4-Halobenzoic Acid: The -COOH group directs meta (to position 3), and the halogen directs ortho (to position 3). These effects reinforce each other, leading to 3-nitro-4-halobenzoic acid as the major product.[16]
Improving Regioselectivity:
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically favored product.
-
Choice of Nitrating Agent: In some cases, using a bulkier nitrating agent might favor substitution at the less sterically hindered position.
Issue 4: Evidence of Decarboxylation or Ipso-Substitution
Question: I have identified byproducts that suggest the loss of the carboxylic acid group or the halogen. What are these side reactions and how can I avoid them?
Answer:
These side reactions are known as nitrodecarboxylation (replacement of -COOH with -NO₂) and ipso-nitration (substitution at a position already bearing a substituent, in this case, the halogen).[17][18]
Nitrodecarboxylation: This reaction involves the replacement of the carboxylic acid group with a nitro group and is more likely to occur with electron-rich aromatic rings or under harsh conditions.[19][20]
Ipso-Substitution: The nitronium ion can attack the carbon atom bearing the halogen. This can lead to the formation of a rearranged product or the replacement of the halogen with a nitro group.[21][22]
Mitigation Strategies:
| Side Reaction | Contributing Factors | Solutions |
| Nitrodecarboxylation | High temperatures, strongly acidic conditions.[19][23] | Use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable yield of the desired product. |
| Ipso-Substitution | Substrate structure (e.g., steric crowding), reaction conditions. | Modifying the reaction temperature and the concentration of the nitrating agent may help to minimize ipso-attack. |
Workflow for Troubleshooting Nitration Reactions
Caption: A troubleshooting workflow for common issues in the nitration of halogenated benzoic acids.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration of halogenated benzoic acids?
A1: Sulfuric acid serves two primary roles in this reaction. First, it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) by protonating nitric acid, which then loses a molecule of water.[4][5][6][7][8] Second, it acts as a dehydrating agent, sequestering the water produced during the reaction. This is crucial because the presence of water can dilute the acid mixture and inhibit the formation of the nitronium ion.[24]
Mechanism of Nitronium Ion Formation
Caption: Generation of the nitronium ion from nitric and sulfuric acids.
Q2: Why is the nitration of halogenated benzoic acids generally slower than the nitration of benzene?
A2: Both the halogen and the carboxylic acid group are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack.[3][14] The carboxylic acid group deactivates the ring through both inductive and resonance effects, while halogens are deactivating due to their strong inductive effect which outweighs their resonance donation. This reduced electron density in the aromatic ring makes it less nucleophilic and therefore less reactive towards the electrophilic nitronium ion.
Q3: How does the position of the halogen affect the reaction rate and product distribution?
A3: The position of the halogen influences both the overall reactivity and the regiochemical outcome.
-
Reactivity: The overall deactivating effect of the substituents will influence the reaction rate. The specific electronic environment of the aromatic ring, as determined by the relative positions of the halogen and carboxylic acid groups, will dictate the overall rate. For instance, the acidity of halobenzoic acids, which can be an indicator of the electron-withdrawing nature of the ring, varies with the isomer (e.g., for chlorobenzoic acids, the acidity order is ortho > meta > para).[25]
-
Product Distribution: As detailed in Troubleshooting Issue 3, the interplay of the directing effects of the two substituents determines the major and minor products. For example, in 4-halobenzoic acid, the directing effects of both groups reinforce substitution at the 3-position.[16]
Q4: Are there alternative, milder nitrating agents I can use to avoid side reactions?
A4: Yes, for sensitive substrates, alternative nitrating agents can offer better control and selectivity. Some common alternatives include:
-
Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, it is a milder nitrating agent.
-
Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in non-protic solvents, avoiding the strongly acidic conditions of mixed acid.[26]
-
Nitric acid on a solid support (e.g., silica gel): This can sometimes lead to cleaner reactions with easier workup.[1]
Q5: What are the best practices for purifying the crude product?
A5: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Recrystallization: This is the most common method for purifying solid products. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or aqueous ethanol are often good starting points for nitrobenzoic acids.[27][28]
-
Acid-Base Extraction: If your product is acidic and you have neutral impurities, you can dissolve the crude material in an organic solvent and extract it with a weak aqueous base (e.g., sodium bicarbonate solution). The product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, and the product can be re-precipitated by acidifying the aqueous layer.
-
Column Chromatography: For difficult separations or for obtaining very high purity material, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) will be needed to elute the components.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Nitration of a Halogenated Benzoic Acid
Caution: This reaction involves the use of strong, corrosive acids and is exothermic.[11][29] All work should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
Halogenated benzoic acid (1.0 eq)
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Prepare this mixture beforehand to allow it to cool.
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer and a thermometer, dissolve the halogenated benzoic acid in concentrated sulfuric acid. Cool this mixture to 0-5°C in an ice bath.[12]
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of the halogenated benzoic acid.[1] Maintain the internal temperature below 10°C throughout the addition. A rapid temperature increase may indicate that the reaction is proceeding too quickly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C or room temperature, depending on the substrate's reactivity) for a specified time. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.[12] This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.
-
Drying: Allow the product to air-dry or dry it in a desiccator.
-
Purification: Purify the crude product by recrystallization or another appropriate method.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals to a constant weight.
-
Analysis: Determine the melting point and obtain spectroscopic data (e.g., NMR, IR) to confirm the identity and purity of the product.
References
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Quora. (2018, March 1). What is the role of sulphuric acid in nitration of benzene?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]
-
Quora. (2021, March 15). Why is sulfuric acid used in aromatic nitration?. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
- Manikyàm, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43(11), 3651–3652.
- Cotelle, P., & Catteau, J. P. (1996). Nitrodecarboxylation and Nitrodeformylation of Some Electron-Rich Benzoic Acids and Benzaldehydes.
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylative nitration of aromatic carboxylic acids. Retrieved from [Link]
- Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 22-31.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
yic.edu.et. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
- Poul, N., & Jana, S. (2025). Ipso nitration in organic synthesis. RSC Advances, 15(1), 1-20.
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Reddit. (2021, November 5). Having trouble with nitration reaction of cytosine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 22.7: IPSO Substitution. Retrieved from [Link]
-
ScholarWorks@GVSU. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 1: Nitration. Retrieved from [Link]
-
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]
-
All 'Bout Chemistry. (2021, May 21). Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples [Video]. YouTube. Retrieved from [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
-
Quora. (2017, May 2). Which is more acidic, a p-bromobenzoic acid or a p-chlorobenzoic acid?. Retrieved from [Link]
-
TMP Chem. (2025, October 29). CHEM 335 Lecture 10-27-25. Covering halogenation, nitration, and sulfonation of aromatic rings [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
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regioselectivity issues in the functionalization of 2-Amino-3-chloro-6-fluorobenzoic acid
Prepared by: Dr. Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of 2-Amino-3-chloro-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing new functional groups to this polysubstituted aromatic scaffold. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Introduction: Understanding the Reactivity of this compound
The regioselectivity of this compound is governed by the interplay of the electronic and steric effects of its four distinct substituents. The amino (-NH₂) group is a powerful activating, ortho, para-director. Conversely, the chloro (-Cl), fluoro (-F), and carboxylic acid (-COOH) groups are deactivating. Halogens are an exception as they are deactivating but still direct incoming electrophiles to the ortho and para positions.[1][2] The carboxylic acid group is a meta-director.[2] The cumulative effect of these groups dictates the most probable sites for substitution.
Troubleshooting Guide
This section addresses specific problems you may encounter during the functionalization of this compound.
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Symptom: You are attempting an electrophilic aromatic substitution (e.g., nitration, bromination) and obtain a mixture of isomers, or the undesired isomer is the major product.
Cause: The positions on the aromatic ring have competing directing influences from the existing substituents. The strongly activating amino group directs ortho and para to itself (positions C3 and C5). However, position C3 is already substituted. The halogens also direct ortho and para. The carboxylic acid directs meta. The interplay of these effects can lead to a mixture of products.
Solution:
-
Step 1: Analyze the Directing Group Effects. The amino group is the most powerful activating group and will have the dominant directing effect. It strongly activates the positions ortho and para to it. The para position (C5) is the most likely site for electrophilic attack due to reduced steric hindrance compared to the ortho position (C3), which is already substituted.
-
Step 2: Protect the Amino Group. The high reactivity of the amino group can lead to side reactions and complex product mixtures. Protection of the amino group as an amide (e.g., using acetic anhydride to form an acetamide) is highly recommended. This moderates the activating effect and can improve regioselectivity. The amide is still an ortho, para-director but is less activating than the free amine.
-
Step 3: Choose Appropriate Reaction Conditions. For halogenation, use a less reactive halogenating agent to increase selectivity. For example, use N-bromosuccinimide (NBS) instead of Br₂. For nitration, use milder conditions such as nitric acid in acetic anhydride instead of a mixture of nitric and sulfuric acids to avoid oxidation and polysubstitution.
Example Protocol for Regioselective Bromination at C5:
-
Protection of the Amino Group:
-
Dissolve this compound in a suitable solvent like glacial acetic acid.
-
Add acetic anhydride and stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the N-acetylated product. Filter and dry.
-
-
Bromination:
-
Dissolve the N-acetylated starting material in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add N-bromosuccinimide (NBS) in portions at room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
-
Deprotection:
-
Hydrolyze the acetamide group by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the desired 5-bromo-2-amino-3-chloro-6-fluorobenzoic acid.
-
Problem 2: Difficulty in Achieving Metal-Catalyzed Cross-Coupling at the C-Cl Bond
Symptom: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig amination reaction to functionalize the C-Cl bond, but you observe low yield, no reaction, or decomposition of the starting material.
Cause: The chloro group is generally less reactive in palladium-catalyzed cross-coupling reactions compared to bromo or iodo groups. Additionally, the presence of the amino and carboxylic acid groups can interfere with the catalyst. The amino group can coordinate to the palladium center, inhibiting its catalytic activity.
Solution:
-
Step 1: Select a High-Activity Catalyst System. For coupling at an aryl chloride, a highly active catalyst is necessary. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective.
-
Step 2: Protect the Amino and/or Carboxylic Acid Group. If catalyst inhibition is suspected, protecting the amino group as an amide or the carboxylic acid as an ester can be beneficial.
-
Step 3: Optimize Reaction Conditions.
-
Base: Use a suitable base. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are often good choices. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The addition of water can sometimes be beneficial in Suzuki reactions.
-
Temperature: Higher temperatures are often needed for activating C-Cl bonds.
-
Example Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask, add this compound, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1).
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which position is most susceptible to electrophilic attack on this compound?
The position para to the strongly activating amino group, C5, is the most likely site for electrophilic aromatic substitution. The amino group is a powerful ortho, para-director, and the para position is sterically more accessible than the substituted ortho position (C3).
Q2: Can I achieve nucleophilic aromatic substitution (SNAr) on this molecule?
Yes, nucleophilic aromatic substitution is possible. The fluorine atom at C6 is the most likely site for SNAr. The ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid and halogen substituents. The fluoro group is a better leaving group than the chloro group in many SNAr reactions. Strong nucleophiles like alkoxides, thiolates, or amines can displace the fluoride, especially at elevated temperatures.
Q3: How do the directing effects of the substituents rank in terms of influence on electrophilic aromatic substitution?
The general hierarchy of directing influence for the substituents on this molecule is: -NH₂ (strongly activating, ortho, para-directing) > -F, -Cl (weakly deactivating, ortho, para-directing) > -COOH (moderately deactivating, meta-directing).[3] Therefore, the amino group will predominantly control the regioselectivity of EAS reactions.
Q4: Is it possible to selectively functionalize the carboxylic acid group?
Yes, the carboxylic acid can be converted to esters, amides, or acid chlorides using standard organic chemistry procedures. For example, esterification can be achieved by reacting with an alcohol under acidic conditions (Fischer esterification) or by conversion to the acid chloride followed by reaction with an alcohol. Amide formation can be accomplished using coupling reagents like EDC or HATU with an amine. These reactions typically do not affect the aromatic ring.
Q5: Can I perform an ortho-lithiation on this molecule?
Directed ortho-metalation is a powerful tool for C-H functionalization. In this molecule, the carboxylic acid and the amino group can act as directing groups for lithiation. It is possible that lithiation could occur at the C2 position, directed by the amino group, or at the C6 position, directed by the carboxylic acid. However, the presence of multiple directing groups and the acidic proton of the carboxylic acid and amino group can complicate this reaction. Protection of these groups would likely be necessary, and careful optimization of the organolithium reagent and reaction conditions would be required.
Data and Diagrams
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Effect |
| -NH₂ | 2 | Strongly Activating | ortho, para |
| -Cl | 3 | Deactivating | ortho, para |
| -F | 6 | Deactivating | ortho, para |
| -COOH | 1 | Deactivating | meta |
Diagram 1: Directing Effects for Electrophilic Aromatic Substitution
Caption: Potential synthetic routes for regioselective functionalization.
References
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
-
Save My Exams. (2025, January 10). Directing Effects. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
-
Transformation Tutoring. (2022, January 24). Directing Effects In Disubstituted Benzenes. [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions for 2-Amino-3-chloro-6-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing reactions with 2-Amino-3-chloro-6-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this highly functionalized building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The structure of this compound presents a trifecta of synthetic hurdles:
-
Reduced Nucleophilicity: The amino group is significantly deactivated by the cumulative electron-withdrawing effects of the ortho-chloro and para-fluoro substituents, making it a poor nucleophile in many standard reactions.[1]
-
Steric Hindrance: The carboxylic acid is flanked by an amino group and a fluorine atom, while the chloro group is ortho to the amino functionality. This steric congestion can impede access to the reactive centers for both coupling partners and catalysts.[2][3]
-
Catalyst Inhibition: The presence of three distinct functional groups (amine, carboxylic acid, chloride) provides multiple sites that can coordinate to a metal catalyst, potentially leading to catalyst deactivation or off-cycle processes.[4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols for the two most common transformations involving this substrate: Amide Bond Formation and Palladium-Catalyzed Cross-Coupling.
Section 1: Amide Coupling (Utilizing the Carboxylic Acid)
The primary challenge in forming an amide bond from this benzoic acid derivative is overcoming the steric hindrance around the carboxyl group and achieving efficient activation.
Frequently Asked Questions (FAQs): Amide Coupling
Question 1: My standard amide coupling reaction using EDC/HOBt is giving low yields and requires long reaction times. What is the underlying issue?
Answer: This is a common and expected outcome. The issue is multifaceted:
-
Steric Shielding: The ortho-fluoro substituent sterically hinders the approach of the amine nucleophile to the activated carboxylic acid intermediate (e.g., the O-acylisourea formed with EDC).
-
Intermediate Stability: While the electron-withdrawing groups (EWG) increase the acidity of the carboxylic acid, they can also impact the stability and reactivity of the activated intermediate. Standard activating agents like HOBt may not generate a sufficiently reactive ester for a sluggish coupling.[5]
For these reasons, standard conditions often fail because the rate of attack by the amine is too slow, leading to decomposition of the activated intermediate or other side reactions.
Question 2: What are the recommended coupling reagents and conditions for forming an amide bond with this substrate?
-
Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are generally more effective than carbodiimides for sterically hindered systems. They react with the carboxylic acid to form a highly reactive OAt- or OBt-active ester, which is more susceptible to nucleophilic attack.[5]
-
Acyl Fluoride Conversion: An increasingly popular strategy for hindered couplings is the in situ or staged conversion of the carboxylic acid to an acyl fluoride.[6][7] Acyl fluorides are more stable than acyl chlorides but significantly more reactive than activated esters, striking an excellent balance for difficult couplings.[8][9] Reagents like Cyanuric Fluoride or PyFluor-S are effective for this transformation.
The following table summarizes recommended starting points for optimization.
| Parameter | Recommendation | Rationale & Key Considerations |
| Coupling Reagent | 1. HATU (1.1 eq) 2. PyBOP (1.1 eq) 3. In situ Acyl Fluoride (e.g., PyFluor-S ) | HATU is highly effective for hindered systems. PyBOP is a good alternative if epimerization is a concern with sensitive substrates. Acyl fluorides are excellent for overcoming severe steric hindrance.[6][7] |
| Base | DIPEA (2-3 eq) or 2,6-Lutidine (2-3 eq) | A non-nucleophilic amine base is crucial. DIPEA is standard, but 2,6-Lutidine can be superior if base-catalyzed side reactions are observed. |
| Solvent | DMF , NMP , or Acetonitrile | High-polarity aprotic solvents are necessary to dissolve the starting materials and facilitate the ionic intermediates. Ensure the solvent is anhydrous. |
| Temperature | Start at Room Temperature (RT) . If sluggish, gently heat to 40-50 °C . | Heating can overcome the activation energy barrier but may also increase the rate of side reactions or epimerization. Monitor by LC-MS. |
Workflow & Troubleshooting Diagram: Amide Coupling
Below is a logical workflow for approaching a difficult amide coupling reaction.
Caption: Troubleshooting workflow for challenging amide couplings.
Section 2: Palladium-Catalyzed Cross-Coupling (Utilizing the C-Cl Bond)
The C-Cl bond is the least reactive of the aryl halides, requiring highly active catalyst systems. The ortho-amino and ortho-fluoro groups add significant steric and electronic challenges.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Question 1: My Suzuki reaction is failing to initiate, or I see significant dehalogenation of my starting material. What's wrong?
Answer: This is a classic problem for electron-deficient and sterically hindered aryl chlorides.
-
Failed Initiation: The oxidative addition of the aryl chloride to the Pd(0) center is the rate-limiting step and is notoriously difficult. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a catalyst system with bulky, electron-rich ligands to promote this step.[3]
-
Dehalogenation: This side reaction occurs when the palladium-aryl intermediate is protonated before it can undergo transmetalation with the boronic acid. This is often caused by excess water in the reaction or a base that is not optimal for the catalytic cycle.[4]
-
Catalyst Inhibition: The free amino group or the carboxylate (if deprotonated by the base) can coordinate to the palladium center, sequestering the active catalyst.[4]
Question 2: How do I select the optimal catalyst, ligand, and base for this substrate?
Answer: Success hinges on using a modern, highly active catalyst system.
-
Catalyst/Ligand: I strongly recommend using a well-defined palladium precatalyst , such as XPhos Pd G3 or SPhos Pd G2 . These precatalysts ensure the reliable and consistent generation of the active monoligated Pd(0) species in solution. The ligands themselves (XPhos, SPhos) are bulky and electron-rich, which is essential for accelerating both the oxidative addition of the Ar-Cl bond and the final reductive elimination step.[2][4]
-
Base: A moderately strong base is required. Potassium phosphate (K₃PO₄) is often an excellent choice as it has good solubility in mixed aqueous-organic solvents and is effective at promoting transmetalation without being overly harsh. Cesium carbonate (Cs₂CO₃) is a stronger, often effective alternative.[3]
-
Solvent: A mixture of an organic solvent and water is typically required to dissolve both the organic substrate and the inorganic base. 1,4-Dioxane/water or Toluene/water (e.g., 10:1 ratio) are common and effective systems.[4] Crucially, the solvents must be rigorously degassed to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[2]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.5 – 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the flask. Evacuate and backfill with the inert gas three times.
-
Via syringe, add the degassed 1,4-dioxane, followed by the degassed water (e.g., in a 10:1 ratio). The final reaction concentration should be around 0.1 M with respect to the limiting reagent.
-
Stir the mixture vigorously and heat to the desired temperature (typically 80–110 °C ) in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps and highlights the challenging oxidative addition.
Caption: The Suzuki-Miyaura cycle for Ar-Cl substrates.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- BenchChem. (2025).
- Ferreira, F. A. A., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
- Patel, H. N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Due-Hansen, M. E., et al. (2016).
- Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
- Lippert, J. W. III. (2005). Amide bond formation using amino acid fluorides. ARKIVOC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-3-chloro-6-fluorobenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for navigating the purification challenges of 2-Amino-3-chloro-6-fluorobenzoic acid (CAS No. 946117-78-8). This molecule is a critical building block in pharmaceutical and materials science, and achieving high purity is paramount for successful downstream applications. Its unique trifecta of substituents—an amine, a chloro group, and a fluoro group—presents specific purification hurdles that can be overcome with a deep understanding of its physicochemical properties.
This guide is structured to move from foundational knowledge to actionable troubleshooting and detailed protocols. We will address common issues from the field, explain the chemical principles behind our recommended solutions, and provide validated methods to help you achieve your desired purity specifications.
Section 1: Understanding the Molecule - Physicochemical Properties
The purification strategy for any compound is dictated by its physical and chemical properties. For this compound, its zwitterionic nature is the most critical factor. Like other aminobenzoic acids, it possesses both a basic amino group and an acidic carboxylic acid group, making its solubility highly dependent on pH.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₅ClFNO₂ | - |
| Molecular Weight | 189.57 g/mol | Relevant for calculating molar equivalents. |
| Appearance | Typically an off-white to light yellow or beige solid.[2] | Color can be an initial indicator of purity; darker colors often suggest oxidative or thermal degradation by-products. |
| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate.[2][3] | This differential solubility is the basis for recrystallization and extraction protocols. |
| Zwitterionic Nature | Exists as a zwitterion near its isoelectric point. | Solubility is minimal at the isoelectric point (pI) and increases significantly in acidic (forming a cation) or basic (forming an anion) conditions. This is the key to purification by pH-controlled precipitation. |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers during the purification of this compound.
Q1: Why is my isolated product persistently colored (yellow, brown, or tan)?
A: Unwanted coloration is typically due to trace-level impurities. The primary causes are:
-
Oxidation: The amino group is susceptible to air oxidation, especially when heated or exposed to light over time, forming highly colored conjugated impurities.
-
Thermal Degradation: Excessive heat during reaction work-up or solvent removal can lead to the formation of tar-like by-products.[4]
-
Residual Impurities: Some synthetic precursors or reagents may be colored and carry through to the final product.
Solution Path:
-
Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. Charcoal has a high surface area that effectively adsorbs colored, non-polar impurities.[4]
-
Minimize Heat and Light Exposure: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) and store the final compound in an amber vial, preferably under an inert atmosphere (N₂ or Argon).
Q2: My purity by HPLC is stuck at 95-98%, with one major impurity I can't remove by recrystallization. What is it?
A: This is a classic sign of a positional isomer impurity. Isomers of aminobenzoic acids often have very similar polarities and crystallization behaviors, making them difficult to separate by standard recrystallization.[5][6] The impurity could be, for example, 2-Amino-5-chloro-6-fluorobenzoic acid, formed during a non-regioselective synthesis step.
Solution Path:
-
pH-Controlled Precipitation: This is the most effective method. Dissolve the impure solid in a dilute aqueous base (e.g., 1M NaOH) to form the highly soluble sodium carboxylate salt. Filter the solution to remove any insoluble, non-acidic impurities. Then, very slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring. Different isomers will have slightly different pKa values and will precipitate at distinct pH ranges. Monitor the precipitation and potentially collect fractions as the pH drops. The bulk of your desired product should precipitate near its isoelectric point.[4]
-
Preparative Chromatography: If isomeric purity is critical, column chromatography may be necessary. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly powerful for separating isomers of ionic compounds like aminobenzoic acids.[1][5]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What's wrong?
A: "Oiling out" occurs when the compound's solubility limit is exceeded while the solution is still above the compound's melting point, or when the solution becomes supersaturated too quickly for organized crystal lattice formation.
Solution Path:
-
Change Solvent System: The current solvent may be too "good" or the polarity difference upon cooling is too drastic. Try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, acetone) at an elevated temperature, then slowly add a "poor" solvent (e.g., water, hexane) until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
Slow Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer it to a 0-4°C refrigerator. Slow cooling promotes the formation of well-defined crystals.
-
Seeding: Introduce a single, pure crystal of the target compound into the solution as it cools to provide a nucleation site for crystal growth.
Q4: My yield is very low after recrystallization. How can I improve it?
A: Low yield is often a result of using too much solvent or washing the final crystals with a solvent in which they have moderate solubility.
Solution Path:
-
Use Minimal Solvent: During recrystallization, use only the minimum amount of hot solvent required to fully dissolve the solid.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, concentrate the remaining solution (the mother liquor) by 50-75% and cool again to recover a second crop of crystals. Check the purity of this second crop by TLC or HPLC, as it may be less pure than the first.
-
Wash with Ice-Cold Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without re-dissolving a significant portion of your product.[4]
Section 3: Standardized Purification Protocols
These protocols provide detailed, step-by-step methodologies for achieving high purity.
Protocol 3.1: High-Purity Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is effective for removing less-polar and more-polar impurities.
-
Dissolution: In a flask, add the crude this compound. Add a minimal volume of ethanol and heat the mixture to 60-70°C with stirring until the solid is fully dissolved.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated charcoal. Re-heat and stir for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Precipitation: To the hot, clear filtrate, add deionized water dropwise with stirring until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification & Crystallization: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature.
-
Maturation: Once at room temperature, place the flask in a refrigerator (0-4°C) for at least 4 hours, or overnight, to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small volume of an ice-cold ethanol/water mixture (e.g., 30:70 v/v).
-
Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.
Protocol 3.2: Purification via pH-Controlled Precipitation
This is the most powerful technique for removing ionic or isomeric impurities.
-
Basification: Dissolve the crude material in a 1M aqueous solution of Sodium Hydroxide (NaOH), using approximately 1.5 molar equivalents of base. Stir until all solids are dissolved, forming the sodium salt of the benzoic acid.
-
Filtration: Filter the basic solution to remove any insoluble impurities (e.g., neutral organic compounds).
-
Acidification & Precipitation: Cool the filtrate in an ice bath. With vigorous stirring, slowly add a 3M aqueous solution of Hydrochloric Acid (HCl) dropwise. Monitor the pH. You will observe the product precipitating as a solid.
-
Target pH: Continue adding acid until the pH of the slurry is between 4 and 5. This pH range is typically near the isoelectric point for this type of molecule, minimizing its aqueous solubility and maximizing precipitation.[4]
-
Digestion: Continue stirring the cold slurry for an additional 30-60 minutes to ensure complete precipitation and allow the crystals to mature.
-
Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes any residual salts.
-
Drying: Dry the purified product under vacuum at 40-50°C.
Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification problems.
Caption: A decision tree for troubleshooting common purification issues.
Diagram 2: Workflow for pH-Controlled Precipitation
This diagram illustrates the key steps in the acid-base purification protocol.
Caption: Workflow for purification via pH-controlled precipitation.
References
-
Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Jin, Y., & Dong, Y. (1995). Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids. ResearchGate. Retrieved from [Link]
-
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Protein Expression and Purification, 219, 106474. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
-
Kelemen, E., Tanos, B., & Halmagyi, D. (n.d.). Separation of p-aminobenzoic acid derivatives by paper chromatography. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid. Retrieved from [Link]
-
MDPI. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Solubility Challenges of 2-Amino-3-chloro-6-fluorobenzoic Acid
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-3-chloro-6-fluorobenzoic acid in organic solvents. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Disclaimer
Initial research yielded no specific quantitative solubility data for this compound. The principles and methodologies described herein are based on the known physicochemical properties of the closely related isomer, 2-amino-6-chloro-3-fluorobenzoic acid, and established principles of solubility for substituted benzoic acids.[1][2] It is strongly recommended that users perform their own solubility tests as outlined in this guide.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen organic solvent?
A1: The solubility of this compound is governed by its molecular structure, which includes a polar carboxylic acid and an amino group, as well as a non-polar halogenated benzene ring.[1][2] Dissolution issues often arise from a mismatch between the polarity of the solute and the solvent, a concept encapsulated in the principle of "like dissolves like". Additionally, the crystalline structure of the solid can impact solubility, with a more stable crystal lattice requiring more energy to break apart and dissolve.
Q2: I'm observing very slow dissolution. Is this normal?
A2: Slow dissolution can be a result of several factors. The rate of dissolution is influenced by particle size, with smaller particles dissolving faster due to a larger surface area-to-volume ratio. Agitation and temperature also play crucial roles; insufficient stirring or a low solvent temperature can significantly slow down the dissolution process.
Q3: Can I simply heat the mixture to dissolve the compound?
A3: Increasing the temperature often enhances the solubility of solids in liquids.[1] However, it is critical to consider the thermal stability of this compound. Before applying heat, consult the compound's safety data sheet (SDS) or other technical documentation for its melting point and decomposition temperature to avoid degradation.
Q4: Will adding more solvent always solve the problem?
A4: While adding more solvent can lead to complete dissolution, it may result in a solution that is too dilute for your intended reaction or analysis. This approach can be impractical for large-scale processes. It is often more effective to explore other methods to enhance solubility, such as choosing a more suitable solvent or employing techniques like pH modification or the use of co-solvents.
Q5: How do the substituents on the benzoic acid ring affect its solubility?
A5: The chloro, fluoro, and amino groups on the benzoic acid ring influence its polarity, hydrogen bonding capabilities, and crystal lattice energy. The amino and carboxylic acid groups can participate in hydrogen bonding, which is crucial for solubility in protic solvents. The halogen substituents increase the molecular weight and can affect the crystal packing, which in turn influences the energy required to dissolve the solid.
Troubleshooting Guides
This section provides a systematic approach to resolving common solubility issues encountered with this compound.
Issue 1: The compound has poor solubility in a non-polar solvent (e.g., hexane, toluene).
Root Cause Analysis: this compound is a polar molecule due to the presence of the carboxylic acid and amino functional groups. These groups can engage in hydrogen bonding. Non-polar solvents lack the ability to form strong interactions with these polar groups, leading to low solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility in non-polar solvents.
Issue 2: The compound has limited solubility in a moderately polar solvent (e.g., ethyl acetate, dichloromethane).
Root Cause Analysis: While the solvent has some polarity, it may not be sufficient to overcome the crystal lattice energy of the solid or to fully solvate the polar functional groups. The non-polar halogenated benzene ring also influences solubility.
Troubleshooting Strategies:
-
Temperature Adjustment:
-
Action: Gently warm the mixture while stirring.
-
Causality: Increasing the kinetic energy of the solvent molecules allows them to more effectively break down the crystal lattice of the solute.[1]
-
Caution: Do not exceed the boiling point of the solvent or the decomposition temperature of the compound.
-
-
Co-solvent Addition:
-
Action: Add a small amount of a more polar, miscible co-solvent (e.g., a few drops of DMSO or DMF).
-
Causality: A co-solvent can alter the overall polarity of the solvent system, creating a more favorable environment for the solute to dissolve.
-
-
Particle Size Reduction:
-
Action: Grind the solid material into a fine powder using a mortar and pestle before adding it to the solvent.
-
Causality: This increases the surface area of the solid, which can lead to a faster rate of dissolution.
-
Issue 3: The compound precipitates out of solution upon cooling or standing.
Root Cause Analysis: This indicates that you have created a supersaturated solution at a higher temperature, and the compound's solubility decreases as the solution cools to room temperature.
Troubleshooting Workflow:
Caption: Strategies to prevent precipitation from a supersaturated solution.
Issue 4: The compound needs to be dissolved in an aqueous system, but has very low water solubility.
Root Cause Analysis: The non-polar halogenated benzene ring significantly reduces the compound's solubility in water, despite the presence of polar functional groups.
Troubleshooting Strategy: pH Modification
This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Modifying the pH of the aqueous solution can ionize these groups, dramatically increasing water solubility.
-
In Basic Conditions (pH > pKa of carboxylic acid):
-
Action: Add a base (e.g., NaOH, NaHCO3) to the aqueous suspension.
-
Mechanism: The carboxylic acid group will be deprotonated to form a carboxylate salt, which is significantly more polar and water-soluble.
-
R-COOH + OH⁻ → R-COO⁻ + H₂O
-
-
-
In Acidic Conditions (pH < pKa of amino group):
-
Action: Add an acid (e.g., HCl) to the aqueous suspension.
-
Mechanism: The amino group will be protonated to form an ammonium salt, which is also more water-soluble.
-
R-NH₂ + H₃O⁺ → R-NH₃⁺ + H₂O
-
-
Data & Protocols
Table 1: Predicted Solubility Behavior of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Capable of hydrogen bonding with both the carboxylic acid and amino groups. Water solubility is expected to be low without pH adjustment. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | Can act as hydrogen bond acceptors and have significant dipole moments to solvate the polar regions of the molecule. |
| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Moderate | May not be polar enough to effectively solvate the polar functional groups and overcome the crystal lattice energy. |
| Non-Polar | Hexane, Toluene, Benzene | Very Low | Lack of favorable interactions with the polar functional groups of the solute.[1][2] |
Experimental Protocol: Determining the Solubility of this compound
This protocol provides a general method for determining the solubility of the compound in a chosen solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Heating plate (optional)
Procedure:
-
Preparation: Add a known volume of the selected solvent to a vial containing a magnetic stir bar.
-
Solute Addition: Gradually add small, weighed amounts of this compound to the solvent while stirring.
-
Equilibration: Allow the mixture to stir for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached. If undissolved solid remains, the solution is saturated.
-
Separation: If solid is present, separate it from the solution by filtration.
-
Quantification: Carefully evaporate the solvent from a known volume of the clear filtrate and weigh the remaining solid residue.
-
Calculation: Calculate the solubility in terms of g/L or mol/L.
References
-
Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available at: [Link]
-
Solubility of Things. (n.d.). Benzoic Acid. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-Amino-3-chloro-6-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 2-Amino-3-chloro-6-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable polyfunctionalized aromatic intermediate. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively in your own laboratory setting.
Part 1: Core Synthesis Protocol & Rationale
The synthesis of this compound is typically achieved through a two-step process starting from 2-chloro-6-fluorobenzoic acid. This common pathway involves an electrophilic aromatic substitution (nitration) followed by a reduction of the resulting nitro group.
Experimental Protocol: A Validated Two-Step Synthesis
Step 1: Nitration of 2-Chloro-6-fluorobenzoic acid
-
Objective: To regioselectively install a nitro group at the C3 position, ortho to the chlorine and meta to the fluorine and carboxylic acid groups.
-
Procedure:
-
Charge a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with concentrated sulfuric acid (H₂SO₄, 5 mL per 1 g of starting material).
-
Cool the sulfuric acid to 0°C in an ice-water bath.
-
Slowly add 2-chloro-6-fluorobenzoic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid (HNO₃, 1.1 eq) to a small amount of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature between 0-5°C. The controlled, slow addition is critical to prevent runaway reactions and the formation of dinitro byproducts.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude nitro product.
-
Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. The product, 2-chloro-6-fluoro-3-nitrobenzoic acid, is typically used in the next step without further purification.[2]
-
Step 2: Reduction of 2-Chloro-6-fluoro-3-nitrobenzoic acid
-
Objective: To selectively reduce the nitro group to an amine without affecting the other functional groups on the aromatic ring.
-
Procedure:
-
In a round-bottom flask, suspend the crude 2-chloro-6-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or aqueous ammonia.[3][4]
-
Add a reducing agent. A common and effective choice is sodium dithionite (Na₂S₂O₄, ~4-5 eq) in an aqueous solution.[4] Alternatively, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) can be used.
-
If using sodium dithionite, add it portion-wise to the stirred suspension at room temperature. The reaction is often exothermic.[4]
-
Stir the mixture for 1-3 hours. The disappearance of the yellow color of the nitro compound is a good visual indicator of reaction progression. Monitor by TLC until completion.
-
Upon completion, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 3. This step is crucial: the amino acid is amphoteric and will precipitate at its isoelectric point.[4]
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) can be performed for further purification.[1]
-
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My nitration step resulted in a very low yield and a dark, tar-like substance. What went wrong?
A1: This is a classic sign of an uncontrolled exothermic reaction.
-
Causality: The nitration of aromatic rings is highly exothermic. If the temperature is not strictly controlled (kept below 10°C, ideally 0-5°C) during the addition of the nitrating mixture, the reaction rate can accelerate uncontrollably.[1] This leads to over-nitration (formation of dinitro compounds) and oxidative decomposition of the aromatic ring, resulting in the formation of polymeric, tar-like byproducts.
-
Troubleshooting Steps:
-
Ensure Efficient Cooling: Use a well-maintained ice-salt bath or a cryocooler for better temperature control. Ensure the reaction flask is adequately submerged.
-
Slow Down Addition: The dropwise addition of the nitrating mixture must be very slow, allowing the cooling system to dissipate the heat generated after each drop.
-
Check Reagent Purity: Using old or improperly stored nitric acid can sometimes lead to unpredictable reactivity.
-
Q2: The NMR of my final product shows more than one set of aromatic signals, suggesting an isomeric impurity. How is this possible?
A2: The presence of isomers almost always points back to a lack of regioselectivity during the nitration step.
-
Causality: While the directing effects of the existing substituents (-COOH, -F, -Cl) strongly favor nitration at the C3 position, harsh reaction conditions can overcome this selectivity. If the reaction temperature is too high or the concentration of the nitrating agent is excessive, you may see minor nitration at other positions, such as C5. This isomeric nitro-compound will then be reduced to the corresponding isomeric amino-acid, which can be difficult to separate from your target molecule.
-
Troubleshooting Steps:
-
Re-optimize Nitration: Adhere strictly to the recommended temperature profile (0-5°C).
-
Use Precise Stoichiometry: Avoid using a large excess of nitric acid. A slight excess (1.05-1.1 eq) is sufficient.
-
Purification Strategy: If you have a mixture, fractional crystallization can sometimes resolve isomers. You may need to experiment with different solvent systems. HPLC may be required for analytical confirmation.
-
Q3: My reduction reaction seems to stall. TLC analysis shows both the nitro starting material and the amino product, even after several hours.
A3: Incomplete reduction is a frequent issue and can be attributed to several factors related to the reducing agent or reaction conditions.
-
Causality & Troubleshooting:
-
Insufficient Reducing Agent: Ensure you have used the correct stoichiometry. For sodium dithionite, which can decompose in solution, a larger excess may be needed. For SnCl₂, the reaction is stoichiometric, so precision is key.
-
Deactivated Reducing Agent: Sodium dithionite is sensitive to air and moisture. Use a freshly opened bottle or material that has been stored under inert gas.
-
pH Drift: If using SnCl₂/HCl, the reaction requires a strongly acidic medium. If the pH rises, the reduction efficiency will decrease.
-
Poor Solubility: The nitro compound must be in solution or a fine, well-stirred suspension to react. If large clumps are present, the reaction will be slow and incomplete. Increase the solvent volume or the stirring rate.
-
Formation of Intermediates: In some cases, stable intermediates like nitroso or hydroxylamine species can form, which may react to produce dimeric azo or azoxy impurities, especially under non-optimal conditions.[5]
-
Q4: During the final work-up, I can't seem to precipitate my product after acidification. It remains in the aqueous solution.
A4: This problem is directly related to the amphoteric nature of your product and incorrect pH adjustment.
-
Causality: As an amino acid, your product has both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).
-
In highly acidic solution (low pH), the amino group is protonated (-NH₃⁺), forming a soluble salt.
-
In highly basic solution (high pH), the carboxylic acid group is deprotonated (-COO⁻), also forming a soluble salt.
-
The molecule is least soluble at its isoelectric point (pI) , where it exists as a neutral zwitterion. Precipitation will only occur efficiently in a narrow pH range around the pI.
-
-
Troubleshooting Steps:
-
Precise pH Control: Do not just "acidify." Use a pH meter or pH paper and adjust the pH slowly and carefully. Add your acid (e.g., HCl) or base (e.g., NaOH) dropwise with vigorous stirring.
-
Find the Sweet Spot: The optimal pH for precipitation is typically between 3 and 5.[1] If you overshoot and the solution becomes too acidic, you will need to carefully add a dilute base to bring the pH back up.
-
Cool the Solution: Solubility decreases at lower temperatures. Cooling the solution in an ice bath after pH adjustment can significantly improve the yield of the precipitate.
-
Part 3: Data & Visualization
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Nitration | Step 2: Reduction (with Na₂S₂O₄) |
| Key Reagents | 2-chloro-6-fluorobenzoic acid, HNO₃, H₂SO₄ | 2-chloro-6-fluoro-3-nitrobenzoic acid, Na₂S₂O₄ |
| Stoichiometry | HNO₃: 1.05 - 1.1 equivalents | Na₂S₂O₄: 4.0 - 5.0 equivalents |
| Solvent | Concentrated H₂SO₄ | Water / Ethanol mixture |
| Temperature | 0 - 5°C (addition), RT (stirring) | Room Temperature (can be slightly exothermic) |
| Reaction Time | 1 - 2 hours post-addition | 1 - 3 hours |
| Work-up pH | N/A (Precipitation in ice water) | ~3-4 (for product precipitation) |
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
-
Organic Syntheses Procedure, 2-amino-3-fluorobenzoic acid. This source provides a detailed experimental protocol for a related compound, highlighting key procedural details like temperature control during nitration and pH control during workup, which are directly applicable.
-
Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737. This paper discusses the complexities of reactions on fluorinated aromatic rings, relevant to understanding potential side reactions.
-
BenchChem Technical Support. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. This guide details common side reactions in related syntheses, such as the formation of azo and azoxy compounds from nitro group reductions.
-
ChemicalBook. (n.d.). 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis. Provides a direct synthetic precursor route via nitration of 2-chloro-6-fluorobenzoic acid.
-
Guidechem. (n.d.). 2-Amino-3-chlorobenzoic acid 6388-47-2 wiki. Describes a reduction method for a related compound using sodium dithionite and the importance of acidification for product isolation.
-
U.S. Patent No. US5233083A. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. This patent describes related amination and reduction processes, providing industrial context for reaction conditions.
Sources
Technical Support Center: Scaling Up Reactions of 2-Amino-3-chloro-6-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals who are transitioning reactions involving 2-Amino-3-chloro-6-fluorobenzoic acid from the laboratory bench to a pilot plant. Our goal is to provide practical, in-depth solutions to the common and complex challenges encountered during chemical process scale-up.
Introduction: The Non-Linear Nature of Scale-Up
Transitioning a chemical synthesis from a laboratory flask to a pilot plant reactor is not a linear process.[1] A simple proportional increase of reagents and equipment size often leads to unexpected outcomes, including decreased yield, altered impurity profiles, and significant safety hazards.[2][3] The fundamental challenge lies in the changing relationship between mass and geometry; as volume increases (by a cube of the radius, r³), the surface area available for heat transfer only increases by a square (r²).[4] This discrepancy is the root cause of many scale-up issues, particularly in managing reaction exotherms. This guide provides a framework for anticipating and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound and its reactions that I should be more concerned about at pilot scale?
A1: At the pilot scale, the inherent hazards of the molecule and its potential reactions are amplified. Key concerns include:
-
Thermal Stability: Halogenated aromatic compounds can have complex decomposition profiles. It is crucial to perform differential scanning calorimetry (DSC) or reaction calorimetry (RC1) studies to understand the thermal onset of decomposition for the starting material, intermediates, and the final product. This data is critical for defining safe operating temperature limits.
-
Exothermic Reactions: Many common reactions, such as nitration, amidation, or reactions involving strong acids/bases, are exothermic.[5][6] What is easily controlled with an ice bath in the lab can become a dangerous runaway reaction in a large reactor where heat removal is less efficient.[2][4] Continuous monitoring of the internal reaction temperature is non-negotiable.[4]
-
Gas Evolution: Reactions may produce off-gases (e.g., HCl, CO₂). In a large, sealed reactor, inadequate venting can lead to dangerous pressure buildup.[2] The pilot plant's reactor and vent systems must be designed to handle the maximum potential gas evolution rate.
-
Material Handling: Handling kilograms of powders versus grams requires robust engineering controls, such as powder transfer systems and personal protective equipment (PPE), to minimize respiratory and dermal exposure.
Q2: My lab procedure involves a simple recrystallization for purification. Why might this fail at the pilot scale?
A2: Crystallization is one of the most common and challenging operations to scale up.[7] Several factors change significantly:
-
Cooling Rates: A large, jacketed reactor cools much more slowly and less uniformly than a flask in an ice bath. This can lead to the formation of different crystal forms (polymorphs), smaller crystals that are difficult to filter, or the oiling out of the product.
-
Mixing Dynamics: The type of agitation (e.g., anchor vs. pitched-blade turbine) and its speed dramatically affect crystal size distribution and purity by influencing nucleation and growth rates.
-
Supersaturation Control: In the lab, supersaturation is often achieved rapidly by adding an anti-solvent or cooling quickly. At scale, this must be done slowly and under controlled conditions to ensure consistent crystal growth and prevent impurity entrapment.
Q3: How do I select the right equipment for my pilot plant process?
A3: Equipment selection is critical and depends on the specific reaction chemistry.[1]
-
Reactor Material: For reactions involving halogenated compounds and acids, a glass-lined or Hastelloy reactor is often necessary to prevent corrosion. Borosilicate glass reactors are excellent for visibility during process development.[2]
-
Agitator Design: The choice of impeller is crucial. A pitched-blade turbine is effective for liquid-liquid mixing and heat transfer, while an anchor or retreat curve impeller is better for viscous mixtures or preventing the grinding of delicate crystals.
-
Temperature Control: A reliable thermal control unit (TCU) connected to the reactor jacket is essential for precise heating and cooling, which is vital for managing exotherms and controlling crystallization.[8]
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up of this compound reactions.
Category 1: Yield, Purity, and Reproducibility
Problem: My reaction yield has dropped significantly, and I'm seeing new, unidentified impurities on HPLC after moving to the pilot plant.
Answer: This is a classic scale-up problem stemming from changes in reaction kinetics and mass/heat transfer.[1][3] The cause is often multifactorial.
-
Likely Cause 1: Inefficient Heat Transfer & Localized Hotspots.
-
Causality: The reaction is likely more exothermic than realized at the lab scale. In a large reactor, inefficient heat removal from the bulk of the liquid leads to localized "hotspots" where the temperature is significantly higher than the sensor reading.[2] These hotspots accelerate decomposition pathways or side reactions that were negligible at the lab scale.
-
Troubleshooting Protocol:
-
Characterize the Exotherm: Use reaction calorimetry (RC1) to quantify the heat of reaction. This will determine the required cooling capacity of the pilot reactor.
-
Control Reagent Addition: Add the limiting or most reactive reagent slowly and sub-surface to ensure it reacts quickly rather than accumulating. The addition rate should be tied to the reactor's ability to dissipate heat, maintaining a stable internal temperature.[4]
-
Improve Agitation: Ensure the agitator speed is sufficient to provide good turnover and surface movement, promoting heat transfer to the reactor wall.
-
-
-
Likely Cause 2: Poor Mixing & Mass Transfer.
-
Causality: A magnetic stir bar provides excellent, albeit localized, mixing in a small flask. A large-scale agitator may create "dead zones" where reagents are not well-mixed.[2] This can lead to localized high concentrations of a reagent, promoting side reactions like dimerization or polymerization. If the reaction involves solids, poor mixing can prevent the solid from being effectively suspended, reducing the available surface area for reaction.
-
Troubleshooting Protocol:
-
Evaluate Agitator Configuration: Consult with a chemical engineer to ensure the impeller type and position are appropriate for your reaction's phases (liquid-liquid, solid-liquid).
-
Conduct a Mixing Study: In non-reactive media, use a visual tracer or conductivity probe to identify dead zones in the reactor. Adjust baffle configuration or agitator speed accordingly.
-
Consider Scale-Down Studies: Use simulation tools or perform experiments in a smaller, geometrically similar lab reactor to mimic the mixing and hydrodynamic conditions of the pilot plant, allowing you to optimize parameters more efficiently.[9]
-
-
Category 2: Reaction Control & Safety
Problem: We experienced a sudden temperature and pressure increase during the reaction that was difficult to control.
Answer: This indicates a potential thermal runaway or an uncontrolled release of gas, the most serious of scale-up hazards.[4][5]
-
Likely Cause 1: Latent Exotherm or Accumulation of Unreacted Reagent.
-
Causality: If a reagent is added too quickly at a temperature where the reaction rate is slow (e.g., adding a reagent at low temperature before heating), it can accumulate. When the mixture is heated, the reaction can initiate suddenly and accelerate uncontrollably due to the large amount of unreacted material. This is a classic "TMR" (Time to Maximum Rate) scenario.
-
Troubleshooting Protocol:
-
Adopt a "Dose on Demand" Strategy: Add the reactive reagent at the reaction temperature, ensuring the rate of addition does not exceed the rate of consumption (and the rate of heat removal).
-
Monitor Internal Temperature vs. Jacket Temperature (ΔT): A growing ΔT can indicate that the reaction is generating heat faster than the cooling system can remove it, a key warning sign of an impending runaway.[4]
-
Establish Emergency Procedures: Ensure a quench plan is in place. This involves having a pre-determined, readily available quenching agent that can be added to rapidly stop the reaction.
-
-
-
Likely Cause 2: Gas Evolution Exceeding Venting Capacity.
-
Causality: The rate of gas production does not scale linearly. A reaction that bubbles gently in the lab can produce a large volume of gas very quickly at the pilot scale, overwhelming the pressure relief system.[2]
-
Troubleshooting Protocol:
-
Quantify Gas Evolution: Use a lab-scale setup with a gas burette or mass flow meter to measure the total volume and rate of gas produced per mole of reactant.
-
Engineer the Venting System: Work with safety engineers to ensure the reactor's rupture disc and vent line are sized appropriately to handle the maximum credible gas evolution rate.
-
Control the Reaction Rate: As with thermal control, the rate of gas evolution can be managed by controlling the rate of reagent addition.
-
-
Key Process Parameters: Lab vs. Pilot Plant
Scaling up requires a systematic adjustment of process parameters. The following table provides a comparative overview of key considerations.
| Parameter | Lab Scale (1 L Flask) | Pilot Plant (100 L Reactor) | Rationale & Key Considerations |
| Heat Transfer | High surface area to volume ratio; easy control with oil/ice bath. | Low surface area to volume ratio; requires jacketed vessel with thermal control unit (TCU). | Heat dissipation is a primary challenge. The TCU must have sufficient cooling power for the reaction exotherm.[2][4][10] |
| Agitation | Magnetic stir bar; high and localized shear. | Mechanical overhead stirrer (e.g., pitched-blade turbine, anchor); lower average shear but better bulk blending. | Mixing efficiency is critical for kinetics and heat transfer. The goal is homogeneity, not just movement.[1][2] |
| Reagent Addition | Manual addition via dropping funnel. | Metering pump for controlled, automated addition. | Precise control of addition rate is key to managing exotherms and preventing reagent accumulation.[3] |
| Process Monitoring | Visual observation, TLC, thermometer in bath. | Internal thermocouple, pressure transducers, in-situ probes (pH, IR), automated data logging. | Continuous and accurate monitoring of internal conditions is essential for safety and reproducibility.[2][4] |
| Work-up/Isolation | Separatory funnel, Buchner funnel. | Bottom-outlet valve for phase splits, centrifuge or filter-dryer (Nutsche filter). | Manual operations become impractical and unsafe. Equipment must be chosen to handle large volumes and masses. |
| Reaction Time | Typically shorter due to efficient heat/mass transfer. | Often longer; heating, cooling, and transfer steps take significantly more time.[7][11] | All operations take longer at scale. This must be factored into stability assessments of intermediates.[7] |
Visualizing the Scale-Up Workflow & Troubleshooting
General Scale-Up Workflow
The diagram below illustrates the iterative and checkpoint-driven process of scaling a reaction from the lab to the pilot plant.
Caption: A typical workflow for scaling chemical synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical pathway for diagnosing the root cause of decreased yield during scale-up.
Caption: A decision tree for diagnosing low yield issues.
References
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
- Guide of Pilot Plant Scale-Up Techniques. (2024). Adesis, Inc.
- Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. (2025). Pure Synth.
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit r/chemistry.
- From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up. (2025). YouTube.
- Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. (n.d.). Benchchem.
- Problems needing attention in synthesis process scaling up. (2021). SHANDONG LOOK CHEMICAL.
- Scale-up Safety. (2023). Stanford Environmental Health & Safety.
- Scale-up Reactions. (2019). Division of Research Safety - University of Illinois.
- Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process. (n.d.). VisiMix.
- Looking for tips on scaling up organic syntheses. (2024). Reddit r/chemistry.
Sources
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. pure-synth.com [pure-synth.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 9. visimix.com [visimix.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Synthetic Strategy for 2-Amino-3-chloro-6-fluorobenzoic Acid
Introduction: 2-Amino-3-chloro-6-fluorobenzoic acid is a highly functionalized anthranilic acid derivative of significant interest in pharmaceutical and materials science research. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two distinct halogen atoms, makes it a valuable building block for complex heterocyclic systems and active pharmaceutical ingredients (APIs). However, a direct, well-established synthetic protocol for this specific molecule is not readily found in surveyed chemical literature. This guide, therefore, provides a comparative analysis of plausible, expertly-devised synthetic routes, grounded in established chemical principles and supported by data from analogous transformations. We will explore the strategic considerations, potential challenges, and detailed experimental logic for two primary retrosynthetic approaches.
Retrosynthetic Analysis and Strategic Overview
The target molecule's structure, with four substituents on the benzene ring, demands a highly regioselective synthetic plan. The key challenge lies in introducing the amino, chloro, and fluoro groups into the correct positions relative to the carboxylic acid. Two primary strategies emerge from a retrosynthetic viewpoint:
-
Route A: Carboxylation of a Pre-functionalized Aniline Derivative. This approach leverages the directing effects of existing substituents on a commercially available aniline to install the carboxylic acid group in the final steps.
-
Route B: Functionalization of a Substituted Benzoic Acid. This strategy begins with a benzoic acid core and sequentially introduces the required nitro (precursor to the amino group) and halogen substituents, relying on the directing power of the carboxylate and halogen groups.
This guide will dissect both pathways, offering a rationale for each, followed by a direct comparison to aid researchers in selecting a starting point for their synthetic campaign.
Route A: Synthesis via Directed ortho-Metalation (DoM) of a Protected Aniline
This route is predicated on the powerful and highly regioselective Directed ortho-Metalation (DoM) reaction. Fluorine is a known, albeit moderate, directing group for ortho-lithiation.[1][2] By protecting the reactive aniline, we can utilize the fluorine atom to direct a strong base to deprotonate the C2 position, which can then be quenched with carbon dioxide to form the desired carboxylic acid.
Workflow for Route A
Sources
A Senior Application Scientist's Guide to Halogenated Anthranilic Acids: A Comparative Analysis of 2-Amino-3-chloro-6-fluorobenzoic acid and 2-Amino-5-bromobenzoic acid in Synthesis
Introduction: In the landscape of medicinal chemistry and materials science, substituted anthranilic acids serve as indispensable scaffolds for constructing complex molecular architectures. Their dual functionality—a nucleophilic amine and a versatile carboxylic acid on an aromatic ring—provides a robust platform for building heterocyclic systems, particularly those of pharmaceutical relevance.[1][2] Among the vast array of available building blocks, halogenated anthranilic acids are of particular interest, as the nature and position of the halogen substituents profoundly influence the molecule's electronic properties, reactivity, and ultimately, the biological activity of its derivatives.[3]
This guide provides an in-depth comparison of two such critical synthons: 2-Amino-3-chloro-6-fluorobenzoic acid and 2-Amino-5-bromobenzoic acid . We will move beyond a simple cataloging of properties to explore the causal relationships between their distinct substitution patterns and their performance in key synthetic transformations. This analysis aims to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to make strategic decisions in precursor selection, reaction design, and the synthesis of novel bioactive compounds.
Part 1: Physicochemical and Electronic Profile
The first step in selecting a synthetic building block is a thorough understanding of its fundamental properties. While both molecules are isomers of halogenated aminobenzoic acid, their substitution patterns create distinct physicochemical and electronic profiles.
Comparative Physicochemical Properties
The data below summarizes the core physical properties of each compound, providing a quick reference for experimental planning.
| Property | This compound | 2-Amino-5-bromobenzoic acid |
| Molecular Formula | C₇H₅ClFNO₂[4] | C₇H₆BrNO₂[5][6] |
| Molecular Weight | 189.57 g/mol [4] | 216.03 g/mol [5][6] |
| Appearance | Light yellow to light brown solid[7] | White to pale yellow crystalline solid[8] |
| Melting Point | ~188 °C[9] | 213-215 °C[5][10] |
| Solubility | Limited in water; soluble in polar organic solvents. | Insoluble in water; soluble in methanol, DMSO, alcohols, ethers.[8][10] |
| CAS Number | 946117-78-8[11] | 5794-88-7[10] |
Structural and Electronic Causality
The true divergence in their synthetic utility stems from the electronic effects exerted by their respective halogen substituents.
-
This compound: This molecule is decorated with two potent electron-withdrawing groups (EWGs), chlorine and fluorine, positioned ortho and meta to the carboxylic acid. The fluorine atom at the C6 position, adjacent to the amine, exerts a powerful inductive effect, significantly reducing the electron density of the aromatic ring and, crucially, the nucleophilicity of the C2-amino group. The chlorine at C3 further contributes to this electron deficiency. This has two primary consequences:
-
Reduced Amine Nucleophilicity: The amino group is less reactive towards electrophiles, potentially requiring more forcing conditions for reactions like acylation.
-
Increased Carboxylic Acid Acidity: The EWGs stabilize the carboxylate anion, making the proton more acidic.
-
-
2-Amino-5-bromobenzoic acid: The single bromine atom at the C5 position is also an electron-withdrawing group. However, its position para to the amino group and meta to the carboxylic acid results in a more moderate electronic impact compared to the multi-substituted analogue. The amino group retains a higher degree of nucleophilicity. Furthermore, the C-Br bond is significantly more reactive in metal-catalyzed cross-coupling reactions than a C-Cl bond, and vastly more so than a C-F bond, opening up a distinct avenue for synthetic elaboration.[12]
This fundamental electronic difference is the primary determinant of their divergent reactivity pathways, as we will explore in the following sections.
Part 2: Comparative Reactivity and Synthetic Applications
We will now examine the performance of these two building blocks in common, high-value synthetic transformations critical to drug discovery.
Core Application: Synthesis of Quinazolinones
Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[13][14][15] The most common route to these heterocycles involves the condensation of an anthranilic acid derivative with an acylating agent, followed by cyclization with an amine source.
Workflow: General Synthesis of Substituted 4(3H)-Quinazolinones
Caption: General workflow for synthesizing quinazolinones from anthranilic acids.
Comparative Insights:
-
2-Amino-5-bromobenzoic acid: Due to the relatively higher nucleophilicity of its amino group, the initial N-acylation step (Step 1) typically proceeds under mild conditions with high efficiency. It serves as a reliable and straightforward precursor for a wide range of 6-bromo-quinazolinone derivatives.
-
This compound: The electronically deactivated amino group presents a greater challenge for N-acylation. This reaction may require longer reaction times, higher temperatures, or more potent acylating agents to achieve comparable yields. However, this initial hurdle is often justified by the unique properties imparted by the 8-chloro-5-fluoro substitution pattern in the final quinazolinone product, which can be critical for modulating target binding or pharmacokinetic properties.
A Key Divergence: Palladium-Catalyzed Cross-Coupling
The most significant difference in synthetic utility lies in the reactivity of the halogen substituents themselves, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[16][17] This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional precision.[18]
Mechanism: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Insights:
-
2-Amino-5-bromobenzoic acid: This compound is an excellent substrate for Suzuki coupling.[12] The C-Br bond readily undergoes oxidative addition with a Pd(0) catalyst, allowing for the efficient introduction of a vast array of aryl, heteroaryl, or alkyl groups at the C5 position. This versatility is invaluable for generating chemical libraries for structure-activity relationship (SAR) studies, where systematic modification of that position is required.
-
This compound: This molecule is generally a poor substrate for Suzuki coupling under standard conditions. The C-Cl bond is significantly less reactive than the C-Br bond and requires specialized, highly active catalyst systems for efficient coupling.[19] The C-F bond is almost entirely unreactive to oxidative addition. Therefore, if the synthetic strategy involves post-modification via cross-coupling, 2-Amino-5-bromobenzoic acid is the unequivocally superior choice.
Transformations of the Amino Group: The Sandmeyer Reaction
The Sandmeyer reaction allows for the conversion of an aryl amine into an aryl halide or pseudohalide via a diazonium salt intermediate.[20][21] This provides a powerful method for introducing substituents that are otherwise difficult to install directly.[22]
Comparative Insights:
Both molecules can undergo diazotization of their amino group followed by a Sandmeyer reaction. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[20][23] The electron-withdrawing groups on This compound can help to stabilize the intermediate diazonium salt. This reaction provides a route to replace the amino group with another halogen (e.g., -Br, -I) or a cyano group, although this transformation is less common for these specific substrates compared to their use in building heterocyclic systems.
Part 3: Bioactivity and Strategic Application
The choice between these two synthons is often guided by the desired biological profile of the target molecule.
-
Derivatives of 2-Amino-5-bromobenzoic acid have been utilized as intermediates in the synthesis of potent inhibitors of the hepatitis C virus NS5b RNA polymerase.[10] Its value here lies in its reliability in core scaffold construction and its potential for diversification via cross-coupling.[24]
-
This compound (and its close isomer 2-amino-3-chlorobenzoic acid) has emerged as a particularly interesting molecule. Research has shown that this compound itself, isolated from Streptomyces coelicolor, exhibits potent anticancer activity against breast cancer cell lines.[25] Its mechanism of action involves the inhibition of the critical PI3K/AKT signaling pathway.[15][25] This inherent bioactivity makes it a compelling starting point for developing novel oncology agents, where the chloro and fluoro substituents may play a key role in binding to the target protein.
Part 4: Field-Proven Experimental Protocols
The following protocols are representative of the key transformations discussed. They are designed to be self-validating and grounded in established methodologies.
Protocol 1: Synthesis of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone from 2-Amino-5-bromobenzoic acid
This two-step protocol is adapted from general procedures for quinazolinone synthesis.[13][14]
Step A: Synthesis of 2-Acetamido-5-bromobenzoic acid
-
Suspend 2-Amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in acetic anhydride (30 mL).
-
Heat the mixture to reflux (approx. 120-130 °C) for 1 hour, during which the solid should dissolve.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-acetamido-5-bromobenzoic acid.
Step B: Synthesis of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone
-
Combine 2-acetamido-5-bromobenzoic acid (5.0 g, 19.4 mmol), aniline (2.1 mL, 23.3 mmol), and phosphorus trichloride (1.1 mL, 12.6 mmol) in anhydrous toluene (50 mL).
-
Heat the mixture to reflux (approx. 110 °C) for 4 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature. Collect the resulting precipitate by vacuum filtration.
-
Wash the solid sequentially with 1 M HCl and water.
-
Recrystallize the crude product from ethanol to afford the pure 6-bromo-2-methyl-3-phenyl-4(3H)-quinazolinone.
Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-5-bromobenzoic acid with Phenylboronic Acid
This protocol is a representative example of leveraging the C-Br bond for diversification.[16][17][18]
-
To a round-bottom flask, add 2-Amino-5-bromobenzoic acid (1.0 g, 4.63 mmol), phenylboronic acid (0.68 g, 5.56 mmol, 1.2 eq), and potassium carbonate (1.92 g, 13.9 mmol, 3.0 eq).
-
Add a solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).
-
Bubble argon gas through the mixture for 15 minutes to degas the solution.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 170 mg, 0.23 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield 2-amino-5-phenylbenzoic acid.
Conclusion and Strategic Recommendations
The choice between this compound and 2-Amino-5-bromobenzoic acid is not a matter of superior versus inferior, but of strategic alignment with synthetic goals.
-
Choose 2-Amino-5-bromobenzoic acid when:
-
The primary goal is rapid scaffold construction followed by diversification.
-
The synthetic route relies heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build a chemical library.
-
High amine nucleophilicity is desired for mild and efficient initial coupling steps.
-
-
Choose this compound when:
-
The specific electronic and steric properties imparted by the 3-chloro and 6-fluoro substituents are critical for the target's biological activity.
-
The inherent anticancer properties of the scaffold itself are being explored or leveraged.
-
The synthetic plan does not require modification at the halogen-substituted positions.
-
By understanding the fundamental causality linking their structure to reactivity, researchers can harness the unique strengths of each building block, accelerating the journey from concept to discovery.
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A Comparative Guide to the Synthesis of 2-Amino-3-chloro-6-fluorobenzoic Acid: Evaluating Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Substituted Anthranilic Acid
2-Amino-3-chloro-6-fluorobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of pharmaceuticals and other bioactive molecules. Its unique substitution pattern, featuring amino, chloro, and fluoro groups on a benzoic acid core, provides a versatile scaffold for the construction of complex heterocyclic systems. Anthranilic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The precise arrangement of substituents on the this compound ring allows for targeted modifications to enhance potency, selectivity, and pharmacokinetic properties of developmental drug candidates.
This guide provides a comparative analysis of synthetic routes to this compound, with a focus on evaluating alternative reagents for key transformation steps. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the knowledge to select the most efficient, scalable, and safe synthetic strategies.
Established Synthetic Pathways: A Foundational Overview
The synthesis of polysubstituted aromatic compounds like this compound often involves a multi-step sequence. The order of introduction of the functional groups is critical to achieving the desired regiochemistry. Two common conceptual approaches are:
-
Late-stage chlorination or fluorination: Starting with a pre-formed amino-benzoic acid and introducing the halogen atoms in the final steps.
-
Early introduction of halogens: Beginning with a di-halogenated precursor and subsequently introducing the amino group.
A prevalent strategy for analogous compounds involves the reduction of a nitro group to an amine. For instance, the synthesis of 2-amino-3-chlorobenzoic acid has been achieved through the reduction of 3-chloro-2-nitrobenzoic acid using reagents like sodium dithionite or catalytic hydrogenation.[1] Another established industrial process involves the ammonolysis of 2,3-dichlorobenzoic acid at high temperatures and pressures in the presence of a copper catalyst.[1]
The following sections will delve into a comparative analysis of alternative reagents for the key chlorination and fluorination steps in the synthesis of the target molecule.
Comparative Analysis of Chlorinating Agents
The introduction of a chlorine atom at the 3-position of a 2-amino-6-fluorobenzoic acid precursor is a key transformation. The choice of chlorinating agent significantly impacts the reaction's efficiency, selectivity, and safety profile.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Acetonitrile or DMF, often with a catalyst | Mild, selective, easy to handle solid | Can be expensive for large-scale synthesis |
| Sulfuryl Chloride (SO₂Cl₂) | Neat or in a chlorinated solvent | Inexpensive, highly reactive | Corrosive, toxic, generates HCl and SO₂ byproducts |
| Chlorine Gas (Cl₂) | Requires a Lewis acid catalyst (e.g., FeCl₃) | Highly atom-economical, inexpensive | Highly toxic gas, requires specialized handling |
In-Depth Look at N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a versatile and widely used reagent for the electrophilic chlorination of aromatic compounds. Its milder reactivity compared to chlorine gas or sulfuryl chloride often leads to higher selectivity, which is crucial when dealing with multi-functionalized molecules. For the chlorination of an activated ring system, such as a 2-amino-6-fluorobenzoic acid derivative, NCS can provide a good yield of the desired product under relatively mild conditions. A patent for the synthesis of a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, utilizes dichlorohydantoin, a reagent with similar reactivity to NCS, in DMF at elevated temperatures.[2]
Experimental Protocol: Chlorination using N-Chlorosuccinimide (Conceptual)
-
Dissolve 1 equivalent of 2-amino-6-fluorobenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add 1.1 equivalents of N-chlorosuccinimide to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Considering Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a more aggressive chlorinating agent that can be effective for less reactive aromatic rings. However, its high reactivity can lead to over-chlorination and side reactions. The generation of corrosive and toxic byproducts (HCl and SO₂) necessitates careful handling and workup procedures. While cost-effective, the potential for lower selectivity and the associated safety concerns make it a less favorable option for complex, high-value syntheses.
Comparative Analysis of Fluorinating Agents
The introduction of a fluorine atom onto an aromatic ring can be achieved through nucleophilic or electrophilic fluorination methods. For the synthesis of this compound, starting from a 2-amino-3-chlorobenzoic acid precursor, electrophilic fluorination would be the most direct approach.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Selectfluor® (F-TEDA-BF₄) | Acetonitrile or other polar solvents | Stable, easy to handle solid, highly effective | Expensive, generates amine waste |
| N-Fluorobenzenesulfonimide (NFSI) | Acetonitrile or DMF | Mild, broad substrate scope | Can be less reactive than Selectfluor® |
The Power of Electrophilic Fluorination with Selectfluor®
Selectfluor® is a powerful and versatile electrophilic fluorinating agent. It is an N-F reagent that is relatively safe to handle and has a broad substrate scope.[3][4] The fluorination of electron-rich aromatic compounds, such as anilines and phenols, proceeds efficiently with Selectfluor®. The amino group in 2-amino-3-chlorobenzoic acid is an activating group, which should facilitate the electrophilic fluorination at the ortho-position (C6).
Experimental Protocol: Electrophilic Fluorination using Selectfluor® (Conceptual)
-
Dissolve 1 equivalent of 2-amino-3-chlorobenzoic acid in anhydrous acetonitrile.
-
Add 1.1 equivalents of Selectfluor® to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual synthetic routes discussed.
Caption: Conceptual pathway involving late-stage chlorination.
Caption: Conceptual pathway involving late-stage fluorination.
Conclusion: A Strategic Approach to Synthesis
The synthesis of this compound can be approached through various strategic pathways. The choice of reagents for the key halogenation steps is paramount in determining the overall efficiency, safety, and scalability of the process.
For the chlorination step, N-chlorosuccinimide presents a milder and more selective alternative to harsher reagents like sulfuryl chloride, which is particularly advantageous for highly functionalized and sensitive substrates. For the fluorination step, electrophilic fluorinating agents such as Selectfluor® offer a direct and effective method for introducing fluorine onto the aromatic ring of a 2-amino-3-chlorobenzoic acid precursor.
Ultimately, the optimal synthetic route will depend on a variety of factors including the starting material availability, cost considerations, and the scale of the synthesis. The information presented in this guide provides a solid foundation for researchers to make informed decisions and develop robust and efficient syntheses of this important chemical intermediate.
References
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McFarland Laboratories. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Amino-3-chloro-6-fluorobenzoic Acid Derivatives
This guide provides an in-depth, objective comparison of the biological activities of derivatives based on the 2-Amino-3-chloro-6-fluorobenzoic acid scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to illuminate the therapeutic potential of this promising class of compounds.
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery.[1][2] The unique properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] When combined with the versatile anthranilic acid (2-aminobenzoic acid) framework, which is itself a privileged structure in medicinal chemistry, the resulting halogenated derivatives present a compelling platform for developing novel therapeutics. This guide focuses specifically on derivatives of this compound, exploring their demonstrated and potential activities across antimicrobial, anticancer, and anti-inflammatory domains.
Antimicrobial Activity: A New Frontier Against Resistance
Derivatives of fluorinated benzoic acids have shown considerable promise as antimicrobial agents.[1][3] The substitution pattern on the aromatic ring, including the presence of halogens like chlorine and fluorine, plays a critical role in modulating the spectrum and potency of activity.[4] While direct studies on this compound derivatives are emerging, data from structurally similar compounds provide valuable insights into their potential.
For instance, a study on 2-amino-3-chlorobenzoic acid isolated from Streptomyces coelicolor demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic potential of this core structure in combating resistant bacterial infections.[5] Other studies on fluorinated and chlorinated benzoic acid derivatives have shown inhibitory activity primarily against Gram-positive bacteria.[3][4]
Comparative Performance Data
The following table summarizes the antimicrobial activity of various related benzoic acid derivatives to establish a comparative baseline. The Minimum Inhibitory Concentration (MIC) is a standard measure of potency, with lower values indicating greater effectiveness.
| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Key Structural Features | Reference |
| Hydrazide derivatives of fluorobenzoic acids | Gram-positive bacteria (e.g., M. paratuberculosis) | Not specified, but showed notable inhibition | Hydrazide functional group | [3] |
| 3,4-Dichloro substituted pyrazole-benzoic acid | Staphylococci strains | As low as 0.5 | Dichloro substitution on aniline moiety | [4] |
| 4-Bromo and 3-methyl substituted pyrazole-benzoic acid | Bacillus subtilis ATCC 6623 | As low as 1 | Bromo and methyl substitutions | [4] |
| 2-Amino-3-chlorobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but described as "potent" | Amino and chloro substitution | [5] |
| 7-Chloro-6-fluorobenzothiazole derivatives | Fungi | Promising activity reported | Fused benzothiazole ring system | [6] |
Mechanism of Action: Inhibiting Fatty Acid Biosynthesis
Several benzoic acid derivatives exert their antibacterial effects by targeting essential cellular processes. One key mechanism is the inhibition of the fatty acid biosynthesis (FAB) pathway, which is crucial for building bacterial cell membranes.[1][4] By disrupting this pathway, the compounds prevent bacterial growth and proliferation.
Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth only) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Key Signaling Pathways
The development of novel anticancer agents is a critical area of research. Derivatives of 2-aminobenzoic acid have demonstrated significant potential, with 2-amino-3-chlorobenzoic acid showing potent cytotoxic effects against breast cancer cells.[5][7] The mechanism often involves the induction of apoptosis (programmed cell death) through the modulation of critical cell survival pathways.
A study on 2-amino-3-chlorobenzoic acid (2A3CB) isolated from S. coelicolor revealed that it induces apoptosis in MDA-MB-231 breast cancer cells by inhibiting the PI3K/AKT signaling pathway, a central regulator of cell proliferation and survival that is often dysregulated in cancer.[5][7]
Comparative Performance Data
The following table summarizes the cytotoxic activity of 2-amino-3-chlorobenzoic acid and other related compounds. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cancer Cell Line | IC₅₀ Value | Time Point | Reference |
| 2-Amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 (Breast Cancer) | 26 µM | 24 h | [5] |
| 2-Amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 (Breast Cancer) | 5 µM | 48 h | [5] |
| 2-Amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 (Breast Cancer) | 7.2 µM | 72 h | [5] |
| Ciminalum-thiazolidinone hybrid (Compound 2h) | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | < 0.01–0.02 μM | Not specified | [8] |
Mechanism of Action: PI3K/AKT Pathway Inhibition
The PI3K/AKT pathway is a primary target for anticancer drug development. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis. 2-Amino-3-chlorobenzoic acid has been shown to downregulate key markers in this pathway, leading to the induction of apoptosis in cancer cells.[5][7]
Caption: PI3K/AKT signaling pathway and its inhibition by a bioactive derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test derivative for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value can then be calculated from the dose-response curve.
Anti-inflammatory Potential
Chronic inflammation is a key driver of many diseases. Benzoic acid derivatives, particularly those related to salicylic acid, are well-known for their anti-inflammatory properties.[9] A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated potent anti-inflammatory effects that outperform aspirin in some models.[9][10] These effects are mediated by the inhibition of key inflammatory pathways, including the reduction of prostaglandin E2 (PGE-2) levels and the downregulation of COX-2 and NF-κB expression.[10] Given the structural similarities, derivatives of this compound are hypothesized to possess similar anti-inflammatory capabilities.
Comparative Performance Data
The table below presents data for a related chloro-substituted benzoic acid derivative, highlighting its superior performance compared to the standard anti-inflammatory drug, Aspirin (ASA).
| Compound | Model | Key Inflammatory Marker | Result | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl) | LPS-induced mice | Prostaglandin E₂ (PGE₂) | Significant reduction (p=0.005) | [10] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl) | LPS-induced mice | NOX2 and NF-κB expression (liver) | Significant reduction (p<0.0001) | [10] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl) | LPS-induced mice | COX-2 expression (splenocytes) | Potential decrease | [10] |
| VX-765 (Prodrug of an amino-chloro-phenyl derivative) | Animal models of RA and skin inflammation | IL-1β and IL-18 release | Potent inhibition | [11] |
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory action of these compounds is believed to stem from their ability to inhibit the enzymatic activity of cyclooxygenase (COX), particularly the inducible COX-2 isoform, which is responsible for producing inflammatory prostaglandins. Furthermore, they can suppress the NF-κB signaling pathway, a master regulator of the inflammatory response.
Caption: General synthetic workflow for quinazolinone derivatives.
Conclusion and Future Perspectives
The derivatives of this compound represent a versatile and highly promising scaffold in medicinal chemistry. The existing body of evidence, drawn from closely related analogs, strongly suggests significant potential in developing novel antimicrobial, anticancer, and anti-inflammatory agents.
-
Antimicrobial: The potent activity against resistant strains like MRSA warrants further investigation and optimization of the core structure.
-
Anticancer: The ability to induce apoptosis by targeting fundamental survival pathways like PI3K/AKT makes these compounds compelling candidates for oncology research.
-
Anti-inflammatory: The potential to inhibit key mediators like COX-2 and NF-κB suggests applications in a wide range of inflammatory disorders.
Future research should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives to establish clear structure-activity relationships. Elucidating precise molecular targets and conducting in vivo efficacy and safety studies will be crucial steps in translating the therapeutic potential of these compounds from the laboratory to the clinic.
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- 10. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-chloro-6-fluorobenzoic Acid Analogs as Potential Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel analogs based on the 2-amino-3-chloro-6-fluorobenzoic acid scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established principles of medicinal chemistry with specific insights into the role of halogenation and substituent effects on kinase inhibition. We will explore the rationale behind molecular design, compare hypothetical analogs, and provide detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The Anthranilic Acid Scaffold in Kinase Inhibition
Anthranilic acid and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This scaffold is particularly prominent in the development of small molecule kinase inhibitors, which are critical in oncology and the treatment of inflammatory diseases.[1][2] The arrangement of the carboxylic acid and the amino group on the phenyl ring provides a key bidentate interaction motif for binding to the hinge region of many protein kinases. The specific substitution pattern of this compound offers a unique starting point for developing potent and selective kinase inhibitors due to the electronic and steric properties of the halogen substituents.[3][4]
The chlorine atom at the 3-position and the fluorine atom at the 6-position are expected to modulate the acidity of the carboxylic acid, the basicity of the aniline nitrogen, and the overall conformation of the molecule, thereby influencing binding affinity and pharmacokinetic properties.[5] This guide will dissect these influences through a comparative analysis of hypothetical analogs.
Core Scaffold and Key Interaction Points
The foundational structure, this compound, possesses several key features that are crucial for its potential as a kinase inhibitor. The amino group and the carboxylic acid are predicted to form critical hydrogen bonds with the kinase hinge region, a common binding mode for this class of inhibitors.
Caption: Core structure and key functional groups.
Structure-Activity Relationship (SAR) Analysis
The primary strategy for optimizing the this compound scaffold involves the derivatization of the amino group, typically through N-arylation, to introduce a substituent that can access additional binding pockets within the kinase active site. The nature of this N-aryl substituent is a critical determinant of potency and selectivity.
The Role of Halogen Substituents
The existing chlorine and fluorine atoms on the anthranilic acid ring are not merely passive substituents. Their electronic properties are vital for establishing the foundational binding affinity.
-
3-Chloro Group : This electron-withdrawing group increases the acidity of the carboxylic acid, which can enhance its interaction with basic residues in the ATP-binding pocket. It also introduces a steric influence that can favor a specific binding conformation.
-
6-Fluoro Group : Fluorine substitution is a common strategy in drug design to enhance metabolic stability and membrane permeability.[3][6] The small size of fluorine means it rarely introduces significant steric hindrance.[3] Its high electronegativity can lead to favorable electrostatic interactions with the receptor.[4][7]
Comparison of N-Aryl Substitutions
To illustrate the SAR, we will compare a series of hypothetical N-aryl analogs of this compound. The goal is to understand how different substituents on the N-aryl ring impact the inhibitory activity against a representative tyrosine kinase.
| Analog | N-Aryl Substituent (R) | Predicted Kinase Inhibitory Activity (IC50) | Rationale for Predicted Activity |
| 1 (Parent) | H | > 10 µM | Lacks a substituent to probe deeper into the kinase active site. |
| 2a | Phenyl | 1-5 µM | The phenyl ring provides a basic hydrophobic interaction. |
| 2b | 3-Methoxyphenyl | 500 nM - 1 µM | The meta-methoxy group can form a hydrogen bond with a donor in a side pocket, enhancing affinity. |
| 2c | 3-Ethynylphenyl | 50-100 nM | The small, rigid ethynyl group can access a hydrophobic pocket and interact favorably, a known strategy for potent kinase inhibition.[2] |
| 2d | 3,4-Dichlorophenyl | 100-500 nM | Dichloro substitution enhances hydrophobic interactions. The specific substitution pattern is crucial for fitting into the binding pocket. |
| 2e | 4-Methyl-3-(trifluoromethyl)phenyl | < 50 nM | The trifluoromethyl group is a strong electron-withdrawing group that can enhance binding through favorable electronic interactions and increased lipophilicity. The methyl group can provide additional hydrophobic contact. |
This comparative table illustrates a common optimization path for anthranilic acid-based inhibitors, where the addition of small, appropriately placed functional groups on an N-aryl ring can lead to significant gains in potency.
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-chloro-6-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of pharmaceutical intermediates like 2-Amino-3-chloro-6-fluorobenzoic acid is a cornerstone of quality control and regulatory compliance. The selection of an appropriate analytical method is a critical decision, contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide provides an in-depth comparison of the principal analytical techniques suitable for the analysis of this compound, grounded in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This guide will not only compare potential methods but also explain the causality behind the experimental choices, in line with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[2][3][4]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | [5] |
| Molecular Weight | 189.57 g/mol | [5] |
| Predicted Boiling Point | 312.7±42.0 °C | [6] |
| Predicted Density | 1.574±0.06 g/cm³ | [6] |
| Predicted pKa | 3.00±0.10 | [6] |
The presence of amino, chloro, fluoro, and carboxylic acid functional groups dictates its polarity and chemical reactivity, influencing choices in chromatography and detection.
Primary Analytical Techniques: A Comparative Overview
The most suitable analytical methods for halogenated benzoic acids are chromatographic techniques, valued for their high resolving power and sensitivity.[7][8][9][10] The primary candidates for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for the analysis of pharmaceutical compounds. Its suitability for non-volatile and thermally labile compounds makes it an excellent starting point for this compound.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like our target analyte, a reversed-phase (RP) setup is the logical first choice.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its nonpolar nature provides effective retention for a moderately polar molecule like this compound, allowing for separation from nonpolar impurities.
-
Mobile Phase: A mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (acetonitrile or methanol) is standard. The buffer controls the ionization state of the carboxylic acid and amino groups, which is critical for consistent retention times. A gradient elution (where the proportion of organic solvent is increased over time) is often employed to ensure good peak shape and timely elution of any more nonpolar components.
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is highly effective. The aromatic ring and conjugated system in the molecule will result in strong UV absorbance, providing high sensitivity. DAD has the added advantage of providing spectral data, which can aid in peak purity assessment.
Caption: Workflow for HPLC method validation.
Objective: To quantify this compound and assess its purity.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by scanning).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of 1.0 mg/mL of this compound reference standard in a 50:50 mixture of Mobile Phase A and B (diluent).
-
Perform serial dilutions to create calibration standards ranging from 0.01 mg/mL to 0.2 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte and dissolve it in the diluent to a target concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure (as per ICH Q2(R1)):
-
Specificity: Inject the diluent, a placebo (if applicable), and the standard. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[11]
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering exceptional sensitivity and structural confirmation through mass spectral data.[8][12][13][14] However, for a polar, non-volatile compound like an amino benzoic acid, a critical extra step is required.
Principle: GC separates volatile compounds in the gas phase. The analyte must be volatile and thermally stable. Since our target molecule has a high boiling point and polar functional groups, it requires derivatization to increase its volatility.
Causality of Method Design:
-
Derivatization: This is the most crucial step. The carboxylic acid and amino groups must be converted to less polar, more volatile moieties. A common approach is silylation (e.g., using BSTFA) or esterification of the carboxylic acid followed by acylation of the amine. This step adds complexity and potential for variability but is essential for GC analysis.[8][9]
-
Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. It provides good resolution for a wide range of derivatized compounds.
-
Detection: Mass spectrometry is the detector of choice. It provides not only quantification but also mass spectral data that can definitively identify the compound based on its fragmentation pattern, offering a higher degree of specificity than UV detection.
Caption: Workflow for GC-MS method validation.
Objective: To achieve very low-level detection and provide definitive identification of this compound.
-
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
-
Derivatization (Example using Silylation):
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Chromatographic Conditions (Starting Point):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 50-500) for identification and method development. Switch to Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte for enhanced sensitivity.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples in a suitable solvent (e.g., ethyl acetate).
-
Derivatize the standards and samples as described in step 2.
-
-
Validation Procedure:
-
The validation parameters are the same as for HPLC, but with special attention to the precision of the derivatization step. The entire analytical process, from derivatization to injection, must be included in the precision assessments.
-
Method Comparison and Recommendations
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Sample Volatility | Not required | Required (derivatization needed) |
| Sample Prep | Simple dilution & filtration | Complex (derivatization required) |
| Specificity | Good (based on retention time & UV spectrum) | Excellent (based on retention time & mass spectrum) |
| Sensitivity | Good (ng range) | Excellent (pg range) |
| Throughput | High | Medium (due to derivatization) |
| Best Suited For | Routine QC, assay, purity | Trace analysis, impurity identification, definitive confirmation |
Expert Recommendation:
For routine quality control, assay, and purity determination in a drug development setting, Reversed-Phase HPLC with UV detection is the superior choice . Its simplicity, high throughput, and robustness make it ideal for analyzing a large number of samples efficiently and reliably. The method avoids the complexities and potential sources of error associated with a derivatization step.
For applications requiring ultra-high sensitivity (trace analysis) or definitive structural confirmation (e.g., identifying an unknown impurity or confirming the presence of the analyte in a complex matrix), GC-MS is the more powerful technique . The mass spectral data provides an orthogonal detection mechanism that is invaluable for these purposes.
Ultimately, the choice of method must be aligned with its intended purpose, as defined in the analytical target profile (ATP).[3] Both methods, when properly validated according to ICH guidelines, can provide accurate and reliable data for this compound.[1][2]
References
-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available from: [Link]
-
Kuş, N. (2017). STRUCTURAL CHARACTERIZATION AND PHOTOCHEMISTRY OF 2-CHLORO-6-FLUOROBENZOIC ACID ISOLATED IN A XENON MATRIX. DergiPark. Available from: [Link]
-
ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Available from: [Link]
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PMC. 2-Chloro-6-fluorobenzoic acid. Available from: [Link]
-
PubChem. 2-Amino-6-chloro-3-fluorobenzoic acid. Available from: [Link]
-
ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available from: [Link]
-
Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed. Available from: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Available from: [Link]
-
ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available from: [Link]
-
ACS Publications. Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Available from: [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
RSC Publishing. Analytical Methods. Available from: [Link]
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ACS Publications. The Journal of Organic Chemistry Vol. 91 No. 2. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ResearchGate. Validation of Amino Acid Analysis Methods. Available from: [Link]
-
International Journal of Advanced Research. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Available from: [Link]
-
Hu, R., et al. (2018). Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available from: [Link]
-
ResearchGate. Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization. Available from: [Link]
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- 5. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Halogenated Anthranilic Acids in Drug Design: A Comparative Analysis
Introduction: The Privileged Scaffold and the Power of Halogenation
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic targets. These are termed "privileged structures" due to their inherent ability to bind to multiple receptors with high affinity. Anthranilic acid (2-aminobenzoic acid) is a quintessential example of such a scaffold.[1] Its derivatives, particularly the N-arylanthranilic acids, form the basis of numerous commercial drugs, most famously the 'fenamate' class of non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]
The true versatility of the anthranilic acid scaffold is unlocked through strategic chemical modification, and no tool is more potent in this regard than halogenation. The introduction of fluorine, chlorine, bromine, or iodine atoms onto the aromatic rings can profoundly alter a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity. This guide provides a comparative analysis of how halogenation strategies are employed in the design of anthranilic acid-based drugs, blending established principles with experimental insights for the modern drug discovery professional.
The Fenamates: A Classic Case Study in Halogen Modulation
The fenamate class of NSAIDs represents a cornerstone of pain and inflammation management.[4] Drugs like Flufenamic acid, Tolfenamic acid, and Niflumic acid are all N-arylanthranilic acid derivatives whose efficacy is critically defined by their halogen substituents.[4][5] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[6][7][8]
By blocking the active site of COX-1 and COX-2, these drugs effectively reduce the production of prostaglandins, thereby mitigating pain, inflammation, and fever.[9][10] The specific nature and position of the halogen atoms on the N-aryl ring dictate the potency and selectivity of this inhibition.
Caption: Mechanism of action for fenamate NSAIDs via COX enzyme inhibition.
Comparative Analysis of Halogen Effects on Physicochemical Properties
The choice of a specific halogen is a critical decision in drug design, as each imparts a unique combination of electronic and steric effects. These effects directly modulate a molecule's lipophilicity (LogP), acidity (pKa), and metabolic stability—key determinants of a drug's ultimate success.
-
Fluorine (F): Often introduced as a trifluoromethyl (-CF3) group, as seen in Flufenamic acid.[5] Fluorine is highly electronegative and the C-F bond is exceptionally strong. This modification typically increases lipophilicity and blocks sites of metabolic oxidation, thereby enhancing the drug's half-life.
-
Chlorine (Cl): Found in Tolfenamic acid.[4] Chlorine increases lipophilicity to a lesser extent than a -CF3 group. Its size and electronic properties can be crucial for optimal binding interactions within the target protein's active site.
-
Bromine (Br) & Iodine (I): These larger halogens significantly increase lipophilicity and can introduce potent steric effects.[11] In some contexts, an increase in halogen size has been correlated with an increase in activity, suggesting that bulk and polarizability can be favorable for receptor binding.[11][12]
Table 1: Comparative Physicochemical Properties of Halogenated Anthranilic Acids
| Compound | Key Halogen Group | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| Flufenamic Acid | 3-CF₃ | 281.23 | 4.8 | 3.9 |
| Tolfenamic Acid | 3-Cl, 2-CH₃ | 261.70 | 4.5 | 3.8 |
| Niflumic Acid | 3-CF₃ (on pyridine) | 282.22 | 3.5 | 3.2 |
| Mefenamic Acid | 2,3-(CH₃)₂ (non-halogenated) | 241.29 | 4.2 | 4.2 |
Causality Insight: The trifluoromethyl group in Flufenamic acid not only increases lipophilicity but also acts as a bioisostere for the methyl group, yet it is much more resistant to metabolic attack by cytochrome P450 enzymes. This is a deliberate design choice to improve the drug's pharmacokinetic profile.
Experimental Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method
This protocol provides a standardized method for comparing the lipophilicity of different halogenated anthranilic acids.
-
Preparation of Solutions:
-
Prepare a 1-octanol solution saturated with water and a water solution (phosphate buffer, pH 7.4) saturated with 1-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
-
Prepare stock solutions of each test compound (e.g., Flufenamic acid, Tolfenamic acid) in 1-octanol at a concentration of 1 mg/mL.
-
-
Partitioning:
-
In a separatory funnel, combine 10 mL of the water-saturated 1-octanol stock solution with 10 mL of the 1-octanol-saturated water buffer.
-
Shake vigorously for 20 minutes at a constant temperature (25°C) to allow for partitioning of the compound between the two phases.
-
Let the funnel stand for at least 2 hours to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully collect samples from both the aqueous and the 1-octanol layers.
-
Determine the concentration of the compound in each layer using UV-Vis spectrophotometry or HPLC with a pre-established calibration curve.
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]aqueous.
-
The LogP value is the base-10 logarithm of P: LogP = log10(P).
-
-
Validation: The protocol is self-validating by running a known standard with a well-documented LogP value in parallel to ensure the accuracy of the experimental setup.
Structure-Activity Relationships (SAR) of Halogenation
The precise placement and identity of a halogen on the anthranilic acid scaffold are governed by strict structure-activity relationships (SAR). Decades of research, particularly on the fenamate series, have yielded key insights for drug designers.[13]
-
N-Aryl Ring Substitution: Halogen substitution is most impactful on the N-aryl ring (the non-anthranilic portion). Substituents at the 2' and 3' positions are often critical for activity.
-
Effect of Position: For many N-arylanthranilic acids, placing substituents at the 2', 3', and 6' positions enhances anti-inflammatory activity.[13] For example, Tolfenamic acid features a 3'-chloro and a 2'-methyl group.[4]
-
Electronic Effects: Halogens are electron-withdrawing groups. This property can influence the pKa of the carboxylic acid and the overall electron distribution of the molecule, which in turn affects receptor binding and membrane permeability. Favorable electronic effects from halogens can lead to significantly more potent compounds.[14]
Caption: Key structure-activity relationships for halogenated anthranilic acids.
(Note: The image attribute in the DOT script is a placeholder for a chemical structure diagram where R1 and R2 positions would be highlighted.)
Impact on Pharmacodynamics and Biological Activity
Ultimately, the goal of halogenation is to optimize a compound's interaction with its biological target. For fenamates, this means enhancing the inhibition of COX enzymes.
Table 2: Comparative Biological Activity of Fenamates
| Compound | Target | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Key Therapeutic Use |
| Flufenamic Acid | COX-1/COX-2 | ~2 µM | ~0.5 µM | Rheumatoid Arthritis[15] |
| Tolfenamic Acid | COX-1/COX-2 | ~0.3 µM | ~0.1 µM | Migraine[16][17] |
| Niflumic Acid | COX-1/COX-2 | Not specified | 100 nM (0.1 µM) | Rheumatoid Arthritis[7][18] |
| Mefenamic Acid | COX-1/COX-2 | ~10 µM | ~1 µM | Dysmenorrhea[19] |
Data Interpretation: The data indicates that halogenated derivatives like Tolfenamic and Niflumic acid are significantly more potent COX-2 inhibitors than the non-halogenated Mefenamic acid. Niflumic acid, with its trifluoromethyl-substituted pyridine ring, shows particularly high potency for COX-2.[18] This underscores the power of halogenation to fine-tune target engagement.
Experimental Protocol: In-Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a reliable method for determining the IC₅₀ values of halogenated anthranilic acids against the COX-2 enzyme.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorogenic probe (e.g., ADHP).
-
Prepare serial dilutions of the test compounds (e.g., 100 µM to 1 nM) in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 150 µL of reaction buffer to each well.
-
Add 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of the serially diluted test compound or DMSO (for control wells).
-
Incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of the fluorogenic probe.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 10-15 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Beyond Inflammation: Emerging Roles for Halogenated Anthranilic Acids
The versatility of the halogenated anthranilic acid scaffold extends far beyond COX inhibition. Researchers are now leveraging these structures to develop novel therapeutics for a range of diseases.
-
Oncology: Halogen-substituted anthranilic acid derivatives have been identified as a novel chemical platform for androgen receptor (AR) antagonists.[20] Specific compounds were found to inhibit the activity of both wild-type and mutated ARs that confer resistance to existing prostate cancer therapies, suggesting a distinct and valuable mechanism of action.[20][21]
-
Infectious Diseases: Researchers have explored halogenated anthranilic acids as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[11] This work opens a potential new avenue for treating tuberculosis.
-
Neurological and Channel-Related Disorders: Niflumic acid, in addition to its COX inhibition, is known to block calcium-activated chloride channels (CaCCs).[6][22] This dual activity has sparked interest in its potential application for neurological disorders like epilepsy and neuropathic pain.[6]
Caption: A generalized workflow for the synthesis of halogenated anthranilic acids.[23]
Conclusion
Halogenation is not merely an act of atomic substitution; it is a strategic tool for the multi-parameter optimization of drug candidates. The comparative analysis of halogenated anthranilic acids, from the classic fenamate NSAIDs to emerging cancer therapies, vividly illustrates this principle. By judiciously selecting the type and position of halogen atoms, medicinal chemists can profoundly influence a molecule's physicochemical properties, pharmacokinetic behavior, and target potency. As we continue to explore new biological targets, the lessons learned from this "privileged" and highly tunable scaffold will undoubtedly continue to inform the design of the next generation of therapeutics.
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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 2-Amino-3-chloro-6-fluorobenzoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The synthetic intermediate 2-Amino-3-chloro-6-fluorobenzoic acid is a crucial building block in the development of novel pharmaceutical agents and advanced materials. The isomeric purity and overall chemical integrity of this compound are paramount, as even trace impurities can significantly impact downstream reaction yields, biological activity, and the safety profile of the final product. This guide provides an in-depth comparison of orthogonal analytical techniques for robust purity assessment. Moving beyond a simple recitation of methods, we explore the causality behind experimental choices, establishing a framework for creating a self-validating system of analysis that ensures the highest degree of scientific integrity and trustworthiness.
The Foundational Principle: Purity Assessment as a Self-Validating System
In the context of pharmaceutical development and quality control, an analytical method must be rigorously validated to ensure it is fit for its intended purpose.[1][2][3] This principle extends to the overall strategy for purity determination. A single analytical technique provides only one perspective on the sample's composition. A trustworthy purity profile is achieved not by a single "gold standard" method, but by the thoughtful integration of orthogonal methods —techniques that measure the analyte based on different chemical or physical principles.
When data from two or more orthogonal methods converge, our confidence in the purity assessment increases exponentially. Conversely, divergence in results signals the presence of complex impurities (e.g., non-UV active, isomeric, or thermally labile species) that a single method might miss. This guide focuses on constructing such a self-validating workflow, ensuring that every purity claim is supported by a comprehensive and scientifically sound body of evidence.
Figure 1: A comprehensive, self-validating workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Expertise & Experience: HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and robust quantitative capabilities. For a substituted benzoic acid like our target compound, reversed-phase HPLC (RP-HPLC) is the method of choice. The molecule possesses sufficient polarity to be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The aromatic ring provides a strong chromophore, making UV detection highly effective.
The primary output of an HPLC purity analysis is a relative purity value, often expressed as "area percent." This assumes that all compounds, including impurities, have a similar response factor at the chosen UV wavelength. While this is a reasonable starting point, it is a key reason why an orthogonal method like qNMR is necessary for confirmation.
Experimental Protocol: RP-HPLC Method
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: An Agilent 1290 Infinity LC or equivalent system with a UV detector.[4]
-
Column: InertSustain C18 (5 µm, 250 x 4.6 mm I.D.) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
The limit of quantification (LOQ) for impurities should be established, typically around 0.05%.
-
Figure 2: Standard workflow for HPLC-based purity analysis.
Quantitative ¹H NMR (qNMR): The Standard for Absolute Purity
Expertise & Experience: While HPLC provides a relative measure of purity, quantitative NMR (qNMR) offers a direct, absolute measurement without the need for a reference standard of the analyte itself.[6][7] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte.[8]
This method is exceptionally powerful as it is "blind" to non-proton-containing impurities (e.g., inorganic salts) and can simultaneously identify and quantify residual solvents. It is considered a primary analytical method and is orthogonal to chromatography.[6]
Experimental Protocol: qNMR Method
-
Sample and Standard Preparation:
-
Select a suitable high-purity (>99.5%) internal standard (IS) that has protons resonating in a clear region of the spectrum (e.g., maleic anhydride, 1,4-dinitrobenzene).
-
Accurately weigh (to 0.01 mg) approximately 10-15 mg of the synthesized compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) a similar molar quantity of the internal standard into the same NMR tube.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.
-
-
NMR Data Acquisition (400 MHz or higher):
-
Acquire a standard proton NMR spectrum. Protons on the aromatic ring are expected to appear in the 6.5-8.0 ppm range.[9][10]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation and accurate integration. A D1 of 30 seconds is often a safe starting point.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal corresponding to a known number of protons on the analyte molecule.
-
Integrate a well-resolved signal corresponding to a known number of protons on the internal standard.
-
Calculate the purity using the following formula:
Purity (%, w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 189.57 g/mol )[11]
-
m = mass
-
P_IS = Purity of the internal standard
-
Complementary & Confirmatory Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Trustworthiness: GC-MS is highly valuable for identifying potential impurities from the synthesis, such as starting materials or volatile by-products. Due to the low volatility of this compound, a derivatization step is required to convert the carboxylic acid and amine groups into more volatile esters and amides (e.g., via silylation with BSTFA or methylation with diazomethane).[12][13] While not typically used for primary purity quantification of the final product, it excels at identifying specific, known volatile impurities at very low levels.
Melting Point Analysis
Trustworthiness: The melting point is a classic, simple, and effective physical measurement for assessing purity. A pure crystalline solid will melt over a very narrow temperature range (typically <1 °C).[14] The presence of impurities disrupts the crystal lattice, resulting in a lower melting point and a broader melting range (melting point depression).[15][16] While not quantitative, a sharp melting point provides strong corroborating evidence of high purity, whereas a broad, depressed range is an immediate red flag.
Comparative Guide to Purity Assessment Methods
| Parameter | HPLC-UV | Quantitative ¹H NMR (qNMR) | GC-MS (after Derivatization) | Melting Point |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Chromatographic Separation | Physical Property (Phase Change) |
| Purity Type | Relative (Area %) | Absolute (w/w %) | Semi-Quantitative | Qualitative Indicator |
| Specificity | High for chromophoric compounds | Very High (Structural Info) | Very High (Mass Fragmentation) | Low |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very High (pg/mL) | Low (impurities >1-2%) |
| Key Advantage | High throughput, excellent for impurity profiling. | Primary method, no analyte standard needed, quantifies solvents. | Excellent for volatile impurities and starting materials. | Rapid, low cost, simple confirmation of high purity. |
| Limitation | Requires UV-active impurities, assumes equal response factors. | Lower throughput, requires high-field NMR, higher sample amount. | Requires derivatization, potential for thermal degradation. | Not quantitative, insensitive to low-level impurities. |
| Best For | Routine QC, stability testing, detecting related substances. | Purity assignment of reference standards, structural confirmation. | Identifying specific volatile/semi-volatile synthetic impurities. | Quick, preliminary check of crystalline solid purity. |
Conclusion: An Integrated Strategy for Unimpeachable Quality
Assessing the purity of a critical synthetic intermediate like this compound demands a multi-faceted, evidence-based approach. Relying on a single HPLC area percent value is insufficient and introduces unacceptable risk into the drug development pipeline.
A robust and trustworthy assessment, as outlined in this guide, begins with RP-HPLC for a high-resolution impurity profile. This result must then be confirmed and validated by an orthogonal, absolute method like quantitative ¹H NMR , which provides a true mass-based purity value and identifies non-UV active impurities like residual solvents. Finally, melting point analysis serves as a rapid, inexpensive, and valuable physical check. Discrepancies between these methods are not failures but opportunities to uncover a more complete picture of the sample's true composition. By embracing this self-validating, orthogonal workflow, researchers can proceed with the highest confidence in the quality and integrity of their materials.
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A Comparative Guide to the Synthetic Pathways of 2-Amino-3-chloro-6-fluorobenzoic acid for Pharmaceutical Research
Welcome to a comprehensive analysis of synthetic strategies for 2-Amino-3-chloro-6-fluorobenzoic acid, a key intermediate in the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists. We will dissect potential synthetic routes, offering a cost-benefit analysis grounded in experimental data from analogous transformations, and provide detailed protocols to empower your research and development endeavors.
Introduction: The Significance of this compound
This compound is a highly functionalized anthranilic acid derivative. Its unique substitution pattern, featuring an amino group for amide and heterocycle formation, a carboxylic acid for further derivatization, and halogen atoms that can modulate pharmacokinetic properties, makes it a valuable building block in medicinal chemistry. The strategic placement of chlorine and fluorine atoms can significantly influence the acidity, lipophilicity, and metabolic stability of resulting drug candidates.
Proposed Synthetic Pathways: A Strategic Overview
While a direct, one-pot synthesis of this compound is not prominently documented in publicly available literature, we can logically construct efficient synthetic pathways by drawing from established methodologies for structurally related compounds. This guide will focus on two plausible routes, starting from commercially available precursors.
Pathway 1: Electrophilic Chlorination of 2-Amino-6-fluorobenzoic Acid
This pathway commences with the readily available 2-Amino-6-fluorobenzoic acid and introduces the chloro substituent in a subsequent step. The directing effects of the amino and carboxyl groups will be a key consideration in achieving the desired regioselectivity.
Pathway 2: Nucleophilic Aromatic Substitution on a Dichlorofluorobenzoic Acid Derivative
This approach involves the late-stage introduction of the amino group onto a pre-functionalized dichlorofluorobenzoic acid scaffold. The success of this route hinges on the selective displacement of a chloro or fluoro group via amination.
Pathway 1: In-Depth Analysis via Electrophilic Chlorination
This synthetic route is conceptually straightforward, leveraging the directing influence of the existing functional groups to install the chlorine atom at the desired 3-position.
Workflow Diagram
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Amino-3-chloro-6-fluorobenzoic Acid Isomers
In the landscape of pharmaceutical development and materials science, the precise identification of constitutional isomers is paramount. Subtle shifts in the arrangement of functional groups on an aromatic scaffold can dramatically alter a molecule's biological activity, toxicity, and material properties. This guide provides an in-depth spectroscopic comparison of 2-Amino-3-chloro-6-fluorobenzoic acid and two of its isomers, offering a framework for their unambiguous differentiation using a suite of standard analytical techniques.
This document is structured to not only present comparative data but also to elucidate the underlying chemical principles that govern the observed spectroscopic differences. By understanding the "why" behind the data, researchers can apply these principles to a broader range of analytical challenges.
The Isomers in Focus
The three isomers selected for this comparative analysis represent a significant analytical challenge due to their identical molecular formula (C₇H₅ClFNO₂) and mass. Their differentiation, therefore, relies on the nuanced effects of substituent placement on the electronic environment of the molecule.
-
Isomer 1: this compound
-
Isomer 2: 4-Amino-2-chloro-5-fluorobenzoic acid
-
Isomer 3: 2-Amino-5-chloro-4-fluorobenzoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is influenced by the electron-donating and -withdrawing effects of neighboring functional groups.
¹H NMR Spectroscopy: The Proton's Perspective
The aromatic region of the ¹H NMR spectrum (typically 6.0-9.0 ppm) provides a direct readout of the electronic environment of the protons on the benzene ring. The electron-donating amino group (-NH₂) tends to shield adjacent protons, shifting their signals upfield (to lower ppm values), while the electron-withdrawing carboxylic acid (-COOH), chlorine (-Cl), and fluorine (-F) groups deshield protons, shifting them downfield (to higher ppm values).
Predicted ¹H NMR Spectral Data
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Splitting Patterns | Rationale |
| 1: this compound | H-4: ~7.3-7.5 (d) H-5: ~6.8-7.0 (t) | H-4 is deshielded by the adjacent -Cl and the distant -COOH. H-5 is shielded by the ortho -NH₂ group but deshielded by the ortho -F. |
| 2: 4-Amino-2-chloro-5-fluorobenzoic acid | H-3: ~6.7-6.9 (s) H-6: ~7.8-8.0 (s) | H-3 is strongly shielded by the para -NH₂ group. H-6 is strongly deshielded by the ortho -COOH and para -Cl groups. |
| 3: 2-Amino-5-chloro-4-fluorobenzoic acid | H-3: ~6.8-7.0 (s) H-6: ~7.7-7.9 (s) | H-3 is shielded by the ortho -NH₂ group. H-6 is deshielded by the ortho -COOH group and the meta -Cl group. |
Note: Predicted chemical shifts are estimates based on established substituent effects. Actual values may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet, 't' a triplet, and 's' a singlet.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The principles of shielding and deshielding also apply to ¹³C NMR spectroscopy. Carbons directly attached to electronegative substituents will be significantly deshielded.
Predicted ¹³C NMR Spectral Data
| Isomer | Key Predicted ¹³C Chemical Shifts (ppm) | Rationale |
| 1: this compound | C-1 (~115-120), C-2 (~145-150), C-3 (~120-125), C-6 (~155-160, d, ¹JCF), C=O (~165-170) | C-2 and C-6 will be significantly deshielded due to attachment to -NH₂ and -F, respectively. The C-F coupling will be a key diagnostic feature. |
| 2: 4-Amino-2-chloro-5-fluorobenzoic acid | C-1 (~110-115), C-2 (~135-140), C-4 (~150-155), C-5 (~150-155, d, ¹JCF), C=O (~165-170) | C-4 and C-5 will be deshielded by the attached -NH₂ and -F. The relative positions of the substituted carbons are distinct from Isomer 1. |
| 3: 2-Amino-5-chloro-4-fluorobenzoic acid | C-1 (~115-120), C-2 (~148-152), C-4 (~152-158, d, ¹JCF), C-5 (~118-122), C=O (~165-170) | The chemical shifts of the halogenated carbons (C-4 and C-5) will be significantly different from Isomer 2 due to their different electronic environments. |
Note: The carbon attached to fluorine will appear as a doublet due to one-bond coupling (¹JCF).
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the deuterated solvent peaks.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum and identify the peak positions in both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The position, intensity, and shape of absorption bands provide a characteristic "fingerprint" of the compound.
Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | Isomer 1 (Predicted) | Isomer 2 (Predicted) | Isomer 3 (Predicted) | General Rationale |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |
| N-H (Amine) | 3450-3300 | 3450-3300 | 3450-3300 | Two bands are expected for the symmetric and asymmetric stretches. |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 | Typically sharp peaks. |
| C=O (Carboxylic Acid) | ~1700 | ~1685 | ~1690 | The position is influenced by conjugation and intramolecular hydrogen bonding. |
| C=C (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 | Multiple bands are expected. |
| C-F Stretch | ~1250 | ~1230 | ~1240 | The exact position is sensitive to the electronic environment. |
| C-Cl Stretch | ~750 | ~780 | ~760 | The C-Cl stretch is typically found in the fingerprint region. |
While the general regions of absorption will be similar for all three isomers, the precise frequencies and intensities of the peaks in the fingerprint region (below 1500 cm⁻¹) will be unique to each molecule and serve as a crucial tool for differentiation. For instance, a comparative study on 2-Amino-4-chlorobenzoic acid and 4-Amino-2-chlorobenzoic acid revealed distinct differences in their experimental IR spectra, particularly in the C-C ring vibration and C-Cl vibration regions.[2]
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain a high-quality FT-IR spectrum for the identification of functional groups and for fingerprint comparison.
Methodology (for solid samples using KBr pellets):
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.
Mass Spectrometry (MS): Unraveling the Molecular Framework
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern. While all three isomers have the same nominal mass, their fragmentation patterns will differ based on the relative stability of the resulting fragment ions.
Predicted Fragmentation Pathways
The mass spectra of all three isomers are expected to show a molecular ion peak [M]⁺˙ at m/z 189/191 (due to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Key fragmentation pathways are likely to include:
-
Loss of H₂O: A common fragmentation for carboxylic acids, leading to a peak at m/z 171/173.
-
Loss of -OH: Giving a peak at m/z 172/174.
-
Loss of -COOH: Resulting in a peak at m/z 144/146.
-
Decarboxylation (-CO₂): A peak at m/z 145/147.
-
Loss of Cl: A peak at m/z 154.
The relative intensities of these fragment ions will be the key to distinguishing the isomers. For example, the stability of the fragment ion after the loss of the -COOH group will depend on the electronic stabilization provided by the remaining substituents.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
UV-Visible Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents on the aromatic ring. The amino group acts as an auxochrome, typically causing a red shift (to longer wavelengths) in the absorption bands of the benzene ring. The halogens and the carboxylic acid group can also influence the position and intensity of these bands.
While predicting the exact λ_max values is complex, a relative comparison can be made. The isomer with the greatest degree of electronic communication between the electron-donating amino group and the electron-withdrawing groups is likely to have the longest wavelength absorption maximum.
Visualization of the Analytical Workflow
Caption: Workflow for the spectroscopic differentiation of isomers.
Conclusion
The differentiation of this compound and its isomers, while challenging, is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation by mapping the unique electronic environments of the protons and carbons in each isomer. FT-IR spectroscopy offers a valuable fingerprint for confirmation, while mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns. UV-Vis spectroscopy can offer complementary information on the electronic properties of the molecules. By integrating the data from these techniques, researchers can confidently and accurately identify these and other closely related isomers, ensuring the integrity of their chemical research and development endeavors.
References
-
Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337. [Link]
-
Kaya Kinaytürk, N., & Oturak, H. (2018). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 134(1), 276-285. [Link]
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PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Sreenivasa, S., Manojkumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(2), o387. [Link]
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ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum of 2-chlorobenzoic acid. [Link]
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ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. [Link]
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ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]
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ACD/Labs. (n.d.). NMR Prediction. [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
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PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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University of Bristol. (2017). Quantitative NMR Spectroscopy. [Link]
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University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. [Link]
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]
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Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluorobenzoic acid. [Link]
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National Center for Biotechnology Information. (n.d.). Mapping the Edges of Mass Spectral Prediction: Evaluation of Machine Learning EIMS Prediction for Xeno Amino Acids. [Link]
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Wiley Science Solutions. (2025). KnowItAll Informatics Training - NMR Predictions. [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-chloro-6-fluorobenzoic Acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-3-chloro-6-fluorobenzoic acid (CAS No: 1039815-76-3). Adherence to these procedures is critical for ensuring personnel safety, maintaining laboratory integrity, and complying with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is a halogenated aromatic compound that presents several health hazards.[1] Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][5][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2][5][3][4] |
The presence of chlorine and fluorine atoms on the benzoic acid backbone contributes to its reactivity and potential for environmental persistence. Improper disposal can lead to contamination of water and soil. Therefore, the cardinal principle of this guide is to treat all waste containing this chemical as hazardous and prevent its release into the environment.[5][6]
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any waste collection or disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The causality is straightforward: to prevent the compound from coming into contact with your skin, eyes, or respiratory system.
Mandatory PPE includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear impervious clothing.[3]
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3] If significant dust is generated, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[5][3]
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][8]
Step-by-Step Disposal Protocol
The primary objective is the safe collection, segregation, and labeling of waste for subsequent removal by a licensed environmental waste management company. Never attempt to dispose of this chemical down the drain or in regular trash.[3][6]
Step 1: Waste Segregation
Proper segregation is key to safe and compliant disposal. Two main streams of waste should be considered:
-
Solid Chemical Waste: This includes any unused or expired this compound powder.
-
Contaminated Materials: This category includes items that have come into direct contact with the chemical, such as gloves, weighing papers, paper towels used for cleanup, and contaminated labware (e.g., pipette tips).[5]
Step 2: Waste Containerization
-
For Solid Chemical Waste:
-
For Contaminated Materials:
-
Place all contaminated disposables into a designated, sealable plastic bag or a separate, clearly labeled container.
-
Step 3: Labeling Hazardous Waste
Accurate labeling is a legal requirement and crucial for the safety of waste handlers. The waste container label must include:
-
The words "Hazardous Waste" .[5]
-
The full chemical name: "this compound" .[5]
-
The associated hazards: "Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant" .[5]
-
The date when the waste was first added to the container (accumulation start date).[5]
Step 4: Storage and Collection
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents.[5][3]
-
Keep the containers tightly closed except when adding waste.[3][9]
-
Schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8][10][11]
Accidental Release and Spill Cleanup Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[5]
-
Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.
-
Contain and Clean:
-
For solid spills , carefully sweep or vacuum the material. Avoid generating dust . Use a vacuum cleaner equipped with a HEPA filter if available.
-
Place all spilled material and cleanup supplies into a designated hazardous waste container and label it as described in Section 3.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as contaminated waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Sources
- 1. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. echemi.com [echemi.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
